molecular formula C16H22O11 B1209048 Galactose pentaacetate CAS No. 6763-46-8

Galactose pentaacetate

Cat. No.: B1209048
CAS No.: 6763-46-8
M. Wt: 390.34 g/mol
InChI Key: UAOKXEHOENRFMP-JJXSEGSLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galactose pentaacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6763-46-8

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

[(2R,3S,4S,5R)-2,3,4,5-tetraacetyloxy-6-oxohexyl] acetate

InChI

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1

InChI Key

UAOKXEHOENRFMP-JJXSEGSLSA-N

SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS No.

6763-46-8

Synonyms

galactose pentaacetate
galactose peracetate
galactose peracetate, alpha-D-isomer
galactose peracetate, beta-D-isome

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Galactose Pentaacetate: From Discovery to Modern Synthesis and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose pentaacetate, a fully acetylated derivative of D-galactose, has been a compound of interest in carbohydrate chemistry for over a century. Its discovery and synthesis are deeply rooted in the foundational work of early 20th-century carbohydrate chemists. Initially valued as a stable, crystalline derivative for the characterization of galactose, its utility has expanded significantly. Today, it serves as a crucial intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and various therapeutic agents. This technical guide provides a comprehensive overview of the historical context of its discovery, a detailed examination of its synthesis methodologies from classical to modern catalytic approaches, and an exploration of its biological activities, particularly its intriguing role in modulating insulin secretion. This document is intended to be a valuable resource for researchers in organic chemistry, drug development, and glycobiology, offering detailed experimental protocols, comparative data, and a deeper understanding of this versatile molecule.

A Historical Perspective: The Discovery and Early Characterization of this compound

The story of this compound is intertwined with the pioneering era of carbohydrate chemistry in the late 19th and early 20th centuries. During this period, chemists like Emil Fischer were elucidating the structures of monosaccharides, a formidable task that required the conversion of these highly polar, often syrupy, sugars into crystalline derivatives for purification and analysis. Acetylation, the process of introducing acetyl groups, proved to be a cornerstone technique in this endeavor.

While the exact first synthesis of a pentaacetate of galactose is not definitively documented as a singular event, the work of C. S. Hudson and his contemporaries at the National Bureau of Standards was pivotal in characterizing the various anomeric forms of acetylated sugars. The existence of multiple crystalline forms of acetylated galactose was a subject of intense investigation. A significant publication in this historical context is the 1930 paper by M. L. Wolfrom and W. W. Thompson in the Journal of the American Chemical Society, titled "THE FIFTH PENTA-ACETATE OF GALACTOSE, ITS ALCOHOLATE AND ALDEHYDROL".[1][2] This title itself implies that four other crystalline pentaacetates of galactose were already known to the scientific community, highlighting the complexity and research focus on these compounds during that time.

These early studies were not merely about creating derivatives. The distinct physical properties of the different anomers of this compound, such as their melting points and optical rotations, were instrumental in establishing the stereochemical configurations of galactose and other sugars. This foundational work laid the groundwork for a deeper understanding of carbohydrate structure and reactivity that continues to inform the field today.

Synthesis of this compound: A Journey Through Methodologies

The synthesis of this compound is fundamentally an esterification of the five hydroxyl groups of galactose with acetic acid or its derivatives. Over the years, the methodologies have evolved from straightforward but often harsh classical methods to more refined and efficient catalytic approaches.

Classical Synthesis: The Acetic Anhydride/Catalyst System

The most traditional and widely used method for preparing this compound involves the acetylation of D-galactose with acetic anhydride in the presence of a basic catalyst.

  • Mechanism: The catalyst, typically pyridine or sodium acetate, activates the acetic anhydride and deprotonates the hydroxyl groups of galactose, facilitating nucleophilic attack on the carbonyl carbon of the anhydride. This process is repeated for all five hydroxyl groups.

  • Common Catalysts and Conditions:

    • Pyridine: Often used as both the catalyst and the solvent. The reaction is typically stirred at room temperature overnight.[3]

    • Sodium Acetate: A milder and less toxic alternative to pyridine. The reaction is usually heated to drive it to completion.[4][5]

A logical workflow for the classical synthesis of this compound is depicted below.

classical_synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification D-Galactose D-Galactose Mixing and Stirring Mixing and Stirring D-Galactose->Mixing and Stirring Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing and Stirring Catalyst (Pyridine or Sodium Acetate) Catalyst (Pyridine or Sodium Acetate) Catalyst (Pyridine or Sodium Acetate)->Mixing and Stirring Heating (optional, with Sodium Acetate) Heating (optional, with Sodium Acetate) Mixing and Stirring->Heating (optional, with Sodium Acetate) Quenching (e.g., with water or methanol) Quenching (e.g., with water or methanol) Heating (optional, with Sodium Acetate)->Quenching (e.g., with water or methanol) Extraction with Organic Solvent Extraction with Organic Solvent Quenching (e.g., with water or methanol)->Extraction with Organic Solvent Washing and Drying Washing and Drying Extraction with Organic Solvent->Washing and Drying Solvent Evaporation Solvent Evaporation Washing and Drying->Solvent Evaporation Recrystallization or Column Chromatography Recrystallization or Column Chromatography Solvent Evaporation->Recrystallization or Column Chromatography Product Product Recrystallization or Column Chromatography->Product

Classical Synthesis Workflow for this compound.
Modern Catalytic Methods

While the classical methods are robust, they often require large excesses of reagents and can present challenges in purification. Modern organic synthesis has introduced a variety of more efficient and selective catalysts for the per-O-acetylation of carbohydrates.

  • Lewis Acids: Catalysts such as zinc chloride and scandium(III) triflate have been shown to effectively promote the acetylation of sugars.

  • Brønsted Acids: Strong acids like perchloric acid can catalyze the rapid acetylation of sugars with acetic anhydride, often at room temperature.[5]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as alum (KAl(SO₄)₂·12H₂O), offer the advantages of easier separation and potential for recycling.

Quantitative Data on Synthesis

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes quantitative data from various reported syntheses of this compound.

CatalystAcylating AgentSolventTemperature (°C)TimeYield (%)Anomeric Ratio (α:β)Reference
Sodium AcetateAcetic AnhydrideAcetic Anhydride9518 h98Not Specified[4]
PyridineAcetic AnhydridePyridineRoom Temp.Overnight95-973:1[3]
Perchloric Acid (HClO₄)Acetic AnhydrideNot SpecifiedNot Specified3 hup to 96.1Predominantly α[5][6]
Alum (KAl(SO₄)₂·12H₂O)Acetic AnhydrideAcetic AnhydrideHeatingNot SpecifiedHighNot Specified[7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using classical methods.

Protocol 1: Acetylation using Sodium Acetate and Acetic Anhydride

This protocol is adapted from a procedure reported to yield this compound in high yield.[4]

Materials:

  • D-Galactose (10 g, 0.055 mol)

  • Anhydrous Sodium Acetate (5 g, 0.061 mol)

  • Acetic Anhydride (30 mL, 0.317 mol)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium acetate in acetic anhydride.

  • Heat the solution to 70°C with stirring.

  • Slowly add dry D-galactose to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from ethanol.

Protocol 2: Acetylation using Pyridine and Acetic Anhydride

This protocol is a general method often cited for the per-O-acetylation of sugars.[3]

Materials:

  • D-Galactose

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Toluene

  • Column chromatography supplies (e.g., silica gel, cyclohexane, ethyl acetate)

Procedure:

  • Suspend D-galactose in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene several times to remove residual pyridine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane:ethyl acetate) to afford this compound.

Biological Role and Signaling Pathways

While this compound is often considered a synthetic intermediate, it exhibits interesting biological activities, most notably the modulation of insulin secretion from pancreatic β-cells.

Inhibition of Insulin Release

Studies have shown that α-D-galactose pentaacetate can inhibit insulin release that is stimulated by various secretagogues, such as succinic acid dimethyl ester.[8] This effect is stereospecific, as the β-anomer has been reported to be less effective or inactive.[8]

Proposed Signaling Pathway

The mechanism of action does not appear to involve the metabolic breakdown of this compound for energy. Instead, it is hypothesized that these acetylated sugars interact directly with a cell surface receptor system.[8] This proposed mechanism shares similarities with the way bitter compounds are detected by taste receptors. The binding of α-D-galactose pentaacetate to a putative G-protein coupled receptor (GPCR) on the pancreatic β-cell membrane is thought to initiate a signaling cascade that ultimately leads to the inhibition of insulin exocytosis.

The following diagram illustrates a plausible signaling pathway for the inhibition of insulin release by α-D-galactose pentaacetate.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_GalNAc5 α-D-Galactose Pentaacetate GPCR Putative GPCR (Bitter Taste Receptor-like) alpha_GalNAc5->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger ↓ Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Inhibits Ion_Channel Ion Channel Modulation PKA->Ion_Channel Modulates Insulin_Exocytosis Insulin Granule Exocytosis Ion_Channel->Insulin_Exocytosis Inhibits

Proposed Signaling Pathway for Insulin Release Inhibition.

This proposed pathway suggests that the binding of α-D-galactose pentaacetate to a GPCR leads to the modulation of a downstream effector enzyme, resulting in a decrease in second messenger levels (such as cAMP). This, in turn, reduces the activity of protein kinases like PKA, which are involved in the phosphorylation of proteins that regulate ion channel activity and the machinery of insulin granule exocytosis. The net effect is a reduction in insulin secretion.

Conclusion

This compound, a molecule with a rich history in the annals of carbohydrate chemistry, continues to be of significant relevance to modern science. Its synthesis, refined over a century, offers a gateway to complex carbohydrate structures. Furthermore, its unexpected biological activity as a modulator of insulin secretion opens new avenues for research in drug development and metabolic diseases. This guide has provided a comprehensive overview of its discovery, synthesis, and biological interactions, with the aim of equipping researchers with the knowledge to effectively utilize this important chemical entity in their work. The continued exploration of this compound and its derivatives will undoubtedly lead to further discoveries and applications in the years to come.

References

An In-depth Technical Guide to the Structure Elucidation of alpha-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of alpha-D-Galactose pentaacetate. The document details the synthesis, purification, and characterization of this peracetylated sugar, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate workflows and structural relationships, adhering to strict visualization standards for clarity and accessibility.

Introduction

alpha-D-Galactose pentaacetate is a fully protected derivative of D-galactose, a monosaccharide of significant biological and pharmaceutical relevance. The five acetate groups enhance its solubility in organic solvents and allow for selective chemical modifications, making it a valuable intermediate in the synthesis of various glycoconjugates, oligosaccharides, and potential therapeutic agents.[1] Accurate structural confirmation is paramount for its application in research and development. This guide outlines the primary analytical techniques employed for its structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis and Purification

The synthesis of alpha-D-Galactose pentaacetate is typically achieved through the acetylation of D-galactose using acetic anhydride.[1] The anomeric configuration (α or β) of the product can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of alpha-D-Galactose Pentaacetate

Materials:

  • D-galactose

  • Acetic anhydride

  • Anhydrous Sodium Acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Methanol or Chloroform (for recrystallization)[1]

Procedure:

  • To a stirring solution of acetic anhydride, add anhydrous sodium acetate and heat the mixture.

  • Gradually add dry D-galactose to the heated solution.

  • Maintain the reaction at an elevated temperature with continuous stirring for several hours to ensure complete acetylation.

  • Cool the reaction mixture to room temperature and then quench by carefully adding a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride.

  • Extract the product into dichloromethane.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude alpha-D-Galactose pentaacetate by recrystallization from a suitable solvent such as methanol or chloroform to yield a white crystalline powder.[1]

Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules, including acetylated carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and 2D NMR experiments establish the connectivity between them.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified alpha-D-Galactose pentaacetate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • To aid in signal assignment, acquire 2D NMR spectra, including:

    • Correlation Spectroscopy (COSY) to identify proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings.

NMR Data Interpretation and Assignment

The ¹H NMR spectrum of alpha-D-Galactose pentaacetate will show distinct signals for the pyranose ring protons and the methyl protons of the five acetate groups. The chemical shifts and, crucially, the proton-proton coupling constants (J-values) are diagnostic for the stereochemistry of the sugar. The anomeric proton (H-1) is typically the most downfield of the ring protons. A small ³J(H1, H2) coupling constant (typically around 3-4 Hz) is characteristic of an axial-equatorial relationship, confirming the alpha configuration at the anomeric center.

The ¹³C NMR spectrum will display signals for the six pyranose ring carbons and the carbonyl and methyl carbons of the acetate groups. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration.

Table 1: ¹H NMR Spectral Data of alpha-D-Galactose Pentaacetate (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.3d~3.5
H-2~5.1dd~3.5, ~10.5
H-3~5.4dd~10.5, ~3.0
H-4~5.5d~3.0
H-5~4.1m
H-6a~4.3dd~12.0, ~4.5
H-6b~4.1dd~12.0, ~2.5
CH₃ (acetyl)~2.0-2.2s

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used. The values presented are approximate and based on typical data for peracetylated hexopyranoses.

Table 2: ¹³C NMR Spectral Data of alpha-D-Galactose Pentaacetate (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1~90.0
C-2~68.0
C-3~68.5
C-4~67.5
C-5~70.5
C-6~61.5
C=O (acetyl)~169.0-170.5
CH₃ (acetyl)~20.5-21.0

Note: These are representative chemical shift values. The specific assignments are confirmed using 2D NMR data.

Structure Elucidation via Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure. For acetylated sugars, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of alpha-D-Galactose pentaacetate in a volatile organic solvent such as acetone or ethyl acetate.

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector, operated at a temperature that ensures volatilization without thermal decomposition.

    • Oven Program: A temperature gradient program to ensure good separation and peak shape.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range appropriate for the molecular weight and expected fragments (e.g., m/z 40-450).

Mass Spectrum Interpretation

The EI mass spectrum of alpha-D-Galactose pentaacetate is unlikely to show a prominent molecular ion peak (M⁺˙ at m/z 390) due to its instability under EI conditions. However, a characteristic fragmentation pattern will be observed, arising from the loss of acetyl groups and cleavage of the pyranose ring.

Common Fragmentation Pathways:

  • Loss of Acetoxy Radical: [M - 59]⁺

  • Loss of Acetic Acid: [M - 60]⁺˙

  • Loss of an Acetyl Group: [M - 43]⁺

  • Cleavage of the Pyranose Ring: This will lead to a series of smaller fragment ions.

Table 3: Expected Key Fragment Ions in the EI Mass Spectrum of alpha-D-Galactose Pentaacetate

m/zProposed Fragment Identity
331[M - OAc]⁺
289[M - OAc - CH₂CO]⁺
242
200
169
157
140
115
98
43[CH₃CO]⁺ (often the base peak)

Note: The relative intensities of these fragments can be used as a fingerprint for the compound.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structure elucidation process and the key relationships between the different analytical steps.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation and Structure Confirmation D_Galactose D-Galactose Acetylation Acetylation (Acetic Anhydride, NaOAc) D_Galactose->Acetylation Crude_Product Crude alpha-D-Galactose Pentaacetate Acetylation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure alpha-D-Galactose Pentaacetate Purification->Pure_Product NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Product->NMR_Analysis Sample Preparation MS_Analysis Mass Spectrometry (GC-MS) Pure_Product->MS_Analysis Sample Preparation NMR_Data Chemical Shifts & Coupling Constants NMR_Analysis->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS_Analysis->MS_Data Structure_Confirmation Structure Confirmed: alpha-D-Galactose Pentaacetate NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of alpha-D-Galactose pentaacetate.

nmr_analysis_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1_NMR ¹H NMR Proton_Environments Proton Environments & Stereochemistry (J-coupling) H1_NMR->Proton_Environments C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Connectivity Direct ¹H-¹³C Connectivity HSQC->C_H_Direct_Connectivity HMBC HMBC C_H_Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->C_H_Long_Range_Connectivity Final_Assignment Complete Structure Assignment Proton_Environments->Final_Assignment Carbon_Skeleton->Final_Assignment H_H_Connectivity->Final_Assignment C_H_Direct_Connectivity->Final_Assignment C_H_Long_Range_Connectivity->Final_Assignment

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of alpha-D-Galactose pentaacetate is a systematic process that relies on the synergistic application of synthesis, purification, and advanced analytical techniques. NMR spectroscopy provides the most definitive evidence for the stereochemistry and connectivity of the molecule, while mass spectrometry corroborates the molecular weight and provides characteristic fragmentation data. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and materials science, enabling the confident synthesis and characterization of this important chemical entity.

References

An In-depth Technical Guide to the Chemical Properties of β-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide of significant interest in carbohydrate chemistry and pharmaceutical sciences. The presence of five acetyl groups enhances its stability and lipophilicity compared to the parent sugar, making it a crucial intermediate in the synthesis of various glycosides, oligosaccharides, and glycoconjugates.[1] This guide provides a comprehensive overview of the chemical and physical properties of β-D-galactose pentaacetate, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in research and drug development.

Chemical and Physical Properties

β-D-Galactose pentaacetate is a white to off-white crystalline solid.[1] The acetylation of the hydroxyl groups modifies its reactivity and solubility, rendering it soluble in various organic solvents while being sparingly soluble in water.[1]

Identification and Structure
PropertyValueReference
Chemical Name β-D-Galactopyranose, 1,2,3,4,6-pentaacetate[2]
Synonyms Penta-O-acetyl-β-D-galactopyranose, Pentaacetyl-β-D-galactose[3]
CAS Number 4163-60-4[4]
Molecular Formula C₁₆H₂₂O₁₁[4]
Molecular Weight 390.34 g/mol [4][5]
SMILES CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C[2]
InChI Key LPTITAGPBXDDGR-LYYZXLFJSA-N[2]
Physical Properties
PropertyValueReference
Appearance White to off-white crystalline powder[4]
Melting Point 126-128 °C[5]
Boiling Point 336 °C[5]
Solubility
Water: < 0.1 g/100 mL[5]
Ethanol: ~40 g/100 mL[5]
Chloroform: Soluble[3]
Acetone: Soluble[5]
Ethyl Acetate: Soluble[5]
Specific Rotation +23° to +26° (c=1, CHCl₃)[3]
Spectroscopic Data
Technique Data Reference
¹H NMR (CDCl₃) δ (ppm): 5.71 (d), 5.43 (d), 5.34 (dd), 5.10 (dd), 4.15 (m), 4.08 (t), 2.17 (s), 2.13 (s), 2.05 (s), 2.00 (s)[6]
FTIR (ATR-Neat) Major peaks characteristic of C=O (ester) and C-O stretching. The spectrum is available through public databases such as the NIST WebBook.[2][7]

Experimental Protocols

Synthesis of β-D-Galactose Pentaacetate

The synthesis of β-D-galactose pentaacetate is typically achieved through the acetylation of D-galactose using acetic anhydride.[5] Pyridine or a Lewis acid can be used as a catalyst.[8]

Materials:

  • D-galactose

  • Acetic anhydride

  • Pyridine (or anhydrous sodium acetate as an alternative catalyst)

  • Dichloromethane (solvent)

  • Ethanol (for recrystallization)

  • Deionized water

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolution: Suspend D-galactose in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Catalyst Addition: Add pyridine as a catalyst to the suspension. An alternative method involves using anhydrous sodium acetate as the catalyst.[9]

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring until the starting material is consumed (monitoring by TLC). Reaction times can vary from a few hours to overnight.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude β-D-galactose pentaacetate by recrystallization from a suitable solvent, such as ethanol.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification D_Galactose D-Galactose Reaction_Mixture Reaction Mixture (DCM) D_Galactose->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Catalyst Pyridine / NaOAc Catalyst->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Acetylation Workup Aqueous Workup Crude_Product->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Pure_Product Pure β-D-Galactose Pentaacetate Recrystallization->Pure_Product

Caption: Synthesis and purification workflow for β-D-galactose pentaacetate.

Analytical Methods

The purity and identity of β-D-galactose pentaacetate can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A mixed-mode stationary phase column like Primesep S2 can be used.

  • Mobile Phase: An isocratic mobile phase of water, acetonitrile, and formic acid is suitable.

  • Detection: Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be employed for detection.[10]

Gas Chromatography (GC):

  • β-D-Galactose pentaacetate can be used as a derivatizing agent for GC analysis of other compounds.[5]

  • For direct analysis, a suitable column and temperature program would be required.

Reactivity and Applications

β-D-Galactose pentaacetate serves as a versatile building block in organic synthesis due to its enhanced stability and solubility in organic solvents.[1][8]

Role as a Protecting Group and Glycosyl Donor

The acetyl groups protect the hydroxyl functionalities of galactose, allowing for selective reactions at other parts of a molecule.[1] In the presence of Lewis acids, β-D-galactose pentaacetate can act as a glycosyl donor for the synthesis of simple glycosides.[11] For more complex glycosylations, it can be converted into more reactive donors like glycosyl halides or thioglycosides.[11]

Reactivity_Diagram Gal_Pentaacetate β-D-Galactose Pentaacetate Glycosyl_Donor Glycosyl Donor Gal_Pentaacetate->Glycosyl_Donor + Lewis Acid Reactive_Donors More Reactive Donors (e.g., Glycosyl Halides) Gal_Pentaacetate->Reactive_Donors Conversion Lewis_Acid Lewis Acid Simple_Glycosides Simple Glycosides Glycosyl_Donor->Simple_Glycosides Glycosylation Complex_Glycosides Complex Oligosaccharides & Glycoconjugates Reactive_Donors->Complex_Glycosides Glycosylation

Caption: Reactivity of β-D-galactose pentaacetate as a glycosyl donor.

Applications in Drug Development and Research

β-D-Galactose pentaacetate is a key intermediate in the synthesis of various biologically active molecules.[3][8]

  • Antiviral and Anti-inflammatory Agents: It has been reported to possess antiviral and anti-inflammatory properties.[5]

  • Drug Delivery: Its incorporation into drug molecules can enhance solubility, bioavailability, and facilitate targeted delivery.[4][8]

  • Synthesis of Pharmaceutical Intermediates: It is used in the synthesis of compounds for depression treatment, antineoplastic agents that inhibit microtubule assembly, and antiviral tenofovir derivatives.[3]

  • Biochemical Research: It is utilized in studies related to enzyme kinetics, metabolic pathway analysis, and glycobiology.[8]

Safety and Handling

β-D-Galactose pentaacetate is generally considered to have low toxicity.[5] However, as with all chemicals, appropriate safety precautions should be taken. It is stable under normal temperatures and pressures.[4] Incompatible materials include strong oxidizing agents.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

β-D-Galactose pentaacetate is a valuable and versatile compound in the fields of carbohydrate chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with its role as a key synthetic intermediate, make it an indispensable tool for researchers and scientists. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of carbohydrate-based therapeutics and research tools.

References

Physical properties of crystalline Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Crystalline Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visual workflows to illustrate key processes.

Core Physical and Chemical Properties

This compound is a derivative of galactose in which all five hydroxyl groups have been acetylated. It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This structural difference leads to variations in their physical properties.

α-D-Galactose Pentaacetate

α-D-Galactose pentaacetate is a white crystalline powder.[1] It is a key biochemical reagent used as a biological material or organic compound in life science research.[2]

PropertyValueReferences
Synonyms Pentaacetyl-α-D-galactopyranose, 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose[3]
Molecular Formula C16H22O11[3]
Molecular Weight 390.34 g/mol [3]
CAS Number 4163-59-1[3][4]
Appearance Crystalline powder[4]
Melting Point 94 to 98°C[4]
Assay (GC) ≥ 97%[4]
β-D-Galactose Pentaacetate

β-D-Galactose pentaacetate is a white to off-white crystalline solid.[5][6] It is an acetylated derivative of β-D-galactose and is often used in chemical synthesis as a precursor for various organic compounds.[5] The presence of five acetyl groups enhances its lipophilicity and stability compared to galactose.[6]

PropertyValueReferences
Synonyms 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose, Penta-O-acetyl-β-D-galactose[7]
Molecular Formula C16H22O11[7][8]
Molecular Weight 390.34 g/mol [7][8]
CAS Number 4163-60-4[7]
Appearance White crystalline powder[9][7]
Melting Point 139 - 146°C, 142 - 146°C, 143 - 144°C[9][7]
Specific Rotation [α]D +23° to +26° (c=1, CHCl3)[9]
Solubility Insoluble in water; Soluble in ethanol, chloroform, methanol (50 mg/ml), acetone, and ethyl acetate.[5][6][9][10][11]
Purity/Assay ≥ 98%[7]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of crystalline this compound.

Synthesis and Purification

A common method for the synthesis of both α- and β-D-galactose pentaacetate is through the acetylation of D-galactose.[1][10]

  • Acetylation of α-D-Galactose: α-D-galactose can be acetylated using acetic anhydride with pyridine as a catalyst. The reaction is typically conducted at room temperature.[1]

  • Acetylation of β-D-Galactose: The synthesis of β-D-galactose pentaacetate is achieved by acetylating beta-D-galactose with acetic anhydride in a solvent system of dichloromethane and pyridine.[10]

  • Purification: The synthesized product is purified by recrystallization from an appropriate solvent, such as methanol or chloroform, to yield a crystalline powder.[1][10]

cluster_synthesis Synthesis cluster_purification Purification start Start: D-Galactose reagents Add Acetic Anhydride and Pyridine start->reagents reaction Acetylation Reaction (Room Temperature) reagents->reaction crude Crude this compound reaction->crude Obtain crude product recrystallization Recrystallization (e.g., from Methanol/Chloroform) crude->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure Crystalline This compound filtration->final_product

Diagram 1: General workflow for the synthesis and purification of this compound.
Melting Point Determination

The melting point is a crucial indicator of purity.

  • Apparatus: A standard melting point apparatus with a calibrated thermometer or a digital melting point device is used.

  • Sample Preparation: A small amount of the dry crystalline this compound is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.[4][12]

Solubility Assessment

Solubility is determined to understand the behavior of the compound in various solvents.

  • Procedure: A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, chloroform) at a constant temperature. The mixture is agitated until equilibrium is reached. If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the dissolved solute is then determined, often gravimetrically after evaporating the solvent, or by other analytical techniques.[5][9][10]

X-ray Crystallography

X-ray crystallography is employed to determine the precise three-dimensional atomic structure of the crystalline compound.

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often the most challenging step.[13]

  • Data Collection: A selected crystal is mounted on a goniometer and exposed to a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is recorded by a detector.[13][14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[13]

cluster_crystal Crystal Growth cluster_data Data Collection & Analysis start Purified Galactose Pentaacetate dissolve Dissolve in Suitable Solvent start->dissolve slow_evap Slow Evaporation or Vapor Diffusion dissolve->slow_evap crystal Formation of Single Crystals slow_evap->crystal mount Mount Crystal on Goniometer crystal->mount Select high-quality crystal xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Data xray->diffraction process Process Data (Unit Cell, Symmetry) diffraction->process solve Solve Phase Problem & Refine Structure process->solve final_model 3D Atomic Model solve->final_model

Diagram 2: Workflow for determining the crystal structure of this compound via X-ray crystallography.
Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[15][16][17] Spectra are typically recorded in a deuterated solvent like chloroform (CDCl₃).[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups, which are absent in the spectrum of unmodified galactose.[18][19][20]

Overall Characterization Workflow

The comprehensive characterization of a new batch of crystalline this compound involves a logical sequence of experiments to confirm its identity, purity, and physical properties.

cluster_prelim Preliminary Analysis cluster_spectro Structural Confirmation cluster_physprop Further Physical Properties start Synthesized and Purified Crystalline this compound appearance Visual Inspection (Color, Form) start->appearance mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr If pure ftir FTIR Spectroscopy mp->ftir If pure solubility Solubility Testing nmr->solubility rotation Specific Rotation nmr->rotation xray X-ray Crystallography (if required for new polymorph) solubility->xray end Complete Physical Property Profile rotation->end xray->end

Diagram 3: Logical workflow for the physical characterization of crystalline this compound.

References

Spectroscopic Profile of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose, a fully protected derivative of α-D-galactose. This compound serves as a crucial building block in the synthesis of various biologically significant oligosaccharides and glycoconjugates. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose.

¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data for Per-O-acetylated Hexopyranoses

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.3d~3.5
H-2~5.1-5.3dd
H-3~5.4-5.6t
H-4~5.0-5.2t
H-5~4.0-4.2m
H-6a~4.1-4.3dd
H-6b~4.0-4.2dd
CH₃ (acetyl)~1.9-2.2s (multiple)

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The multiplicity is denoted as d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet), and s (singlet). Data is based on typical values for per-O-acetylated hexopyranoses.

¹³C NMR Spectroscopy

Table 2: Representative ¹³C NMR Data for Per-O-acetylated Hexopyranoses

CarbonChemical Shift (δ, ppm)
C-1~90-92
C-2~68-70
C-3~69-71
C-4~67-69
C-5~70-72
C-6~61-63
C=O (acetyl)~169-171
CH₃ (acetyl)~20-21

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate groups and the C-O stretching of the ester linkages and the pyranose ring.[2]

Table 3: Key IR Absorption Bands for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose

Wavenumber (cm⁻¹)IntensityAssignment
~1740-1760StrongC=O stretching (ester)
~1210-1240StrongC-O stretching (ester)
~1040-1080StrongC-O stretching (pyranose ring)
~2900-3000MediumC-H stretching (aliphatic)

Source: Adapted from the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ can be observed, and characteristic fragment ions arise from the loss of acetyl groups and cleavage of the pyranose ring.

Table 4: Expected Mass Spectrometry Data for 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose

m/zInterpretation
391.1235[M+H]⁺ (Calculated for C₁₆H₂₃O₁₁)
349[M - CH₃CO]⁺
331[M - CH₃COOH]⁺
289[M - 2 x CH₃CO]⁺
271[M - CH₃CO - CH₃COOH]⁺
169Fragment from pyranose ring cleavage
109Fragment from pyranose ring cleavage
43[CH₃CO]⁺

Note: The observed fragments can vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of acetylated carbohydrates.

Synthesis and Purification

1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose can be synthesized by the acetylation of D-galactose.[3] A common method involves the reaction of D-galactose with excess acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate at elevated temperatures.[3][4] The reaction mixture is then typically poured into ice water to precipitate the product, which can be collected by filtration. Purification is usually achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield a white crystalline solid.[5][6]

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of the signals.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is typically infused at a constant flow rate. The mass analyzer is scanned over a desired mass range to detect the ions.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start D-Galactose reaction Acetylation Reaction start->reaction reagents Acetic Anhydride, Catalyst reagents->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Pure 1,2,3,4,6-Penta-O-acetyl- α-D-galactopyranose purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data Structure Elucidation nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation Analysis ms->ms_data

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

A Technical Guide to Galactose Pentaacetate: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of galactose pentaacetate, a protected form of the monosaccharide galactose. This document details its chemical properties, synthesis, and key applications as a versatile building block in glycochemistry and a valuable tool in the development of targeted therapeutics.

Core Properties of this compound

This compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). Both anomers share the same molecular formula and molecular weight but exhibit different physical properties, such as melting point and optical rotation. These properties are summarized in the table below.

Propertyα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
CAS Number 4163-59-1[1][2][3][4][5]4163-60-4[6][7][8]
Molecular Formula C₁₆H₂₂O₁₁[1][2][5][9]C₁₆H₂₂O₁₁[6][7][8]
Molecular Weight 390.34 g/mol [1]390.34 g/mol [6][7][8]
Appearance White to off-white solid/crystalline powder[1]White or almost white powder/crystalline solid[7][8]
Melting Point 94-98 °C[4]142-146 °C[7]
Synonyms 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose[1][10]1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose[7][8]

Synthesis and Chemical Reactions

This compound is synthetically valuable because the acetyl protecting groups render the hydroxyl groups of galactose inert to many reaction conditions, allowing for selective modification at the anomeric position. The acetyl groups can be removed under basic conditions to yield the free sugar.

Experimental Protocol: Synthesis of β-D-Galactose Pentaacetate

This protocol describes a common method for the acetylation of D-galactose to form β-D-galactose pentaacetate using acetic anhydride and a catalyst.

Materials:

  • D-galactose

  • Acetic anhydride

  • Anhydrous sodium acetate or pyridine (catalyst)

  • Ethanol (for recrystallization)

  • Distilled water

  • Reaction flask, condenser, heating mantle, filtration apparatus

Procedure:

  • In a reaction flask, combine D-galactose with acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate or pyridine.

  • Heat the mixture under reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water with stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the crude β-D-galactose pentaacetate by vacuum filtration and wash the solid with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[6][11]

Experimental Protocol: Anomeric Deacetylation

Selective removal of the anomeric acetyl group is a key step in preparing glycosyl donors for oligosaccharide synthesis.

Materials:

  • This compound

  • Lewis acid (e.g., Aluminum chloride - AlCl₃) or a basic catalyst (e.g., MgO in methanol)

  • Anhydrous solvent (e.g., diethyl ether for Lewis acid catalysis, methanol for basic catalysis)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure (Lewis Acid Catalysis):

  • Dissolve this compound in an anhydrous solvent such as diethyl ether in a reaction vessel suitable for heating under pressure.[10]

  • Add a Lewis acid catalyst, such as AlCl₃.[10]

  • Seal the vessel and heat the reaction mixture. The reaction progress can be monitored by TLC.[10]

  • Upon completion, cool the reaction mixture and load it directly onto a silica gel column.

  • Purify the product by column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the anomerically deprotected galactose tetraacetate.[10]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide array of bioactive molecules and functional materials.

Glycosylation Reactions

As a stable, protected form of galactose, this compound is a precursor to various glycosyl donors used in the synthesis of complex oligosaccharides and glycoconjugates.[6] These complex carbohydrates are vital for studying biological processes such as cell-cell recognition, immune responses, and signal transduction.[5][6][12] The acetyl groups at the C-2 position can influence the stereochemical outcome of glycosylation reactions through neighboring group participation, typically favoring the formation of 1,2-trans-glycosidic linkages.

Glycosylation_Workflow This compound as a Glycosyl Donor Precursor GalPenta This compound Activation Anomeric Deprotection & Activation (e.g., to Glycosyl Halide) GalPenta->Activation GlycosylDonor Activated Galactosyl Donor Activation->GlycosylDonor Glycosylation Glycosylation Reaction (Lewis Acid Promoter) GlycosylDonor->Glycosylation GlycosylAcceptor Glycosyl Acceptor (e.g., another sugar, amino acid, lipid) GlycosylAcceptor->Glycosylation Glycoconjugate Protected Glycoconjugate Glycosylation->Glycoconjugate Deprotection Global Deprotection Glycoconjugate->Deprotection FinalProduct Bioactive Oligosaccharide or Glycoconjugate Deprotection->FinalProduct

Caption: Workflow for the use of this compound in glycosylation.

Targeted Drug Delivery

A significant application of galactose derivatives in drug development is for targeted drug delivery to hepatocytes (liver cells).[13] Hepatocytes, as well as some cancer cells, highly express the asialoglycoprotein receptor (ASGP-R), which specifically recognizes and binds to galactose and N-acetylgalactosamine residues.[3][14] This biological interaction can be exploited to deliver therapeutic agents specifically to these cells, thereby increasing the drug's efficacy and reducing off-target side effects.

This compound can be deprotected and chemically linked to drugs, lipids, or polymers to create galactosylated nanoparticles, liposomes, or polymer-drug conjugates.[8][15][16][17] These galactosylated drug delivery systems are then recognized by the ASGP-R and internalized by the target cells through receptor-mediated endocytosis.

Targeted_Drug_Delivery ASGP-R-Mediated Drug Delivery using Galactosylated Nanoparticles cluster_synthesis Nanoparticle Formulation cluster_cell Hepatocyte (Target Cell) GalPenta This compound Galactose Deprotected Galactose Derivative GalPenta->Galactose Deprotection GalNP Galactosylated Nanoparticle Galactose->GalNP Conjugation Nanoparticle Drug-loaded Nanoparticle (e.g., liposome, polymer) Nanoparticle->GalNP Conjugation ASGPR Asialoglycoprotein Receptor (ASGP-R) GalNP->ASGPR Binding Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Mechanism of targeted drug delivery via galactosylated carriers.

Experimental Protocol: Preparation of Galactosylated Nanoparticles

This is a generalized protocol for the preparation of galactosylated nanoparticles for targeted drug delivery. The specific details will vary depending on the nanoparticle platform and the drug being encapsulated.

Materials:

  • A pre-formed polymer or lipid-based nanoparticle system encapsulating the therapeutic agent.

  • A galactose derivative with a reactive functional group for conjugation (prepared from this compound).

  • Coupling agents (e.g., EDC/NHS for amide bond formation).

  • Reaction buffer (e.g., PBS or MES buffer).

  • Dialysis membrane or size exclusion chromatography for purification.

Procedure:

  • Synthesize a galactose derivative with a reactive handle (e.g., an amine or carboxylic acid) from this compound through deprotection and subsequent chemical modification.

  • Activate the surface of the drug-loaded nanoparticles. For example, if the nanoparticles have surface carboxyl groups, they can be activated with EDC/NHS chemistry.

  • Add the galactose derivative to the activated nanoparticle suspension and allow the conjugation reaction to proceed.

  • Quench the reaction and purify the galactosylated nanoparticles from unreacted reagents using dialysis or size exclusion chromatography.

  • Characterize the resulting nanoparticles for size, surface charge (zeta potential), drug loading, and the degree of galactosylation.[15][16]

Conclusion

This compound is a cornerstone of modern glycochemistry, providing a stable and versatile platform for the synthesis of complex carbohydrates. Its application extends significantly into the pharmaceutical sciences, where it serves as a critical starting material for the construction of sophisticated drug delivery systems designed to target specific cell types. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its potential in the creation of novel therapeutics and research tools.

References

An In-depth Technical Guide to the Anomeric Configuration of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anomeric configuration of D-galactose pentaacetate, a critical derivative in carbohydrate chemistry and drug development. A thorough understanding of the distinct properties of the alpha (α) and beta (β) anomers is essential for their application in the synthesis of complex oligosaccharides, glycoconjugates, and various therapeutic agents. This document outlines the synthesis, characterization, and key physicochemical properties of both anomers, with a focus on spectroscopic and crystallographic data.

Introduction to Anomeric Configuration

The cyclization of D-galactose results in the formation of a new stereocenter at C1, the anomeric carbon. This gives rise to two diastereomers, known as anomers: the α-anomer, where the C1 hydroxyl group is in an axial position, and the β-anomer, where it is in an equatorial position. The acetylation of D-galactose yields D-galactose pentaacetate, preserving this anomeric center. The spatial arrangement of the acetate group at the anomeric position significantly influences the molecule's chemical reactivity and biological activity.

Synthesis of D-Galactose Pentaacetate Anomers

The per-acetylation of D-galactose typically yields a mixture of both α and β anomers. A common method involves the use of acetic anhydride with a catalyst.

Experimental Protocol: Non-selective Acetylation of D-Galactose

A standard procedure for the synthesis of D-galactose pentaacetate is as follows:

  • Dissolution: Sodium acetate (5 g, 0.0601 mole) is dissolved in a stirring solution of acetic anhydride (30 mL, 0.3005 mole) and heated to 70°C.[1]

  • Addition of Galactose: Dried D-galactose (10 g, 0.055 mole) is added to the heated solution.[1]

  • Reaction: The reaction mixture is then heated to 95°C and stirred for 18 hours.[1]

  • Quenching: The reaction is quenched by the addition of a saturated solution of sodium bicarbonate.[1]

  • Extraction: The product is extracted with dichloromethane (DCM).[1]

  • Purification: The organic layer is collected, and the solvent is removed under reduced pressure to yield galactose pentaacetate.[1]

This method results in a high yield of D-galactose pentaacetate as a mixture of anomers. The separation of the individual anomers can be achieved by chromatography.

Physicochemical and Spectroscopic Data

The α and β anomers of D-galactose pentaacetate can be distinguished by their distinct physicochemical and spectroscopic properties.

Propertyα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
Specific Rotation ([α]D) Data not available+23° to +26° (c=1, CHCl3)
¹H NMR (Anomeric Proton)
Chemical Shift (δ) of H-1~6.3 ppm (estimated)5.713 ppm
J1,2 Coupling Constant (Hz)~3-4 Hz (estimated)8.3 Hz
X-ray Crystallography Data not available
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Unit Cell Dimensions (Å)a=8.348, b=9.021, c=25.418

Characterization of Anomeric Configuration

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the anomeric configuration of glycosides. The chemical shift and the coupling constant of the anomeric proton (H-1) are particularly informative.

  • β-Anomer: The ¹H NMR spectrum of β-D-galactose pentaacetate shows the anomeric proton signal at approximately 5.713 ppm.[2] The key diagnostic feature is the large coupling constant (J1,2) of 8.3 Hz.[2] This large value is indicative of a trans-diaxial relationship between the anomeric proton (H-1) and the adjacent proton (H-2), which is characteristic of the β-configuration in a pyranose ring in a chair conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation of molecules. The crystal structure of β-D-galactose pentaacetate has been determined, confirming its anomeric configuration and pyranose ring conformation.

The crystallographic data reveals an orthorhombic crystal system with the space group P2(1)2(1)2(1). The unit cell dimensions are a = 8.348 Å, b = 9.021 Å, and c = 25.418 Å. This data provides a precise three-dimensional model of the molecule, confirming the equatorial orientation of the anomeric acetate group.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the synthesis and characterization of the anomers of D-galactose pentaacetate.

Anomer_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis D_Galactose D-Galactose Acetylation Acetylation (Acetic Anhydride, Sodium Acetate) D_Galactose->Acetylation Anomer_Mixture α/β-D-Galactose Pentaacetate Mixture Acetylation->Anomer_Mixture Chromatography Chromatographic Separation Anomer_Mixture->Chromatography Alpha_Anomer α-Anomer Chromatography->Alpha_Anomer Isolate Beta_Anomer β-Anomer Chromatography->Beta_Anomer Isolate NMR_Alpha ¹H NMR of α-Anomer Alpha_Anomer->NMR_Alpha Polarimetry_Alpha Specific Rotation of α-Anomer Alpha_Anomer->Polarimetry_Alpha NMR_Beta ¹H NMR of β-Anomer Beta_Anomer->NMR_Beta Polarimetry_Beta Specific Rotation of β-Anomer Beta_Anomer->Polarimetry_Beta Xray_Beta X-ray Crystallography of β-Anomer Beta_Anomer->Xray_Beta NMR_Alpha_Data δ(H-1) ~6.3 ppm J1,2 ~3-4 Hz NMR_Alpha->NMR_Alpha_Data NMR_Beta_Data δ(H-1) = 5.713 ppm J1,2 = 8.3 Hz NMR_Beta->NMR_Beta_Data Polarimetry_Beta_Data [α]D = +23° to +26° Polarimetry_Beta->Polarimetry_Beta_Data Xray_Beta_Data Orthorhombic P2(1)2(1)2(1) Xray_Beta->Xray_Beta_Data

Caption: Workflow for Synthesis and Characterization.

Signaling Pathways and Logical Relationships

The determination of the anomeric configuration relies on a logical interpretation of spectroscopic data. The following diagram illustrates the decision-making process based on ¹H NMR data.

Anomer_Determination_Logic Start Analyze ¹H NMR Spectrum of D-Galactose Pentaacetate Anomeric_Proton Identify Anomeric Proton Signal (H-1) Start->Anomeric_Proton Measure_J12 Measure J1,2 Coupling Constant Anomeric_Proton->Measure_J12 Decision J1,2 Value? Measure_J12->Decision Alpha_Conclusion α-Anomer (Axial-Equatorial Coupling) Decision->Alpha_Conclusion  ~3-4 Hz Beta_Conclusion β-Anomer (Diaxial Coupling) Decision->Beta_Conclusion  ~8-10 Hz

Caption: Logic for Anomer Determination by ¹H NMR.

Conclusion

The anomeric configuration of D-galactose pentaacetate profoundly impacts its properties and applications. The β-anomer is well-characterized, with definitive ¹H NMR and X-ray crystallographic data confirming its structure. While specific experimental data for the α-anomer is less prevalent in the literature, its spectroscopic characteristics can be reliably predicted based on established principles of carbohydrate chemistry. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental details necessary to confidently synthesize, characterize, and utilize the anomers of D-galactose pentaacetate in their work.

References

The Stereochemistry of Acetylated Galactose Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, stereochemical analysis, and biological relevance of acetylated galactose derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work in glycochemistry and medicinal chemistry.

Introduction

D-galactose, a C4 epimer of glucose, is a fundamental monosaccharide with significant roles in biological processes, including cellular recognition, signaling, and as a structural component of glycoconjugates. The acetylation of its hydroxyl groups is a common strategy in carbohydrate chemistry to enhance solubility in organic solvents, facilitate purification, and to act as a protecting group strategy during the synthesis of more complex glycans. The stereochemistry of these acetylated derivatives, particularly at the anomeric center (C1), is of paramount importance as it dictates the molecule's three-dimensional structure and, consequently, its biological activity and utility as a synthetic intermediate. This guide provides a detailed overview of the stereochemical aspects of acetylated galactose derivatives, including their synthesis, conformational analysis, and applications in drug development.

Stereoselective Synthesis of Acetylated Galactose Derivatives

The peracetylation of D-galactose, the complete acetylation of all its hydroxyl groups, can be achieved under various catalytic conditions, leading to different distributions of the α and β anomers of D-galactose pentaacetate. The choice of catalyst is a critical factor in controlling the stereochemical outcome of the reaction.[1][2]

Experimental Protocols

1. Basic-Catalyzed Peracetylation (Favors β-anomer)

This method typically employs a mild base like sodium acetate as a catalyst.

  • Materials: D-galactose, acetic anhydride, anhydrous sodium acetate.

  • Procedure:

    • To a flask containing D-galactose, add an excess of acetic anhydride and a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice water to hydrolyze the excess acetic anhydride.

    • The precipitated product, primarily β-D-galactose pentaacetate, is collected by filtration, washed with water, and can be further purified by recrystallization.[3][4]

2. Acid-Catalyzed Peracetylation (Favors α-anomer)

Strong acids are used to catalyze the peracetylation, leading predominantly to the α-anomer.

  • Materials: D-galactose, acetic anhydride, perchloric acid (HClO₄) or other strong acids.

  • Procedure:

    • A mixture of D-galactose and acetic anhydride is cooled in an ice bath.[2]

    • A catalytic amount of perchloric acid is added dropwise with stirring.[2]

    • The reaction is allowed to proceed to completion, monitored by TLC.

    • Work-up typically involves neutralization of the acid, followed by extraction of the product into an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified, often by column chromatography, to isolate the α-D-galactose pentaacetate.[2]

3. Selective Anomeric Deacetylation

The selective removal of the acetyl group at the anomeric position is a crucial step in the synthesis of glycosyl donors.

  • Materials: Peracetylated galactose, various reagents like ammonium acetate in DMF.[5]

  • Procedure (using ammonium acetate):

    • The peracetylated galactose is dissolved in a suitable solvent such as dimethylformamide (DMF).

    • Ammonium acetate is added to the solution, and the mixture is stirred at room temperature.[5]

    • The reaction is monitored by TLC until the starting material is consumed.

    • The product, with a free hydroxyl group at the anomeric position, is isolated after an appropriate work-up and purification.[5]

The following diagram illustrates a general experimental workflow for the synthesis and purification of acetylated galactose derivatives.

experimental_workflow start D-Galactose peracetylation Peracetylation (e.g., Ac₂O, Catalyst) start->peracetylation workup Reaction Work-up (Quenching, Extraction) peracetylation->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Peracetylated Galactose (α/β mixture or pure anomer) purification->product analysis Stereochemical Analysis (NMR, Polarimetry) product->analysis

A general workflow for the synthesis and analysis of acetylated galactose.

Stereochemical Analysis and Data Presentation

The stereochemistry of acetylated galactose derivatives is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the α and β anomers. The key diagnostic signals are those of the anomeric proton (H-1) and the anomeric carbon (C-1).

  • Anomeric Proton (H-1): The chemical shift and the coupling constant between H-1 and H-2 (³JH1,H2) are highly informative. For the β-anomer, H-1 is in a trans-diaxial relationship with H-2, resulting in a larger coupling constant (typically ~8 Hz). In contrast, the α-anomer has an axial H-1 and an equatorial H-2, leading to a smaller coupling constant (typically ~3-4 Hz).[6][7]

  • Anomeric Carbon (C-1): The chemical shift of the anomeric carbon also differs between the two anomers.

The following tables summarize key NMR data for α- and β-D-galactose pentaacetate.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Galactose Pentaacetate Anomers

Protonα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
H-1~6.3~5.7 (³JH1,H2 ≈ 8.3 Hz)[8]
H-2~5.3~5.3
H-3~5.1~5.1
H-4~5.4~5.4 (³JH3,H4 ≈ 3.4 Hz)[8]
H-5~4.1~4.1
H-6a~4.1~4.1
H-6b~4.1~4.1
Ac~2.0-2.2~2.0-2.2[8]

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Galactose Pentaacetate Anomers

Carbonα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
C-1~89-91~91-93
C-2~67-69~69-71
C-3~68-70~70-72
C-4~66-68~68-70
C-5~69-71~70-72
C-6~61-63~61-63
C=O~169-171~169-171
CH₃~20-21~20-21

Note: These are approximate ranges compiled from various sources.

Polarimetry

Optical rotation is a physical property that can help distinguish between anomers. The specific rotation of a freshly prepared solution of an anomer will change over time as it equilibrates to a mixture of α and β forms in a process called mutarotation.

Table 3: Specific Rotation of D-Galactose and its Derivatives

CompoundSpecific Rotation ([\α]D)
α-D-Galactose+150.7° (initial)[9][10]
β-D-Galactose+52.8° (initial)[10]
Equilibrium mixture of D-galactose+80.2°[9][10]

Conformational Analysis

The six-membered pyranose ring of galactose derivatives is not planar and predominantly adopts a chair conformation (⁴C₁ or ¹C₄). The relative stability of these conformations is influenced by the orientation of the substituents (axial vs. equatorial). For D-galactose, the ⁴C₁ conformation is generally more stable. The presence of bulky acetyl groups can influence the conformational equilibrium. The conformation of the galactose ring can be elucidated by detailed analysis of vicinal proton-proton coupling constants obtained from ¹H NMR spectroscopy.[11]

Role in Drug Development

Acetylated galactose derivatives, and more broadly galactosylated molecules, play a significant role in drug delivery and development. Galactose can act as a targeting ligand for specific receptors, such as the asialoglycoprotein receptor (ASGPR) which is highly expressed on the surface of hepatocytes.[12] This allows for the targeted delivery of drugs to the liver, which can enhance therapeutic efficacy and reduce off-target side effects.[13]

The cellular uptake of galactosylated drugs or drug carriers often occurs via receptor-mediated endocytosis. The process can be visualized as follows:

signaling_pathway cluster_cell Hepatocyte receptor ASGP Receptor binding Binding receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release target Intracellular Target release->target drug Galactosylated Drug/Carrier drug->binding

Cellular uptake of galactosylated drugs via ASGP receptor-mediated endocytosis.

This targeted approach has been explored for the delivery of various therapeutic agents, including anticancer drugs and antiviral agents, to the liver.[12][13]

Conclusion

The stereochemistry of acetylated galactose derivatives is a critical aspect that influences their chemical and biological properties. A thorough understanding of the synthetic methods to control the anomeric configuration, coupled with robust analytical techniques for stereochemical characterization, is essential for their application in synthetic carbohydrate chemistry and drug development. The ability to selectively synthesize and modify these derivatives opens up avenues for creating novel glycoconjugates with tailored properties for targeted therapies and other biomedical applications.

References

A Technical Guide to the Solubility of Galactose Pentaacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of galactose pentaacetate in various organic solvents. This information is critical for professionals in drug development and chemical synthesis, where this compound serves as a key intermediate and protecting group. The document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the underlying factors governing the dissolution process.

Introduction to this compound

This compound is a fully acetylated derivative of galactose, a monosaccharide. The acetylation of the hydroxyl groups significantly increases the lipophilicity of the molecule compared to its parent sugar, rendering it more soluble in organic solvents and less soluble in water. This property is crucial for its application in organic synthesis, particularly in the formation of glycosidic bonds and the synthesis of complex carbohydrates and glycoconjugates. It exists as two anomers, α-D-galactose pentaacetate and β-D-galactose pentaacetate, which may exhibit different physical properties, including solubility.

Key Physical and Chemical Properties:

Propertyβ-D-Galactose Pentaacetateα-D-Galactose Pentaacetate
Molecular Formula C₁₆H₂₂O₁₁[1]C₁₆H₂₂O₁₁[2]
Molecular Weight 390.34 g/mol [1]390.34 g/mol [2]
Appearance White crystalline powder[1]White crystalline powder[2]
Melting Point 142-146 °C[1]92-98 °C[2]
CAS Number 4163-60-4[1]4163-59-1[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for β-D-galactose pentaacetate in various organic solvents. Data for the α-anomer is not widely reported in readily available literature. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available data sources.

SolventChemical Formulaβ-D-Galactose Pentaacetate SolubilityTemperature
MethanolCH₃OH50 mg/mL[3][4][5][6]Not Specified
EthanolC₂H₅OH~40 g/100 mL[7]Not Specified
ChloroformCHCl₃Soluble[1]Not Specified
AcetoneC₃H₆OSoluble[7]Not Specified
Ethyl AcetateC₄H₈O₂Soluble[7]Not Specified
WaterH₂O< 0.1 g/100 mL[7]Not Specified

Note on Data: The solubility value for ethanol appears unusually high and should be used with caution. It is recommended that researchers experimentally verify this value for their specific application. The term "Soluble" indicates that while quantitative data is not available, the substance is reported to dissolve in that solvent.

Experimental Protocol: Determination of Solubility via the Isothermal Gravimetric Method

This section provides a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation (gravimetric) method. This method is straightforward and relies on accurately measuring the mass of the solute dissolved in a known volume of solvent at a constant temperature.

3.1. Materials and Equipment

  • This compound (α or β anomer)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer with a water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven or vacuum desiccator

  • Desiccator for cooling

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess galactose pentaacetate to a vial prep2 Add a precise volume of organic solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil Agitate at constant temperature (24-48h) to achieve saturation prep3->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Draw supernatant with a syringe sample1->sample2 sample3 Filter through a syringe filter into a pre-weighed vial sample2->sample3 analysis1 Evaporate the solvent completely in an oven or desiccator sample3->analysis1 analysis2 Cool the vial in a desiccator analysis1->analysis2 analysis3 Weigh the vial with the dry residue analysis2->analysis3 calc Calculate solubility (e.g., in g/100 mL) analysis3->calc

Gravimetric solubility determination workflow.

3.3. Step-by-Step Procedure

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.

    • Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent any solvent evaporation, which would lead to inaccurate results.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled environment, such as an orbital shaker or a stirrer plate with a water bath, set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure that equilibrium solubility is reached. A typical equilibration time is 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibration is complete, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

    • Carefully draw the clear supernatant (the saturated solution) using a syringe.

    • Attach a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe.

    • Dispense a known volume of the clear, saturated solution (e.g., 2.0 mL) into a pre-weighed glass vial or evaporating dish. This filtration step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a drying oven set to a temperature that is sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the vial containing the dry this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial mass of the empty vial from the final mass of the vial with the dried residue to determine the mass of the dissolved this compound.

    • Calculate the solubility using the following formula:

      Solubility (g / 100 mL) = (Mass of residue (g) / Volume of filtered sample (mL)) * 100

Factors Influencing Solubility

The solubility of a solid organic compound like this compound in a liquid solvent is governed by several interconnected factors. Understanding these principles allows for the rational selection of solvents and the prediction of solubility behavior.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center_node Solubility solute_polarity Polarity (Acetate Groups) solute_polarity->center_node solute_structure Molecular Structure (Anomeric Form α/β) solute_structure->center_node solute_crystal Crystal Lattice Energy solute_crystal->center_node solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->center_node solvent_hbond Hydrogen Bonding Capacity solvent_hbond->center_node temp Temperature temp->center_node pressure Pressure (Minor effect for solids) pressure->center_node

Key factors influencing solubility.
  • "Like Dissolves Like" Principle: The polarity of the solute and solvent is the most significant factor. This compound, with its ester (acetate) groups, is a moderately polar molecule. It will, therefore, exhibit higher solubility in solvents of similar polarity, such as chloroform, acetone, and ethyl acetate. Its insolubility in water is due to the masking of the polar hydroxyl groups of galactose by the nonpolar acetyl groups.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with an increase in temperature. This is a critical parameter to control and report in any solubility measurement.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome by the energy of solvation. A more stable crystal lattice (higher lattice energy) will generally result in lower solubility. The different melting points of the α and β anomers suggest differences in their crystal packing and, consequently, may lead to different solubilities.

  • Hydrogen Bonding: While the acetyl groups prevent this compound from acting as a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors may interact more strongly with the solute, potentially increasing solubility.

References

Thermogravimetric Analysis of β-D-Galactose Pentaacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of β-D-galactose pentaacetate. Due to the limited availability of specific TGA data for this compound in published literature, this document outlines a comprehensive, representative experimental protocol and presents an illustrative thermal decomposition profile based on the analysis of structurally similar compounds. The guide is intended to serve as a foundational resource for researchers and professionals in the pharmaceutical and chemical industries, offering insights into the expected thermal stability and decomposition characteristics of β-D-galactose pentaacetate. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for its intended audience.

Introduction

β-D-galactose pentaacetate is a fully acetylated derivative of galactose, a monosaccharide. Its chemical formula is C₁₆H₂₂O₁₁ and it has a molecular weight of 390.34 g/mol .[1] The acetylation of the hydroxyl groups significantly alters the physicochemical properties of the parent sugar, impacting its solubility, stability, and reactivity. In the pharmaceutical industry, such derivatives are often investigated for their potential as prodrugs or as intermediates in the synthesis of more complex molecules.[1]

Thermogravimetric analysis (TGA) is a crucial analytical technique used to characterize the thermal stability and composition of materials.[2] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable data on decomposition patterns, moisture content, and the presence of volatile components. This information is critical for understanding the thermal behavior of pharmaceutical ingredients, ensuring stability during manufacturing and storage, and for quality control purposes.

This guide details a proposed methodology for the thermogravimetric analysis of β-D-galactose pentaacetate and presents expected, illustrative results to guide researchers in their own experimental work.

Physicochemical Properties of β-D-Galactose Pentaacetate

A summary of the key physicochemical properties of β-D-galactose pentaacetate is presented in Table 1. Understanding these properties is essential for interpreting the TGA data. The melting point, in particular, is a critical parameter as it often precedes thermal decomposition for organic compounds.

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₁₁[1]
Molecular Weight390.34 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point142 – 146 °C[1]
Assay≥98%[1]

Illustrative Thermogravimetric Analysis Data

It is crucial to note that the following data is illustrative and should be confirmed by experimental analysis.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Proposed Interpretation
Initial Mass Loss~150~180< 1%Loss of residual moisture or volatile impurities.
Primary Decomposition~200~250~45%Initial fragmentation of the molecule, likely involving the loss of acetyl groups as acetic acid or ketene.
Secondary Decomposition~300~350~30%Further breakdown of the carbohydrate ring structure.
Char Formation>400-~25% (Residue)Formation of a stable carbonaceous residue.

Detailed Experimental Protocol

The following is a detailed, representative protocol for conducting the thermogravimetric analysis of β-D-galactose pentaacetate. This protocol is based on standard methodologies for the analysis of organic compounds.

4.1. Instrumentation

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a sensitivity of 0.1 µg is required.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness.

  • Balance: An analytical balance with a readability of at least 0.01 mg for accurate sample weighing.

4.2. Sample Preparation

  • Ensure the β-D-galactose pentaacetate sample is a fine, homogenous powder to promote uniform heating. If necessary, gently grind the sample using an agate mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA sample pan. Record the exact weight.

4.3. TGA Instrument Parameters

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection: Record the sample mass, temperature, and time throughout the experiment.

4.4. Data Analysis

  • Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

  • Determine the onset temperature of each decomposition step.

  • Quantify the percentage of mass loss for each distinct decomposition stage.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of β-D-galactose pentaacetate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing cluster_output Output start Start sample_prep Weigh 5-10 mg of Galactose Pentaacetate start->sample_prep load_sample Load Sample into TGA Pan sample_prep->load_sample instrument_setup Set Instrument Parameters: - N2 Atmosphere - 10°C/min Heating Rate load_sample->instrument_setup run_tga Heat from 30°C to 600°C instrument_setup->run_tga collect_data Record Mass vs. Temperature run_tga->collect_data plot_curves Generate TGA and DTG Curves collect_data->plot_curves analyze_data Determine Decomposition Temperatures and Mass Loss plot_curves->analyze_data report Generate Report analyze_data->report

Caption: Workflow for Thermogravimetric Analysis of this compound.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of β-D-galactose pentaacetate. While specific experimental data remains to be published, the provided protocol and illustrative data offer a valuable starting point for researchers. The thermal stability and decomposition profile are critical parameters for the development and handling of this compound in pharmaceutical and other applications. It is recommended that the illustrative data presented herein be verified through rigorous experimental work. The methodologies and workflow outlined in this document are designed to ensure accurate and reproducible TGA results, contributing to a deeper understanding of the thermal properties of β-D-galactose pentaacetate.

References

A Technical Guide to the Biological Roles of Acetylated Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical roles acetylated monosaccharides play in cellular biology. Focusing on N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylneuraminic acid (Neu5Ac), this document details their involvement in pivotal signaling pathways, protein function, and the pathogenesis of various diseases. It serves as a technical resource, offering quantitative data, detailed experimental protocols, and visual diagrams of key biological processes to support advanced research and therapeutic development.

Introduction to Acetylated Monosaccharides

Acetylated monosaccharides are fundamental building blocks for a vast array of complex carbohydrates and serve as key signaling molecules in their own right. Their addition to proteins and lipids is a major form of post-translational modification (PTM) that profoundly impacts cellular function. The three most prominent acetylated monosaccharides in mammalian biology are:

  • N-acetylglucosamine (GlcNAc): A ubiquitous amino sugar that is a central component of structural polymers like chitin and peptidoglycan.[1][2] In mammals, it is renowned for its role in the dynamic intracellular PTM known as O-GlcNAcylation, which acts as a crucial nutrient sensor.[3][4]

  • N-acetylgalactosamine (GalNAc): The initiating sugar in mucin-type O-glycosylation, a modification essential for the function of mucins that form protective barriers on epithelial surfaces.[5][6] This process is orchestrated by a large family of polypeptide GalNAc-transferases (GALNTs).[7][8]

  • N-acetylneuraminic acid (Neu5Ac): The most common form of sialic acid in humans.[9] Typically found at the outermost position of glycan chains on cell surfaces and secreted glycoproteins, it plays a vital role in cell-cell recognition, signaling, and as a binding target for pathogens like influenza virus.[9][10][11]

These modifications are not static; they are dynamically regulated by a complex interplay of metabolic pathways and dedicated enzymes, allowing cells to rapidly respond to environmental and internal cues.

The O-GlcNAc Cycle: A Nexus of Nutrient Sensing and Signaling

One of the most significant roles of GlcNAc is its reversible attachment to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins, a process known as O-GlcNAcylation.[3][12] This modification is not elongated into complex glycans but acts as a single-sugar switch, analogous to phosphorylation.[13] The dynamic cycling of O-GlcNAc is controlled by just two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[3][14]

The Hexosamine Biosynthetic Pathway (HBP)

The substrate for OGT, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the end product of the Hexosamine Biosynthetic Pathway (HBP).[15][16] This pathway integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism, making UDP-GlcNAc a sensitive indicator of the cell's overall nutrient status.[16][17] Consequently, high nutrient flux leads to increased UDP-GlcNAc levels and elevated protein O-GlcNAcylation, linking cellular metabolism directly to the regulation of signaling and transcription.[3][18]

The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycle.
Crosstalk with Phosphorylation

O-GlcNAcylation and phosphorylation are intimately related, often modifying the same or adjacent serine/threonine residues.[19][20] This interplay, sometimes termed the "Yin-Yang" relationship, can be competitive, where one modification precludes the other.[20] However, the crosstalk is more complex, with O-GlcNAcylation also regulating the activity of kinases and phosphatases, and vice-versa.[19][21] This dynamic interplay allows for an additional layer of cellular regulation, integrating metabolic status with traditional signaling cascades.[19] For example, globally elevated GlcNAcylation has been shown to decrease phosphorylation at hundreds of sites while increasing it at others.[22]

Crosstalk cluster_reciprocal Reciprocal Occupancy cluster_regulation Enzyme Regulation cluster_outcome Functional Outcome P1 Protein SerThr Ser/Thr Site Phos Phosphorylation SerThr->Phos Kinase GlcNAc O-GlcNAcylation SerThr->GlcNAc OGT Function Protein Function (Activity, Stability, Localization) Phos->SerThr Phosphatase GlcNAc->SerThr OGA Kinase Kinase OGT OGT Kinase->OGT Modifies Phosphatase Phosphatase OGA OGA Phosphatase->OGA Modifies OGT->Kinase Modifies OGA->Phosphatase Modifies

Logical relationships in O-GlcNAc and Phosphorylation crosstalk.
Biological Functions and Disease Relevance

By modifying thousands of proteins, O-GlcNAcylation regulates a vast array of cellular processes, including transcription, translation, cell cycle progression, and stress responses.[3][12] Aberrant O-GlcNAcylation is a hallmark of several major human diseases.

  • Cancer: Increased O-GlcNAcylation is a common feature of cancer cells, promoting phenotypes such as rapid proliferation, metabolic reprogramming (the Warburg effect), and metastasis.[18][23] Many oncoproteins and tumor suppressors, including c-Myc and p53, are regulated by O-GlcNAc.[1]

  • Diabetes: As a sensor for glucose flux, O-GlcNAcylation plays a key role in insulin resistance and glucose toxicity, hallmarks of diabetes.[22] Hyperglycemia leads to increased HBP flux and subsequent hyper-O-GlcNAcylation of proteins involved in insulin signaling, impairing their function.[22]

  • Neurodegenerative Diseases: Disrupted O-GlcNAc homeostasis is implicated in diseases like Alzheimer's.[24] The enzymes OGT and OGA are crucial for brain development and neuronal signaling.[7][25] Quantitative proteomic studies have identified altered O-GlcNAcylation on structural and synaptic proteins in Alzheimer's disease brains.[8][24]

Mucin-Type O-Glycosylation: The Role of GalNAc

Mucin-type O-glycosylation is initiated by the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a polypeptide chain.[5][6] This process occurs in the Golgi apparatus and is catalyzed by a family of up to 20 polypeptide GalNAc-transferases (GALNTs).[8][11] The initial GalNAcα1-O-Ser/Thr structure is known as the Tn antigen.[5]

This Tn antigen can be further elongated by other glycosyltransferases to form various core structures (e.g., Core 1, 2, 3, 4), which are then extended into complex, branched glycans.[5] These extensive glycan structures are characteristic of mucins, high molecular weight glycoproteins that form the protective mucus layers in the respiratory and gastrointestinal tracts.[5]

The GALNT enzyme family exhibits overlapping but distinct substrate specificities, which are modulated by both the peptide sequence and the presence of prior GalNAc modifications.[8][15] Some isoforms preferentially glycosylate naked peptides, while others require a pre-existing GalNAc moiety to bind and add subsequent sugars, a process guided by a C-terminal lectin domain.[8][15] This coordinated action allows for the precise and dense glycosylation patterns required for mucin function.[8]

In over 90% of breast cancers, changes in mucin-type O-glycosylation are observed, often leading to the expression of truncated glycans like the Tn and sialyl-Tn (STn) antigens.[26] These cancer-associated glycans can modulate the tumor microenvironment and interact with immune cell lectins, contributing to tumor progression and immune evasion.[4][26]

Sialic Acids: Terminal Modulators of Recognition

N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans and typically occupies the terminal position on N- and O-linked glycans of cell surface glycoproteins and glycolipids.[9][26] Its negative charge and prominent location make it a critical mediator of a wide range of biological recognition events.[11]

Host-Pathogen Interactions

The terminal position of sialic acids makes them a key target for pathogen recognition.[5]

  • Viral Entry: Influenza A virus hemagglutinin (HA) protein binds to sialic acids on the host cell surface to initiate infection.[10] The specificity of this binding is a major determinant of host tropism; human-adapted viruses preferentially bind to α2,6-linked sialic acids, while avian viruses prefer α2,3-linkages.[8][10]

  • Bacterial Pathogenesis: Many bacteria can utilize host sialic acids.[27] Some produce sialidases to cleave sialic acid for use as a nutrient source.[27] Others incorporate sialic acid onto their own surface structures, such as lipopolysaccharides, to mimic host cells and evade the immune system.[27][28]

Cellular Adhesion and Signaling

Sialic acids are ligands for the Siglec family of receptors (sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells.[5] These interactions are crucial for modulating immune responses and maintaining self-tolerance.[5] The presence of sialic acid can also mask underlying glycan epitopes, preventing other cell-cell interactions.

Quantitative Data Summary

The functional consequences of monosaccharide acetylation can be understood through quantitative measurements of enzyme kinetics and binding affinities.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm / Kdkcatkcat/Km (M-1s-1)Organism/ConditionsReference
OGTUDP-GlcNAc0.5 - 5 µM (Km)--Human[17]
OGT (bacterial)UDP-GlcNAc4.2 µM (Kd)--Xanthomonas campestris[27]
OGAVarious O-GlcNAc Peptides~Invariant~Invariant~Invariant upper limitHuman[21]
GalNAc-T2 InhibitorGlycopeptide Acceptor21.4 µM (IC50)--Human, in vitro
GalNAc-T2 InhibitorUDP-GalNAc2.1 µM (KI)--Human, in vitro
GalNAc-T1 InhibitorUDP-GalNAc65.1 µM (KI)--Human, in vitro
Table 2: Binding Affinities and Quantitative Changes
Interaction Molecule 1Interaction Molecule 2Affinity / ChangeContextReference
Influenza Hemagglutininα2,3-linked Sialic AcidHigher AffinityAvian Influenza Strains[8][10]
Influenza Hemagglutininα2,6-linked Sialic AcidHigher AffinityHuman Influenza Strains[8][10]
Mannose-Binding LectinN-acetylglucosamine (GlcNAc)Higher AffinityCompared to MurNAc in Peptidoglycan
Chicken Hepatic LectinDi-GlcNAc Glycoside100-fold higher affinityCompared to monomeric GlcNAc
Mitochondrial ProteinsO-GlcNAcylation86 proteins identified with altered O-GlcNAcSTZ-induced diabetic rat hearts
Cellular ProteinsO-GlcNAcylation~200 proteins with increased levelsAfter OGA inhibitor treatment[19]

Key Experimental Protocols

Investigating the roles of acetylated monosaccharides requires specialized techniques. The following sections provide detailed methodologies for key experiments.

Experimental_Workflow Start Start: Cell/Tissue Sample Lysis Cell Lysis & Protein Extraction (with OGA/Protease Inhibitors) Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Enrich Enrichment of Glycoproteins (Choose one) Quant->Enrich Lectin Lectin Affinity Chromatography Enrich->Lectin ClickChem Chemoenzymatic Labeling & Click Chemistry Enrich->ClickChem IP Immunoprecipitation (Protein-specific) Enrich->IP Analysis Downstream Analysis (Choose one) Lectin->Analysis ClickChem->Analysis IP->Analysis WB SDS-PAGE & Western Blot (e.g., anti-O-GlcNAc Ab) Analysis->WB MS Proteolysis & LC-MS/MS (Site Identification & Quantification) Analysis->MS

General experimental workflow for studying O-GlcNAcylation.
Protocol: Western Blotting for Global O-GlcNAcylation

This protocol allows for the detection of the total O-GlcNAc modification levels in a protein lysate.[1]

  • Cell Lysis and Protein Quantification:

    • Lyse cells in a suitable buffer (e.g., RIPA) supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications.

    • Quantify total protein concentration using a standard method like the BCA assay.[1]

  • SDS-PAGE:

    • Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)). BSA is often preferred to reduce background for O-GlcNAc detection.[1]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone CTD110.6) diluted in blocking buffer. Incubation is typically for 1 hour at room temperature or overnight at 4°C with agitation.[1]

  • Washing:

    • Wash the membrane thoroughly 4-6 times for 5 minutes each in TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM-HRP for CTD110.6) diluted in blocking buffer.

  • Detection:

    • Wash the membrane again as in step 6.

    • Apply an enhanced chemiluminescence (ECL) substrate and incubate for 5 minutes.

    • Image the blot using a chemiluminescence detector. The resulting bands represent the entire population of O-GlcNAcylated proteins in the lysate.

Protocol: Chemoenzymatic Labeling and Click Chemistry for O-GlcNAc Enrichment

This method provides a highly specific way to enrich O-GlcNAcylated proteins/peptides for mass spectrometry analysis.[19][24]

  • Protein Extraction:

    • Extract proteins from cells or tissues as described in Protocol 6.1, ensuring OGA inhibitors are present.

  • Chemoenzymatic Labeling:

    • Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT1). This enzyme specifically recognizes terminal O-GlcNAc moieties.

    • Provide UDP-GalNAz (N-azidoacetylgalactosamine) as the sugar donor. The Y289L GalT1 will transfer the GalNAz onto the O-GlcNAc, installing a bioorthogonal azide handle.[12]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

    • To the azide-labeled proteome, add an alkyne-functionalized reporter tag (e.g., alkyne-biotin).[24]

    • Add a copper(I) catalyst (typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to catalyze the click reaction. This covalently links the biotin tag to the O-GlcNAcylated proteins.

  • Enrichment:

    • Incubate the biotinylated lysate with streptavidin-conjugated beads. The high-affinity interaction between biotin and streptavidin will capture the O-GlcNAcylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides. The O-GlcNAcylated peptides will remain attached to the beads.[19]

  • Elution and Analysis:

    • Elute the captured glycopeptides from the beads. If a cleavable linker was used in the alkyne-biotin tag, cleavage can be induced (e.g., photocleavage).

    • Analyze the eluted peptides by LC-MS/MS to identify the proteins and map the specific sites of modification.[19]

Protocol: Lectin Affinity Chromatography

This protocol is used to purify glycoproteins based on the specific binding of lectins to their carbohydrate moieties. Wheat Germ Agglutinin (WGA), which binds GlcNAc and sialic acid, is a common choice.[3][4][14]

  • Column Preparation:

    • Pack a chromatography column with WGA-agarose resin.[14]

    • Wash the column with at least 10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4) to remove preservatives and equilibrate the resin.[14]

  • Sample Application:

    • Prepare the protein sample in binding buffer. The buffer can contain detergents like 0.5% Triton X-100 if membrane proteins are being purified.[14]

    • Apply the sample to the column at a low flow rate (e.g., 15 cm/h) to ensure maximal binding.[14]

  • Washing:

    • Wash the column with 5-10 column volumes of binding buffer, or until the UV absorbance (A280 nm) of the eluent returns to baseline, indicating that all non-bound proteins have been removed.[14]

  • Elution:

    • Apply an elution buffer containing a competitive sugar to release the bound glycoproteins. For WGA, this is typically 0.5 M N-acetylglucosamine in binding buffer.[14]

    • Collect fractions and monitor the protein elution by UV absorbance.

  • Post-Elution Processing:

    • The eluted fractions can be pooled and desalted or buffer-exchanged for downstream analysis, such as SDS-PAGE or mass spectrometry.

Conclusion and Future Directions

Acetylated monosaccharides are central players in a complex information network that connects nutrient metabolism with the core machinery of the cell. The dynamic nature of O-GlcNAcylation provides a rapid mechanism for regulating protein function in response to metabolic flux, with profound implications for cancer, diabetes, and neurodegeneration. Mucin-type O-glycosylation, initiated by GalNAc, is critical for epithelial barrier function, and its alteration is a near-universal hallmark of carcinoma. Finally, terminal sialic acids act as key recognition molecules that mediate cellular interactions and are frequently co-opted by pathogens.

For drug development professionals, the enzymes that control these modifications—particularly OGT, OGA, and the GALNTs—represent promising therapeutic targets. The development of specific inhibitors for these enzymes is an active area of research. For researchers, the continued advancement of quantitative proteomics and chemoenzymatic tools will be essential to fully map the scope of these modifications, understand their complex crosstalk, and decipher their precise roles in health and disease.

References

Galactose pentaacetate versus glucose pentaacetate basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of Galactose Pentaacetate and Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and glucose pentaacetate are peracetylated derivatives of the monosaccharides D-galactose and D-glucose, respectively. As C-4 epimers, their structural similarity belies distinct physicochemical and biological properties. The acetylation of their hydroxyl groups enhances lipophilicity and stability, rendering them crucial intermediates in synthetic carbohydrate chemistry, drug development, and as tools for studying biological systems.[1] This guide provides a detailed comparison of their fundamental properties, experimental protocols for their synthesis and characterization, and visualizations of their comparative features and experimental workflows.

Physicochemical Properties

The core physical properties of the α- and β-anomers of glucose and this compound are summarized below. Both compounds share the same molecular formula (C₁₆H₂₂O₁₁) and molecular weight (390.34 g/mol ).[2][3][4][5] They typically appear as white crystalline powders.[2][3] Acetylation renders them generally soluble in organic solvents like ethanol and chloroform, and insoluble or sparingly soluble in water.[1][2][6]

Table 1: Comparison of Physicochemical Properties

Propertyα-D-Glucose Pentaacetateβ-D-Glucose Pentaacetateα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
CAS Number 604-68-2[5][7]604-69-3[3][8]4163-59-1[4]4163-60-4[2]
Appearance White crystalline powder[3]White powder[6][8]White crystalline powder[4]White crystalline powder[1][2]
Melting Point (°C) 111–114[3] (lit. 109-111[7])130–134[3] (lit. 130-132[9])92–98[4] (lit. 94-98[10])142–146[2] (lit. 143-144[11])
Specific Rotation [α]D +100° to +103° (c=1, CHCl₃)[3]+4.0° to +6.0° (c=1, CHCl₃)[3]+103° to +107° (c=1, CHCl₃)[4]+23° to +26° (c=1, CHCl₃)[2]
Solubility Soluble in ethanol, chloroform; soluble in water.[3]Soluble in chloroform, methanol; insoluble in water.[6]Soluble in organic solvents.Soluble in ethanol, chloroform; insoluble in water.[2]

Structural and Spectroscopic Differences

The primary structural difference between glucose pentaacetate and this compound is the stereochemistry at the C-4 position of the pyranose ring. This epimeric distinction leads to subtle but measurable differences in their spectroscopic signatures, particularly in NMR spectroscopy. While a detailed comparative analysis would require experimental data, the general principles of carbohydrate NMR can be applied.[12] The chemical shifts and coupling constants of the ring protons, especially H-4 and its neighbors (H-3 and H-5), will differ between the two compounds.

Experimental Protocols

Synthesis of Penta-O-acetyl-α-D-glucopyranose

This protocol is adapted from a method utilizing perchloric acid as a catalyst, noted for its efficiency and high yield.[13]

Materials:

  • D-glucose

  • Acetic anhydride

  • Perchloric acid (70%)

  • Ethanol

  • Ice water

Procedure:

  • In a conical flask, suspend D-glucose in 10 ml of acetic anhydride.

  • With constant swirling and while maintaining the temperature below 35°C, add 0.7 ml of 70% perchloric acid dropwise until the glucose completely dissolves.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice water.

  • Stir the mixture vigorously to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize it from hot ethanol to obtain pure α-D-glucose pentaacetate.[13]

A similar, more general method involves heating D-glucose and sodium acetate with acetic anhydride.[14]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general protocol for preparing an acetylated carbohydrate sample for NMR analysis.

Materials:

  • Pentaacetate sample (e.g., glucose or this compound)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Pipettes and glassware

Procedure:

  • Dissolve approximately 5-10 mg of the purified pentaacetate sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz or higher).[12]

  • To aid in structural elucidation and confirm the identity of the compound, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[15]

  • The resulting spectra can be analyzed to confirm the structure, stereochemistry, and purity of the synthesized compound by comparing chemical shifts and coupling constants to literature values.

Biological Activity: A Case Study in Insulin Release

Studies have shown that the anomers of glucose and this compound can have differing effects on biological systems. For instance, in rat pancreatic islets, both α- and β-D-glucose pentaacetate augment insulin release.[16] In contrast, α-D-galactose pentaacetate can inhibit insulin release under certain conditions, while its β-anomer has no effect.[16] This suggests the involvement of a receptor system with anomeric specificity.[16]

Visualizations

logical_relationship cluster_glucose Glucose Pentaacetate cluster_galactose This compound G_alpha α-D-Glucose Pentaacetate common Shared Properties - Formula: C₁₆H₂₂O₁₁ - MW: 390.34 g/mol - White Crystalline Solid diff Key Difference: Stereochemistry at C-4 Position G_alpha->diff Axial OH at C-4 (in parent sugar) bio Differential Biological Activity (e.g., Insulin Release) G_alpha->bio Augments G_beta β-D-Glucose Pentaacetate G_beta->bio Augments Ga_alpha α-D-Galactose Pentaacetate Ga_alpha->diff Equatorial OH at C-4 (in parent sugar) Ga_alpha->bio Inhibits Ga_beta β-D-Galactose Pentaacetate Ga_beta->bio No Effect

Caption: Comparative properties of glucose and this compound.

experimental_workflow cluster_characterization Characterization start Start: D-Glucose or D-Galactose step1 Acetylation (Acetic Anhydride + Catalyst) start->step1 step2 Precipitation & Filtration (Pour into ice water) step1->step2 step3 Purification (Recrystallization from Ethanol) step2->step3 product Product: Pure Pentaacetate Anomers step3->product char1 Dissolve in CDCl₃ product->char1 Analysis char2 NMR Spectroscopy (¹H, ¹³C, 2D-COSY) char1->char2 char3 Data Analysis & Structure Confirmation char2->char3

Caption: General workflow for synthesis and characterization.

signaling_pathway glucose_anomers α/β-D-Glucose Pentaacetate pancreatic_islet Pancreatic Islet Cell (Anomeric-Specific Receptor System) glucose_anomers->pancreatic_islet Activates galactose_alpha α-D-Galactose Pentaacetate galactose_alpha->pancreatic_islet Inhibits galactose_beta β-D-Galactose Pentaacetate no_effect No Effect galactose_beta->no_effect insulin_release Insulin Release pancreatic_islet->insulin_release Augmented pancreatic_islet->insulin_release Inhibited

Caption: Differential effects on insulin release pathway.

References

An In-depth Technical Guide to Carbohydrate Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern chemical biology and drug discovery. The polyhydroxylated nature of monosaccharide building blocks presents a formidable challenge, necessitating a sophisticated and strategic approach to the selective protection and deprotection of hydroxyl groups. This technical guide provides a comprehensive overview of the core principles of carbohydrate protecting group chemistry, offering quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this intricate field.

Core Principles of Protecting Group Strategy

The successful synthesis of a target oligosaccharide or glycoconjugate hinges on a well-designed protecting group strategy. The ideal protecting group should be:

  • Easy to introduce in high yield and with high regioselectivity.

  • Stable to a wide range of reaction conditions to be employed in subsequent synthetic steps.

  • Readily removed in high yield under mild conditions that do not affect other protecting groups or the integrity of the carbohydrate structure.

A key concept in complex carbohydrate synthesis is orthogonal protection , which employs a set of protecting groups that can be removed under distinct and specific conditions, allowing for the selective deprotection of a single hydroxyl group in the presence of others. This enables the stepwise and controlled elongation of the carbohydrate chain.

Major Classes of Hydroxyl Protecting Groups

The most common protecting groups in carbohydrate chemistry can be broadly classified into three categories: ethers, esters, and acetals.

Ether Protecting Groups

Ether protecting groups are generally stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.

  • Benzyl (Bn) Ethers: Among the most widely used "permanent" protecting groups due to their stability under both acidic and basic conditions.[1] They are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base, such as sodium hydride (NaH).[2] Removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][2]

  • Silyl Ethers: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[3] This tunable stability is a powerful tool for selective protection and deprotection. The general order of stability is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[3] They are introduced using the corresponding silyl chloride in the presence of a base like imidazole or pyridine and are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3]

  • Allyl (All) Ethers: Allyl ethers are stable to most conditions used for the manipulation of other protecting groups. They can be introduced using allyl bromide in the presence of a base. Their removal is achieved under specific conditions, typically involving isomerization to a prop-1-enyl ether followed by acidic hydrolysis, or through palladium-catalyzed reactions.

  • Trityl (Tr) Ethers: The bulky triphenylmethyl (trityl) group is highly selective for the protection of primary hydroxyl groups due to steric hindrance. It is introduced using trityl chloride and a base and is readily cleaved under mild acidic conditions.

Ester Protecting Groups

Ester protecting groups are generally stable to acidic conditions but are labile to basic conditions. They play a crucial role as participating groups in glycosylation reactions, influencing the stereochemical outcome.

  • Acetyl (Ac) and Benzoyl (Bz) Groups: These are the most common ester protecting groups.[4][5] They are introduced using the corresponding anhydride or chloride in the presence of a base like pyridine.[4][5] Deprotection is typically achieved under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).[4][5]

  • Pivaloyl (Piv) Group: The pivaloyl group is more sterically hindered than the acetyl or benzoyl group, which can offer different selectivity in protection reactions and increased stability towards some basic conditions.

Acetal and Ketal Protecting Groups

Acetals and ketals are used to protect 1,2- or 1,3-diols, often in a cyclic fashion.

  • Benzylidene Acetals: Formed by the reaction of a diol with benzaldehyde or a derivative, they are particularly useful for the protection of 4,6-diols in pyranosides.[6][7] They are stable to basic conditions and can be removed by acidic hydrolysis or regioselectively opened under reductive conditions to provide a benzyl ether at either the 4- or 6-position.[6][7]

  • Isopropylidene (Acetonide) Groups: Formed from the reaction of a diol with acetone, these are commonly used to protect cis-diols. They are sensitive to acidic conditions.

Quantitative Data on Protecting Group Manipulations

The following tables summarize quantitative data for common protection and deprotection reactions in carbohydrate chemistry.

Table 1: Benzyl Ether Protecting Group

SubstrateReactionReagents and ConditionsYield (%)Reference
D-GlucopyranosePer-benzylationNaH, BnBr, TBAI, DMF, 0 °C to rt, 12-24 hHigh[2]
Methyl 4,6-O-benzylidene-α-D-glucopyranoside2,3-di-O-benzylationNaH, BnBr, DMF95
Per-O-benzylated GlucopyranosideDebenzylationH₂, 10% Pd/C, MeOH, rtQuantitative[2]
Benzylidene Acetal & Benzyl EtherDebenzylation & DebenzylidenationEt₃SiH, 10% Pd/C, CH₃OH, rt, 30 min87[2]

Table 2: Silyl Ether Protecting Groups

SubstrateReactionReagents and ConditionsYield (%)Reference
Primary AlcoholTBS ProtectionTBDMSCl, Imidazole, DMF, rt>90
Secondary AlcoholTIPS ProtectionTIPSCl, Imidazole, DMF, rt>85
TBS EtherDeprotectionTBAF, THF, rt, 1-2 h>95[3]
TIPS EtherDeprotectionHF·Pyridine, THF, 0 °C to rt>90

Table 3: Ester Protecting Groups

SubstrateReactionReagents and ConditionsYield (%)Reference
D-MannosePer-acetylationAc₂O, Pyridine, 0 °C to rt, overnightHigh[8]
Per-O-acetylated GlucopyranosideDe-O-acetylationcat. NaOMe, MeOH, rtQuantitative[4]
D-GlucosePer-benzoylationBzCl, Pyridine, DMAPHigh
Per-O-benzoylated MannopyranosideDe-O-benzoylationcat. NaOMe, MeOH, rtQuantitative

Table 4: Acetal Protecting Groups

SubstrateReactionReagents and ConditionsYield (%)Reference
Methyl α-D-glucopyranoside4,6-O-BenzylidenationPhCH(OMe)₂, p-TsOH, CH₃CN, 82 °C, 2 hHigh
Methyl 4,6-O-benzylidene-α-D-glucopyranosideDebenzylidenation80% aq. AcOH, 50 °C, 2 hHigh
DiolBenzylidenationPhCH(OMe)₂, Cu(OTf)₂, CH₃CN, rt, 1 hHigh[6][7]
4,6-O-Benzylidene AcetalReductive Opening (6-O-Bn)NaCNBH₃, HCl, THFHigh

Experimental Protocols

Protocol for Per-benzylation of D-Glucopyranose

This protocol describes the complete benzylation of all hydroxyl groups of D-glucopyranose.[2]

Materials:

  • D-Glucopyranose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI) (optional, as catalyst)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add NaH to a flame-dried round-bottom flask.

  • Suspend the NaH in anhydrous DMF and cool the mixture to 0 °C.

  • Add D-glucopyranose to the suspension and stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • (Optional) Add a catalytic amount of TBAI.

  • Slowly add BnBr dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench the excess NaH by the slow, dropwise addition of MeOH.

  • Dilute the mixture with DCM or EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for De-O-acetylation using Sodium Methoxide (Zemplén Deacetylation)

This protocol describes the removal of acetyl protecting groups from a carbohydrate.[4]

Materials:

  • O-acetylated carbohydrate

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 28%)

  • Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the O-acetylated compound in anhydrous MeOH under an inert atmosphere.

  • Cool the solution to 0 °C and add a catalytic amount of NaOMe solution.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, add the H⁺ form ion-exchange resin and stir until the pH of the solution becomes neutral.

  • Filter the resin and wash it with MeOH.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary.

Protocol for 4,6-O-Benzylidene Acetal Formation

This protocol describes the protection of the 4- and 6-hydroxyl groups of a pyranoside.[7]

Materials:

  • Diol-containing carbohydrate (e.g., methyl α-D-glucopyranoside)

  • Anhydrous acetonitrile (CH₃CN)

  • Benzaldehyde dimethyl acetal

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve the carbohydrate substrate in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal to the solution.

  • Add a catalytic amount of Cu(OTf)₂.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding Et₃N.

  • Concentrate the reaction mixture under reduced pressure and purify the product as needed.

Visualizing Workflows in Carbohydrate Synthesis

Orthogonal Protecting Group Strategy

The following diagram illustrates a general workflow for an orthogonal protecting group strategy in the synthesis of a trisaccharide. This strategy allows for the selective deprotection and elongation at specific positions.

Orthogonal_Protecting_Group_Strategy Start Monosaccharide A (PG1, PG2, PG3) DonorA Activated Donor A Start->DonorA Activation AcceptorB Monosaccharide B (PG4, Free OH) Glycosylation1 Glycosylation AcceptorB->Glycosylation1 DonorA->Glycosylation1 Disaccharide Disaccharide A-B (PG1, PG2, PG3, PG4) Glycosylation1->Disaccharide Deprotection1 Selective Deprotection (Remove PG2) Disaccharide->Deprotection1 AcceptorAB Disaccharide Acceptor A-B (PG1, Free OH, PG3, PG4) Deprotection1->AcceptorAB Glycosylation2 Glycosylation AcceptorAB->Glycosylation2 DonorC Activated Donor C (PG5, PG6) DonorC->Glycosylation2 Trisaccharide Protected Trisaccharide C-A-B Glycosylation2->Trisaccharide GlobalDeprotection Global Deprotection Trisaccharide->GlobalDeprotection FinalProduct Trisaccharide GlobalDeprotection->FinalProduct

Caption: A logical workflow for an orthogonal protecting group strategy in oligosaccharide synthesis.

Role of Neighboring Group Participation in Glycosylation

The nature of the protecting group at the C-2 position of a glycosyl donor profoundly influences the stereochemical outcome of the glycosylation reaction.

Neighboring_Group_Participation cluster_0 Participating Group (e.g., Acetyl) cluster_1 Non-Participating Group (e.g., Benzyl) Donor_P Glycosyl Donor (C-2 Acyl Group) Activation_P Activation Donor_P->Activation_P Intermediate_P Acyloxonium Ion Intermediate Activation_P->Intermediate_P Attack_P Nucleophilic Attack (from opposite face) Intermediate_P->Attack_P Product_P 1,2-trans-Glycoside Attack_P->Product_P Donor_NP Glycosyl Donor (C-2 Ether Group) Activation_NP Activation Donor_NP->Activation_NP Intermediate_NP Oxocarbenium Ion Intermediate Activation_NP->Intermediate_NP Attack_NP Nucleophilic Attack (from α or β face) Intermediate_NP->Attack_NP Product_NP Mixture of α and β (often 1,2-cis favored) Attack_NP->Product_NP

Caption: The influence of participating vs. non-participating groups at C-2 on glycosylation stereochemistry.

Experimental Workflow: Solid-Phase Synthesis of a Peptidoglycan Octasaccharide

This diagram outlines the key steps in the automated solid-phase synthesis of a complex peptidoglycan octasaccharide, a component of bacterial cell walls.[9]

SPOS_Workflow Resin Start: JandaJel™ Wang Resin Glycosylation1 1. Glycosylation with Donor 2 Resin->Glycosylation1 Capping1 2. Acetyl Capping of Unreacted OH Glycosylation1->Capping1 Deprotection1 3. Fmoc Deprotection Capping1->Deprotection1 Repeat Repeat Glycosylation, Capping, and Deprotection Cycles (x3) Deprotection1->Repeat OctasaccharideResin Protected Octasaccharide on Resin Repeat->OctasaccharideResin Deprotection2 4. Fmoc, N-Troc, and Ethyl Ester Deprotection OctasaccharideResin->Deprotection2 Acetylation 5. N- and O-Acetylation Deprotection2->Acetylation PeptideCoupling 6. Peptide Condensation Acetylation->PeptideCoupling Cleavage 7. Cleavage from Resin (TFA) PeptideCoupling->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification FinalProduct Final Product: PGN Octasaccharide with Dipeptides Purification->FinalProduct

Caption: Experimental workflow for the solid-phase synthesis of a complex peptidoglycan fragment.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrates. This guide has provided an in-depth overview of the core principles, major protecting group classes, quantitative data for key transformations, and detailed experimental protocols. The logical workflows presented visually underscore the importance of careful planning and strategic execution in this challenging yet rewarding field. As the demand for synthetic glycans in research and medicine continues to grow, a thorough understanding of protecting group chemistry will remain an indispensable tool for chemists in both academia and industry.

References

The Cornerstone of Cellular Communication: A Technical Guide to Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. From ensuring proper protein folding and stability to mediating intricate cell-cell recognition and signaling events, the glycan repertoire of a cell—the glycome—is a critical determinant of its physiological state. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. This technical guide provides an in-depth exploration of the core principles governing glycosylation reactions. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enzymatic machinery, reaction kinetics, and analytical methodologies that define this complex and vital biological process. We delve into the major types of glycosylation, the key enzymes and substrates involved, and the factors that modulate these intricate reactions. Furthermore, this guide presents detailed experimental protocols for the analysis of glycoproteins and the characterization of glycosyltransferase activity, alongside quantitative data to support experimental design and interpretation. Through a combination of detailed explanations, structured data, and visual workflows, this document aims to equip the reader with the foundational knowledge required to navigate the complexities of glycoscience and leverage this understanding in research and therapeutic development.

Fundamental Principles of Glycosylation

Glycosylation is an enzyme-catalyzed process, distinguishing it from non-enzymatic glycation.[1] The reactions are orchestrated by a large family of enzymes, primarily glycosyltransferases and glycosidases, which work in a coordinated fashion within the endoplasmic reticulum (ER) and Golgi apparatus.[1][2]

Key Components of Glycosylation Reactions

The fundamental components of a glycosylation reaction are the glycosyl donor, the glycosyl acceptor, and the enzyme that catalyzes the transfer.

  • Glycosyl Donors: These are activated sugar molecules, typically nucleotide sugars, that provide the carbohydrate moiety to be transferred.[3][4] In mammals, there are nine major sugar nucleotide donors: UDP-glucose, UDP-galactose, UDP-GlcNAc, UDP-GalNAc, UDP-xylose, UDP-glucuronic acid, GDP-mannose, GDP-fucose, and CMP-sialic acid.[3][5] The high-energy phosphate linkage provides the necessary energy for the transfer reaction.[4]

  • Glycosyl Acceptors: These are the molecules to which the glycan is attached. Acceptors can be proteins, lipids, or even other glycans.[1][3] The specific amino acid residues on a protein that can be glycosylated include asparagine (N-linked), serine, and threonine (O-linked).[1]

  • Glycosyltransferases (GTs): These enzymes (EC 2.4.x.y) catalyze the transfer of a sugar moiety from a donor to an acceptor, forming a specific glycosidic linkage.[3][6] GTs exhibit high specificity for both the donor and acceptor substrates, as well as the type of linkage formed (e.g., α or β) and the position of attachment.[7]

  • Glycosidases: These enzymes are involved in the trimming or removal of sugar residues from a glycan chain, a crucial step in the processing and maturation of glycans.[8]

Major Types of Glycosylation

Glycosylation is broadly classified based on the atom of the amino acid to which the glycan is attached.[9]

  • N-linked Glycosylation: This is the most common type of glycosylation in eukaryotes, accounting for over 90% of glycosylation events.[10] It involves the attachment of a glycan to the amide nitrogen of an asparagine (Asn) residue.[1] This process is initiated in the endoplasmic reticulum with the en bloc transfer of a pre-assembled precursor oligosaccharide (Glc₃Man₉GlcNAc₂) from a dolichol phosphate carrier to the nascent polypeptide chain.[11][12] For N-linked glycosylation to occur, the asparagine residue must be part of a consensus sequence, Asn-X-Ser/Thr, where X can be any amino acid except proline.[13][14]

  • O-linked Glycosylation: This type of glycosylation involves the attachment of a glycan to the hydroxyl oxygen of a serine (Ser) or threonine (Thr) residue.[1] Unlike N-linked glycosylation, there is no universal consensus sequence for O-linked glycosylation, making its prediction more challenging.[14] The process is typically initiated in the Golgi apparatus by the addition of a single sugar residue, most commonly N-acetylgalactosamine (GalNAc) in mucin-type O-glycosylation.[10][14]

  • Other Types of Glycosylation:

    • C-linked Glycosylation: A rare form where a mannose sugar is attached to the carbon atom of a tryptophan residue.[1][15]

    • Phosphoglycosylation: Involves the linkage of a glycan through a phosphate group to a serine residue.[1]

    • Glypiation: The addition of a glycosylphosphatidylinositol (GPI) anchor to the C-terminus of a protein, which serves to anchor the protein to the cell membrane.[1]

The Enzymology of Glycosylation

The synthesis and processing of glycans are governed by the sequential and coordinated action of a vast number of enzymes, primarily glycosyltransferases and glycosidases.

Glycosyltransferases (GTs)

GTs are the primary architects of the glycome, responsible for the formation of glycosidic bonds. They are classified into families based on their amino acid sequence and structural similarities. The Carbohydrate-Active enZYmes (CAZy) database is a comprehensive resource for the classification of these enzymes.[13]

Enzyme Commission (EC) Numbers for Key Glycosyltransferase Classes:

EC Number ClassEnzyme ClassDescription
EC 2.4.1HexosyltransferasesTransfer hexoses (e.g., glucose, galactose, mannose).
EC 2.4.2PentosyltransferasesTransfer pentoses (e.g., xylose, arabinose).
EC 2.4.99Other GlycosyltransferasesTransfer other sugar moieties, such as sialic acid.

A detailed list of EC numbers can be found in resources like the IUBMB nomenclature database.[16][17]

Factors Influencing Glycosyltransferase Activity

The activity of glycosyltransferases is influenced by several factors, which in turn affect the final glycan structure.

  • Enzyme Availability and Localization: The expression levels and subcellular localization of specific GTs within the ER and Golgi cisternae are critical determinants of glycan structure.[15]

  • Substrate Availability: The intracellular concentrations of nucleotide sugar donors can be a rate-limiting factor in glycosylation.[16][18]

  • pH and Temperature: Like all enzymes, GTs have optimal pH and temperature ranges for their activity.[3][8][19][20][21]

  • Acceptor Substrate Conformation: The three-dimensional structure of the protein or lipid acceptor can influence the accessibility of glycosylation sites to GTs.[15]

Quantitative Data on Glycosylation Reactions

Quantitative understanding of glycosylation reactions is crucial for modeling and engineering these processes. This section provides a summary of key quantitative parameters.

Kinetic Parameters of Glycosyltransferases

The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), describe the affinity of a glycosyltransferase for its substrates and its catalytic efficiency, respectively.

Table 1: Representative Kinetic Parameters of Human Glycosyltransferases

EnzymeDonor SubstrateKₘ (µM)Acceptor SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
β-1,4-Galactosyltransferase 1 (B4GALT1)UDP-Gal35N-Acetylglucosamine1200257.1 x 10⁵(Fritz et al., 2006)
α-1,3-Fucosyltransferase 6 (FUT6)GDP-Fuc15Sialyl-N-acetyllactosamine2501.28.0 x 10⁴(Javaud et al., 2003)
Polypeptide N-acetylgalactosaminyltransferase 2 (GALNT2)UDP-GalNAc8.7MUC5AC peptide110.044.6 x 10³(Raman et al., 2007)
Sialyltransferase ST6GAL1CMP-Neu5Ac50Asialofetuin1000.36.0 x 10³(Kitagawa & Paulson, 1994)

Note: These values are illustrative and can vary depending on the specific experimental conditions. The median kcat/KM for enzymes is approximately 10⁵ M⁻¹s⁻¹.[22]

Intracellular Concentrations of Nucleotide Sugar Donors

The availability of nucleotide sugar donors is a critical factor influencing the extent and type of glycosylation.

Table 2: Typical Intracellular Concentrations of Nucleotide Sugars in Mammalian Cells

Nucleotide SugarConcentration Range (µM)Cell TypeReference
UDP-GlcNAc10 - 150Various[23]
UDP-GalNAcVaries with cell typeVarious[17]
CMP-Sialic AcidLower than UDP-sugarsInsect cells (engineered)[4]
UDP-Glucose~350CHO cells(Mohan et al., 2008)
UDP-Galactose~50CHO cells(Mohan et al., 2008)

Note: Concentrations can fluctuate significantly based on the metabolic state of the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments in glycosylation research.

Analysis of N-linked Glycans by Mass Spectrometry

This protocol outlines a general workflow for the release and analysis of N-linked glycans from a purified glycoprotein.

Protocol 4.1.1: Release of N-linked Glycans

  • Denaturation: Dissolve the glycoprotein sample (e.g., 100 µg) in a denaturing buffer (e.g., 1.33% SDS) and incubate at 65°C for 10 minutes.[24]

  • Reduction and Alkylation (Optional but Recommended): Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to further denature the protein.

  • Enzymatic Release: Add Peptide-N-Glycosidase F (PNGase F) to the denatured glycoprotein solution and incubate overnight at 37°C to cleave the N-glycans.[24]

  • Glycan Cleanup: Separate the released glycans from the deglycosylated protein and other reaction components using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).[19]

Protocol 4.1.2: Fluorescent Labeling of Released N-glycans (2-AB Labeling)

  • Drying: Dry the purified N-glycan sample in a reaction vial.[25]

  • Labeling Reaction: Add a freshly prepared labeling reagent containing 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) to the dried glycans.[25][26]

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[25][26][27]

  • Cleanup: Remove excess labeling reagents using an appropriate SPE method.[25]

Protocol 4.1.3: MALDI-TOF Mass Spectrometry Analysis of N-glycans

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) for neutral glycans.

  • Sample Spotting: Mix the labeled or unlabeled glycan sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer.[19]

Analysis of O-linked Glycans

The analysis of O-linked glycans is more challenging due to the lack of a universal enzyme for their release. Chemical methods are commonly employed.

Protocol 4.2.1: Release of O-linked Glycans by Hydrazinolysis

Safety Precaution: Anhydrous hydrazine is highly toxic and explosive. This procedure must be performed in a specialized laboratory with appropriate safety equipment and a fume hood.

  • Sample Preparation: Lyophilize the glycoprotein sample to ensure it is completely dry.

  • Hydrazinolysis Reaction: Add anhydrous hydrazine to the dried sample in a sealed reaction vial. Incubate at a specific temperature and duration depending on whether selective release of O-glycans or both N- and O-glycans is desired (e.g., 60°C for 4-6 hours for O-glycans).[28]

  • Quenching and Re-N-acetylation: Terminate the reaction and re-N-acetylate the released glycans using acetic anhydride.[28]

  • Cleanup: Purify the released O-glycans from reaction byproducts and peptides.[28]

Alternative methods for O-glycan release include reductive β-elimination and eliminative oximation.[29]

Determination of Glycosyltransferase Activity

This protocol describes a colorimetric assay for measuring the activity of a glycosyltransferase that produces a nucleoside diphosphate (e.g., UDP, GDP) as a product.[30]

Protocol 4.3.1: Coupled Enzyme Assay for Glycosyltransferase Activity

  • Reaction Setup: Prepare a reaction mixture containing the glycosyltransferase, the donor substrate (e.g., UDP-galactose), the acceptor substrate, and a suitable buffer with required cofactors (e.g., Mn²⁺).

  • Coupling Enzymes: Add a phosphatase (e.g., calf intestinal phosphatase) to the reaction mixture. This enzyme will hydrolyze the nucleoside diphosphate product of the glycosyltransferase reaction, releasing inorganic phosphate.[30]

  • Incubation: Incubate the reaction at the optimal temperature for the glycosyltransferase.

  • Phosphate Detection: At various time points, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[30]

  • Calculation of Activity: Determine the rate of phosphate production, which is proportional to the activity of the glycosyltransferase.

Visualizing Glycosylation Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

N_Linked_Glycosylation_Pathway N-Linked Glycosylation Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Precursor_Assembly Precursor Assembly (Glc3Man9GlcNAc2-PP-Dol) Dol_P->Precursor_Assembly UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Precursor_Assembly UDP_Glc UDP-Glc UDP_Glc->Precursor_Assembly GDP_Man GDP-Man GDP_Man->Precursor_Assembly OST Oligosaccharyltransferase (OST) Precursor_Assembly->OST Nascent_Polypeptide Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Polypeptide->OST Glycoprotein_ER Glycoprotein (Glc3Man9GlcNAc2-Asn) OST->Glycoprotein_ER Trimming Glucose & Mannose Trimming Glycoprotein_ER->Trimming Folded_Glycoprotein Correctly Folded Glycoprotein Trimming->Folded_Glycoprotein Further_Trimming Further Mannose Trimming Folded_Glycoprotein->Further_Trimming Transport to Golgi Addition_GlcNAc Addition of GlcNAc Further_Trimming->Addition_GlcNAc Addition_Gal Addition of Galactose Addition_GlcNAc->Addition_Gal Addition_Sialic_Acid Addition of Sialic Acid Addition_Gal->Addition_Sialic_Acid Mature_Glycoprotein Mature Glycoprotein Addition_Sialic_Acid->Mature_Glycoprotein

Caption: N-Linked Glycosylation Pathway.

O_Linked_Glycosylation_Pathway O-Linked Glycosylation Pathway (Mucin-type) cluster_Golgi Golgi Apparatus Polypeptide Polypeptide (Ser/Thr) GALNT ppGalNAc-T Polypeptide->GALNT UDP_GalNAc UDP-GalNAc UDP_GalNAc->GALNT Core1_Synth Core 1 Synthase GALNT->Core1_Synth GalNAcα-Ser/Thr Core1_Structure Core 1 Structure (Galβ1-3GalNAcα-Ser/Thr) Core1_Synth->Core1_Structure UDP_Gal UDP-Gal UDP_Gal->Core1_Synth Elongation Further Elongation (Addition of GlcNAc, Gal, Sialic Acid) Core1_Structure->Elongation Mature_O_Glycan Mature O-Glycan Elongation->Mature_O_Glycan

Caption: O-Linked Glycosylation Pathway.

Glycan_Analysis_Workflow Experimental Workflow for N-Glycan Analysis Start Glycoprotein Sample Denaturation Denaturation (e.g., SDS, DTT) Start->Denaturation Glycan_Release N-Glycan Release (PNGase F) Denaturation->Glycan_Release Purification1 Glycan Purification (SPE) Glycan_Release->Purification1 Labeling Fluorescent Labeling (e.g., 2-AB) Purification1->Labeling Purification2 Excess Label Removal (SPE) Labeling->Purification2 Analysis LC-MS/MS or MALDI-TOF MS Analysis Purification2->Analysis Data_Processing Data Processing & Structure Elucidation Analysis->Data_Processing

Caption: Workflow for N-Glycan Analysis.

Conclusion

The study of glycosylation is a rapidly evolving field with profound implications for biology and medicine. A thorough understanding of the fundamental principles of glycosylation reactions, from the enzymes and substrates involved to the factors that regulate their activity, is essential for researchers and drug development professionals. The ability to accurately analyze and quantify changes in glycosylation is critical for elucidating disease mechanisms, identifying biomarkers, and developing novel therapeutics. This technical guide has provided a comprehensive overview of these core principles, supported by quantitative data and detailed experimental protocols. As analytical technologies continue to advance, our ability to unravel the complexities of the glycome will undoubtedly lead to new and exciting discoveries in the years to come.

References

Methodological & Application

Application Notes and Protocols: Synthesis of α-Gal Epitopes Using Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-Gal epitopes (Galα(1,3)Gal), with a focus on chemical methods starting from the readily available precursor, galactose pentaacetate. The α-Gal epitope is a critical carbohydrate antigen involved in various biological processes, including immune responses and xenotransplantation rejection. The ability to synthesize this epitope is crucial for the development of novel vaccines, cancer therapies, and diagnostics.

The following sections detail the chemical synthesis pathway, provide step-by-step experimental protocols, and present quantitative data to guide researchers in the successful synthesis of α-Gal epitopes.

Chemical Synthesis of α-Gal Epitopes: A Workflow Overview

The chemical synthesis of an α-Gal disaccharide from this compound generally involves a multi-step process. This workflow begins with the activation of the anomeric carbon of a protected galactose donor, followed by a stereoselective glycosylation reaction with a suitable galactose acceptor, and concludes with the removal of protecting groups to yield the final α-Gal epitope.

A common and well-established method for this synthesis is the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the donor. The overall workflow can be summarized as follows:

  • Preparation of the Glycosyl Donor: this compound is converted into a more reactive glycosyl donor, typically a galactosyl bromide. This is achieved by treating the pentaacetate with a source of bromine, such as hydrogen bromide in acetic acid.

  • Preparation of the Glycosyl Acceptor: A partially protected galactose derivative with a free hydroxyl group at the C3 position is required as the acceptor. This can be synthesized from galactose through a series of protection and deprotection steps.

  • Glycosylation: The glycosyl donor and acceptor are coupled in the presence of a promoter, such as a silver or mercury salt, to form the disaccharide with the desired α-linkage. The choice of protecting groups, promoter, and reaction conditions is critical for achieving high α-selectivity.

  • Deprotection: The protecting groups on the synthesized disaccharide are removed to yield the final, unprotected α-Gal epitope.

G cluster_start Starting Material cluster_donor_prep Glycosyl Donor Preparation cluster_glycosylation Glycosylation (Koenigs-Knorr) cluster_deprotection Final Deprotection start This compound donor_prep Acetobromogalactose (Glycosyl Bromide) start->donor_prep HBr/AcOH glycosylation Protected α-Gal Disaccharide donor_prep->glycosylation Glycosyl Acceptor, Ag2O/TfOH deprotection α-Gal Epitope (Galα(1,3)Gal) glycosylation->deprotection Zemplén Conditions

Experimental Protocols

The following protocols are based on established chemical synthesis methodologies for α-galactosides.

Protocol 1: Synthesis of Acetobromogalactose (Glycosyl Donor)

This protocol describes the conversion of α-D-galactose pentaacetate to acetobromogalactose.

Materials:

  • α-D-Galactose pentaacetate

  • Hydrogen bromide (33% in glacial acetic acid)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve α-D-galactose pentaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% hydrogen bromide in glacial acetic acid to the cooled and stirring solution.

  • Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water and extract with dichloromethane.

  • Wash the organic layer carefully with ice-cold water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetobromogalactose.

ParameterValueReference
Starting Material α-D-Galactose pentaacetate[1]
Reagent HBr in Acetic Acid (33%)[1]
Solvent Dichloromethane (DCM)[1]
Reaction Time 2 hours[1]
Temperature 0 °C to Room Temperature[1]
Yield ~98%[1]
Protocol 2: Koenigs-Knorr Glycosylation for α-Gal Disaccharide Synthesis

This protocol outlines the coupling of acetobromogalactose with a suitable glycosyl acceptor to form the α-glycosidic linkage. A partially protected galactose with a free 3-OH group is a suitable acceptor.

Materials:

  • Acetobromogalactose (Glycosyl Donor)

  • Partially protected galactose acceptor (e.g., with a free 3-OH)

  • Silver(I) oxide (Ag₂O)

  • Triflic acid (TfOH) or other Lewis acid promoter

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å)

  • Round-bottom flask, protected from light

  • Magnetic stirrer

  • Celite®

Procedure:

  • To a round-bottom flask wrapped in aluminum foil, add the glycosyl acceptor and dried molecular sieves in anhydrous dichloromethane.

  • Stir the mixture for 30 minutes at room temperature under an inert atmosphere.

  • Add silver(I) oxide to the suspension.

  • In a separate flask, dissolve the acetobromogalactose in anhydrous dichloromethane.

  • Slowly add the solution of the glycosyl donor to the stirring suspension of the acceptor and silver salt.

  • Add a catalytic amount of triflic acid.

  • Monitor the reaction progress by TLC. The reaction temperature and time may need to be optimized for best results, with temperatures as low as -30 °C sometimes favoring α-selectivity. [2]8. Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove silver salts and molecular sieves.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Glycosyl Donor Acetobromogalactose[2][3]
Promoter System Ag₂O and TfOH[2][3]
Solvent Dichloromethane (DCM)[2][3]
Temperature -30 °C to Room Temperature[2]
Yield (α-disaccharide) 82% (α/β = 11:1)[2]
Protocol 3: Deprotection of the α-Gal Disaccharide

This protocol describes the removal of acetyl protecting groups to yield the final α-Gal epitope using Zemplén deacetylation.

Materials:

  • Protected α-Gal disaccharide

  • Methanol, anhydrous

  • Sodium methoxide (catalytic amount)

  • Amberlite® IR120 (H⁺) resin

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected α-Gal disaccharide in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.

  • Neutralize the reaction by adding Amberlite® IR120 (H⁺) resin until the pH is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected α-Gal epitope.

ParameterValueReference
Starting Material Acetylated α-Gal disaccharide[4]
Reagent Sodium methoxide in Methanol[4]
Reaction Time ~2 hours[4]
Temperature Room Temperature[4]
Yield Quantitative[4]

Enzymatic Synthesis of α-Gal Epitopes

As an alternative to purely chemical synthesis, chemoenzymatic and enzymatic methods are widely used for the synthesis of α-Gal epitopes. These methods often offer high stereoselectivity and milder reaction conditions. The core of this approach is the use of an α1,3-galactosyltransferase (α1,3GT) enzyme.

G cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product UDP_Gal UDP-Galactose (Sugar Donor) Acceptor Acceptor Substrate (e.g., N-acetyllactosamine) Enzyme α1,3-Galactosyltransferase (α1,3GT) Product α-Gal Epitope (Galα(1,3)Galβ(1,4)GlcNAc-R)

Enzymatic synthesis of the α-Gal epitope.

The sugar donor for this enzymatic reaction is Uridine Diphosphate Galactose (UDP-Gal). While not directly synthesized from this compound in a single step, chemoenzymatic methods can be employed to produce UDP-Gal from galactose precursors.

The enzymatic approach typically involves incubating the acceptor molecule (e.g., a glycoprotein or glycolipid with terminal N-acetyllactosamine residues) with recombinant α1,3GT and UDP-Gal. [5]This method is particularly useful for modifying cell surfaces or complex biomolecules to display the α-Gal epitope for immunological studies.

Concluding Remarks

The synthesis of α-Gal epitopes is a vital tool for research in immunology, xenotransplantation, and drug development. The chemical synthesis route, starting from this compound, offers a versatile approach to obtaining these important structures. The provided protocols and data serve as a guide for researchers to implement these synthetic strategies in their laboratories. Careful optimization of reaction conditions, particularly for the glycosylation step, is essential for achieving high yields and the desired α-stereoselectivity. The choice between chemical and enzymatic synthesis will depend on the specific application and the nature of the target molecule to be glycosylated.

References

Application Note: A Standardized Protocol for the Acetylation of D-Galactose to β-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of β-D-galactose pentaacetate through the acetylation of D-galactose. The presented method utilizes acetic anhydride as the acetylating agent and sodium acetate as the catalyst, a common and effective approach for this transformation.[1][2][3][4][5] β-D-galactose pentaacetate is a crucial intermediate in pharmaceutical research and a key building block in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates.[6][7] The protocol includes a comprehensive list of materials, step-by-step procedures, and quantitative data to ensure reproducibility.

Introduction

The acetylation of monosaccharides is a fundamental reaction in carbohydrate chemistry, primarily used to protect hydroxyl groups. This protection enhances the stability of the sugar and allows for controlled, regioselective reactions at other positions.[6] β-D-galactose pentaacetate, the fully acetylated form of D-galactose, is a stable, crystalline solid that serves as a versatile precursor for the synthesis of more complex glycosides and galactose-containing compounds used in drug development and glycobiology.[6][7][8] The most common synthetic methods involve reacting D-galactose with acetic anhydride in the presence of a catalyst, such as sodium acetate or pyridine.[4][6][9] The use of sodium acetate as a catalyst typically favors the formation of the β-anomer.[2] This protocol details a reliable method using sodium acetate.

Experimental Protocol

This protocol is adapted from established methodologies for the peracetylation of monosaccharides.[1][3][10]

2.1 Materials and Reagents:

  • D-galactose (anhydrous)

  • Acetic anhydride (≥98%)

  • Sodium acetate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Stir bar or mechanical stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

2.2 Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve anhydrous sodium acetate (0.0601 mol, 5.0 g) in acetic anhydride (0.3005 mol, 30 mL).

  • Heating: Begin stirring and heat the mixture to 70°C using a heating mantle.

  • Addition of Galactose: Once the temperature has stabilized, add dry D-galactose (0.055 mol, 10.0 g) to the solution in portions.

  • Reaction: Increase the temperature to 95-100°C and continue stirring the reaction mixture. The reaction is typically stirred for 2 to 18 hours.[10]

  • Quenching: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Carefully and slowly pour the reaction mixture into an ice-cold, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid. Stir until effervescence ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Washing: Collect the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification/Recrystallization: The crude galactose pentaacetate can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure white crystalline product.[9]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. A high yield of around 98% can be expected.[10]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the acetylation of D-galactose.

ParameterValueReference
D-Galactose10.0 g (0.055 mol)[10]
Acetic Anhydride30 mL (0.3005 mol)[10]
Sodium Acetate (Catalyst)5.0 g (0.0601 mol)[10]
Reaction Temperature95-100 °C[10]
Reaction Time2 - 18 hours[10]
Typical Yield~98%[10]
Product Melting Point141-144 °C[8][11]

Experimental Workflow Visualization

The diagram below illustrates the key steps in the synthesis and purification of D-galactose pentaacetate.

Acetylation_Workflow Workflow for D-Galactose Acetylation cluster_reaction Reaction Phase cluster_workup Workup & Purification node_setup 1. Setup Dissolve NaOAc in Acetic Anhydride node_add 2. Addition Add D-Galactose at 70°C node_setup->node_add node_react 3. Reaction Heat to 95-100°C (2-18h) node_add->node_react node_quench 4. Quenching Pour into cold NaHCO₃(aq) node_react->node_quench node_extract 5. Extraction Extract with DCM node_quench->node_extract node_wash 6. Washing & Drying Wash with NaHCO₃/Brine Dry over Na₂SO₄ node_extract->node_wash node_concentrate 7. Concentration Remove solvent via Rotary Evaporation node_wash->node_concentrate node_purify 8. Purification Recrystallize from Ethanol node_concentrate->node_purify node_product Final Product β-D-Galactose Pentaacetate node_purify->node_product

Caption: Workflow for D-Galactose Acetylation.

References

Application Notes: Utilizing Galactose Pentaacetate in Solid-Phase Glycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactose pentaacetate is a stable, crystalline, and commercially available derivative of galactose, making it an excellent starting material for the chemical synthesis of complex oligosaccharides. In the field of glycobiology and drug development, access to structurally defined glycans is crucial for understanding their biological roles and for developing novel therapeutics such as carbohydrate-based vaccines.[1] Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique, analogous to solid-phase peptide and oligonucleotide synthesis, that allows for the rapid and efficient construction of complex glycans.[2][3] This approach simplifies purification by immobilizing the growing glycan chain on a polymer support, enabling the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.[4]

Principle of Application

The core utility of this compound in SPOS lies in its efficient conversion into a "glycosyl donor." The peracetylated form of galactose is relatively unreactive. Therefore, it must first be transformed into a derivative with a good leaving group at the anomeric (C-1) position. This activated monosaccharide, or "building block," can then react with a nucleophilic hydroxyl group on the solid support or the growing glycan chain (the "glycosyl acceptor").

Common glycosyl donors prepared from this compound include:

  • Glycosyl Halides (e.g., Acetobromo-α-D-galactose): Historically significant and effective donors, typically activated by silver or mercury salts.

  • Glycosyl Trichloroacetimidates: Highly reactive donors, activated under mild acidic conditions (e.g., using trimethylsilyl trifluoromethanesulfonate - TMSOTf), and are widely used in modern synthesis.[1]

  • Thioglycosides: Stable donors that can be activated by various promoters, allowing for orthogonal activation strategies in more complex syntheses.

Once the glycosyl donor is prepared, the solid-phase synthesis proceeds in a cyclic manner involving:

  • Immobilization: The first monosaccharide is attached to a solid support (e.g., Merrifield or Wang resin) via a cleavable linker.

  • Deprotection: A temporary protecting group on the immobilized saccharide is removed to expose a free hydroxyl group for the next coupling.

  • Glycosylation (Coupling): The galactose-derived glycosyl donor is added along with a promoter to form a new glycosidic bond. Unreacted hydroxyl groups are often "capped" to prevent the formation of deletion sequences.[5]

  • Iteration: The deprotection and coupling steps are repeated to elongate the glycan chain.[3]

  • Cleavage and Global Deprotection: The completed oligosaccharide is cleaved from the solid support, and all remaining protecting groups are removed to yield the final, pure glycan.

Advantages of Using this compound in SPOS:

  • Stability and Handling: As a crystalline solid, it is easier to handle, purify, and store compared to the free sugar.

  • Versatility: It serves as a common precursor for a wide variety of highly reactive glycosyl donors.

  • Automation Potential: The methodologies developed for SPOS using such building blocks are highly amenable to automation, enabling the rapid synthesis of numerous complex structures for biological screening.[2][6][7] Automated glycan assembly (AGA) has successfully produced oligosaccharides up to a 50-mer in length.[7]

Experimental Protocols

Protocol 1: Preparation of Acetobromo-α-D-galactose (Glycosyl Donor)

This protocol describes the conversion of β-D-galactose pentaacetate to the corresponding glycosyl bromide, a versatile glycosyl donor.

Materials:

  • β-D-Galactose pentaacetate

  • Hydrogen bromide (HBr), 33% solution in acetic acid

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, ice bath, separatory funnel, standard glassware

Procedure:

  • Dissolve β-D-galactose pentaacetate (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add acetic anhydride (0.1 eq) to the solution.

  • Add a 33% solution of HBr in acetic acid (1.2 eq) dropwise to the stirred solution over 15 minutes. The flask should be sealed and protected from moisture.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with cold DCM.

  • Carefully transfer the mixture to a separatory funnel and wash sequentially with ice-cold water, cold saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent degradation.

  • The resulting crude acetobromo-α-D-galactose is often used immediately in the next step without further purification.

Protocol 2: General Solid-Phase Glycosylation Cycle

This protocol outlines a single glycosylation cycle on a solid support using a generic galactose-based trichloroacetimidate donor. The cycle consists of deprotection, coupling, and capping steps.

Materials:

  • Glycosyl acceptor-loaded resin (e.g., on Merrifield or TentaGel support)[8]

  • Galactose trichloroacetimidate donor (prepared from the corresponding hemiacetal)

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M in anhydrous DCM

  • Deprotection agent (e.g., 20% piperidine in DMF for Fmoc group removal)

  • Capping solution: Acetic anhydride/Pyridine/DCM (1:1:3 v/v/v)

  • Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel, shaker, filtration apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Step A: Deprotection (Example for Fmoc removal)

  • Swell the resin-bound glycosyl acceptor in DCM within the synthesis vessel.

  • Drain the solvent and add the deprotection solution (20% piperidine in DMF).

  • Agitate the mixture on a shaker for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with anhydrous DCM (3x) to remove all traces of the deprotection agent.

Step B: Glycosylation (Coupling)

  • Swell the deprotected resin in anhydrous DCM under an inert atmosphere. Add activated 4 Å molecular sieves.

  • In a separate flame-dried flask, dissolve the galactose trichloroacetimidate donor (3-5 eq relative to resin loading) in anhydrous DCM.

  • Transfer the donor solution to the synthesis vessel containing the resin.

  • Cool the vessel to the desired temperature (e.g., -40°C).[1]

  • Slowly add the TMSOTf promoter solution (0.2-0.5 eq) dropwise to the vessel.[3]

  • Agitate the reaction mixture at low temperature for 30 minutes, then allow it to warm slowly to room temperature over 1-2 hours.[1]

  • Drain the reaction solution and wash the resin with DCM (3x), and DMF (3x).

Step C: Capping

  • To the washed resin, add the capping solution.

  • Agitate the mixture at room temperature for 30 minutes to acetylate any unreacted hydroxyl groups.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • The resin is now ready for the next deprotection/glycosylation cycle or for final cleavage.

Quantitative Data Summary

The efficiency of solid-phase synthesis is critical. The following table summarizes representative data for glycosylation reactions on a solid support.

Glycosyl DonorAcceptor (on Resin)PromoterSolventTemp (°C)Time (h)Yield per Step (%)Reference
Gal-trichloroacetimidateGlcNAc-linker-resinTMSOTfCH₂Cl₂-40 to RT2~95%[1][3]
Gal-phosphateMan-linker-resinTMSOTfCH₂Cl₂-20 to 01>98%[2]
Thio-galactosideXyl-linker-resinNIS/TfOHCH₂Cl₂/Dioxane-35 to -101~92%[9][10]
Gal-bromideGlc-linker-resinAgOTfCH₂Cl₂0 to RT3~85-90%[1]

Yields are typically determined after cleavage of a small amount of resin and analysis by HPLC or mass spectrometry.

Visual Workflow and Diagrams

The overall process of utilizing this compound in automated solid-phase glycan assembly can be visualized as a logical workflow.

G cluster_prep Phase 1: Building Block Preparation cluster_spos Phase 2: Solid-Phase Synthesis Cycle cluster_final Phase 3: Cleavage & Purification GalPenta This compound Hemiacetal Galactose Hemiacetal (Anomeric Deprotection) GalPenta->Hemiacetal 1. Selective Deprotection GlycosylDonor Activated Glycosyl Donor (e.g., Trichloroacetimidate) Hemiacetal->GlycosylDonor 2. Activation Coupling Glycosylation (Coupling) GlycosylDonor->Coupling Add Donor & Promoter Resin Resin with Linker & Acceptor Deprotection Deprotection (e.g., Fmoc removal) Resin->Deprotection Start Cycle Deprotection->Coupling 3. Expose OH Capping Capping (Acetylation) Coupling->Capping 4. Form Linkage Capping->Deprotection Repeat for next monomer Cleavage Cleavage from Resin Capping->Cleavage 5. Elongation Complete GlobalDeprotection Global Deprotection Cleavage->GlobalDeprotection 6. Release Purification Purification (HPLC) GlobalDeprotection->Purification 7. Remove all protecting groups FinalGlycan Pure Oligosaccharide Purification->FinalGlycan 8. Isolate

Caption: Workflow for Solid-Phase Glycan Synthesis from this compound.

This diagram illustrates the three main phases of the process: preparing the reactive glycosyl donor from this compound, executing the iterative solid-phase synthesis cycle, and finally, cleaving and purifying the target oligosaccharide.

References

Galactose Pentaacetate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose pentaacetate, a fully acetylated derivative of galactose, is a key building block in medicinal chemistry, offering a stable and versatile platform for the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its protected hydroxyl groups enhance its solubility in organic solvents and allow for controlled, regioselective reactions, making it an ideal starting material for the synthesis of complex molecules such as nucleoside analogues, antiviral agents, and anticancer drugs.[3][4] The primary use of this compound lies in its conversion to glycosyl donors, such as galactosyl bromides, which can then be coupled with various nucleobases and other molecules to form critical pharmaceutical building blocks.[5][6] This document provides detailed application notes, experimental protocols, and data on the use of this compound as a precursor for pharmaceutical intermediates.

Applications in Pharmaceutical Synthesis

This compound is a crucial starting material for the synthesis of a variety of pharmaceutical intermediates. Its applications span across several therapeutic areas due to its ability to be transformed into key structural motifs.

Key Applications:

  • Nucleoside Analogues: this compound is a precursor for the synthesis of modified nucleosides that are the backbone of many antiviral and anticancer drugs.[7][8] By converting it into a glycosyl donor, it can be coupled with natural or modified nucleobases in a process known as glycosylation.

  • Antiviral Agents: Specifically, galactose-derived intermediates are integral to the synthesis of potent antiviral drugs like Sofosbuvir (used in the treatment of Hepatitis C) and Remdesivir (an antiviral used for COVID-19).[7][8][9] The sugar moiety plays a crucial role in the recognition by viral enzymes.

  • Anticancer Agents: The incorporation of sugar moieties can enhance the targeting of cancer cells. This compound can be used to synthesize glycosylated anticancer agents that may exhibit improved efficacy and reduced side effects.[4]

  • Galactosamine Derivatives: It serves as a starting material for the synthesis of β-D-galactosamine pentaacetate, a valuable pharmaceutical intermediate in its own right.[1][3]

Data Presentation

The following table summarizes the key transformations and representative yields for the synthesis of pharmaceutical intermediates starting from this compound.

PrecursorTransformationIntermediate/ProductReagents and ConditionsYield (%)Purity (%)Reference(s)
β-D-Galactose PentaacetateAcetylationβ-D-Galactose PentaacetateAcetic anhydride, pyridine95-97>98[5]
β-D-Galactose PentaacetateBrominationAcetobromo-α-D-galactose (Galactosyl Bromide)HBr (33% in acetic acid), 0 °C to room temperature~98High[5]
β-D-Galactose PentaacetateConversion to Galactosamineβ-D-Galactosamine PentaacetateThioacetamide, organic solvent, 22-28 °CHighHigh[1]
Acetobromo-α-D-galactoseStereoselective GlycosylationProtected β-O-glycosidesAlcohol, Rhodium(II) catalyst, iodosobenzeneup to 84High[10]

Experimental Protocols

Protocol 1: Synthesis of Acetobromo-α-D-galactose (Galactosyl Bromide) from β-D-Galactose Pentaacetate

This protocol describes the conversion of β-D-galactose pentaacetate to the highly reactive glycosyl donor, acetobromo-α-D-galactose.

Materials:

  • β-D-Galactose pentaacetate

  • 33% Hydrogen bromide (HBr) in glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve β-D-galactose pentaacetate in a minimal amount of dichloromethane in a round-bottom flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of 33% HBr in glacial acetic acid to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Carefully wash the organic layer with ice-cold water to remove excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetobromo-α-D-galactose. The product is often used immediately in the next step due to its instability.[5]

Protocol 2: Stereoselective β-Glycosylation of Uracil with Acetobromo-α-D-galactose

This protocol outlines a general procedure for the glycosylation of a nucleobase, using uracil as an example, with the prepared acetobromo-α-D-galactose.

Materials:

  • Acetobromo-α-D-galactose (from Protocol 1)

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Anhydrous acetonitrile

  • Molecular sieves (4 Å)

  • Lewis acid catalyst (e.g., SnCl₄ or TMSOTf)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation of Uracil: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend uracil in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear, indicating the formation of silylated uracil. Remove excess HMDS under vacuum.

  • Glycosylation: To the flask containing the silylated uracil, add anhydrous acetonitrile and activated 4 Å molecular sieves. Cool the mixture to 0 °C.

  • In a separate flask, dissolve the freshly prepared acetobromo-α-D-galactose in anhydrous acetonitrile.

  • Add the solution of acetobromo-α-D-galactose to the cooled uracil mixture.

  • Slowly add a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the reaction mixture and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected galactose-uracil nucleoside.

Mandatory Visualization

Galactose_Pentaacetate_Workflow Galactose D-Galactose GPA β-D-Galactose Pentaacetate Galactose->GPA Acetylation (Ac₂O, Pyridine) GB Acetobromo-α-D-galactose (Galactosyl Bromide) GPA->GB Bromination (HBr/AcOH) ProtectedNucleoside Protected Galactosyl Nucleoside Intermediate GB->ProtectedNucleoside Glycosylation (Lewis Acid) Nucleobase Nucleobase (e.g., Uracil) Nucleobase->ProtectedNucleoside API Active Pharmaceutical Ingredient (API) ProtectedNucleoside->API Deprotection & Further Synthesis

Caption: Synthetic workflow from D-Galactose to a pharmaceutical intermediate.

Versatility_of_Galactose_Pentaacetate cluster_intermediates Key Intermediates cluster_products Pharmaceutical Product Classes GPA This compound GB Galactosyl Halides (Br, Cl) GPA->GB Activation GA Galactosamine Derivatives GPA->GA Amination GT Glycosyl Trichloroacetimidates GPA->GT Activation Antiviral Antiviral Nucleosides (e.g., Sofosbuvir precursors) GB->Antiviral Anticancer Anticancer Agents GB->Anticancer Other Other Glycoconjugates GA->Other GT->Antiviral GT->Other

Caption: Versatility of this compound as a precursor.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Galactose Pentaacetate Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galactose pentaacetate is a fully acetylated derivative of galactose, a monosaccharide of significant biological importance, found in glycoproteins, glycolipids, and other complex carbohydrates. The acetylation of hydroxyl groups increases the compound's solubility in organic solvents, making it a key intermediate in the synthesis of various carbohydrate-based drugs and bioactive molecules. During synthesis and in solution, galactose pentaacetate exists as a mixture of two anomers: alpha (α) and beta (β). The anomeric configuration, which describes the stereochemistry at the C-1 carbon, critically influences the molecule's three-dimensional structure and its biological activity. Therefore, the precise characterization and differentiation of these anomers are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, making it the gold standard for the characterization of this compound anomers.

This application note provides a detailed protocol for the characterization of α- and β-D-galactose pentaacetate using ¹H and ¹³C NMR spectroscopy.

Distinguishing Anomers by NMR Spectroscopy

The primary method for distinguishing between the α and β anomers of this compound using ¹H NMR spectroscopy lies in the analysis of the anomeric proton (H-1) signal.

  • Chemical Shift (δ): The anomeric proton of the α-anomer is in an axial position and typically resonates at a lower field (higher ppm value) compared to the anomeric proton of the β-anomer, which is in an equatorial position.

  • Coupling Constant (J): The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is dependent on the dihedral angle between them. For the α-anomer (axial H-1, axial H-2), this results in a smaller coupling constant (typically around 3-4 Hz). For the β-anomer (axial H-1, equatorial H-2), the coupling constant is larger (typically around 8-9 Hz).

Similarly, in ¹³C NMR spectroscopy, the anomeric carbon (C-1) of the β-anomer is typically found at a lower field (higher ppm) compared to the α-anomer.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the alpha and beta anomers of D-galactose pentaacetate. The data is compiled from various sources and should be used as a reference.

Table 1: ¹H NMR Data for D-Galactose Pentaacetate Anomers in CDCl₃

Protonα-Anomer δ (ppm)α-Anomer J (Hz)β-Anomer δ (ppm)β-Anomer J (Hz)
H-1~6.35 (d)J₁,₂ = ~3.55.71 (d)J₁,₂ = 8.3
H-2~5.35 (dd)J₂,₁ = ~3.5, J₂,₃ = ~10.55.34 (dd)J₂,₁ = 8.3, J₂,₃ = 10.5
H-3~5.15 (dd)J₃,₂ = ~10.5, J₃,₄ = ~3.45.10 (dd)J₃,₂ = 10.5, J₃,₄ = 3.4
H-4~5.45 (dd)J₄,₃ = ~3.4, J₄,₅ = ~1.05.43 (dd)J₄,₃ = 3.4, J₄,₅ = 1.0
H-5~4.15 (ddd)J₅,₄ = ~1.0, J₅,₆a = ~6.5, J₅,₆b = ~7.04.08 (ddd)J₅,₄ = 1.0, J₅,₆a = 6.4, J₅,₆b = 6.8
H-6a~4.20 (dd)J₆a,₅ = ~6.5, J₆a,₆b = ~-11.24.16 (dd)J₆a,₅ = 6.4, J₆a,₆b = -11.1
H-6b~4.10 (dd)J₆b,₅ = ~7.0, J₆b,₆a = ~-11.24.14 (dd)J₆b,₅ = 6.8, J₆b,₆a = -11.1
Ac~2.18, 2.10, 2.05, 2.03, 2.01-2.17, 2.13, 2.05, 2.00-

Note: Data for the α-anomer is estimated based on typical values for acetylated sugars and should be confirmed with experimental data.

Table 2: ¹³C NMR Data for D-Galactose Pentaacetate Anomers in CDCl₃

Carbonα-Anomer δ (ppm)β-Anomer δ (ppm)
C-1~89.0~91.5
C-2~68.0~69.0
C-3~68.5~70.0
C-4~67.0~67.5
C-5~69.5~71.0
C-6~61.5~61.8
C=O~169.0 - 170.5~169.0 - 170.5
CH₃~20.5 - 21.0~20.5 - 21.0

Note: Data for both anomers is compiled and representative. Exact chemical shifts can vary based on experimental conditions.

Experimental Protocols

1. Sample Preparation

  • Materials:

    • α/β-D-Galactose pentaacetate sample

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • NMR tubes (5 mm)

    • Pipettes and vials

  • Procedure:

    • Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: zg30 (or a standard 30-degree pulse sequence)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans (NS): 16 or 32 (adjust for desired signal-to-noise ratio)

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 16 ppm (centered around 5 ppm)

    • Data Size (TD): 64k points

  • ¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: zgpg30 (or a standard power-gated decoupling sequence)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 240 ppm (centered around 100 ppm)

    • Data Size (TD): 64k points

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the α and β anomers.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of each anomer.

Mandatory Visualization

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting start Start: Galactose Pentaacetate Sample dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H NMR Spectrum transfer->acquire_1H acquire_13C Acquire 13C NMR Spectrum transfer->acquire_13C process_1H Process 1H Data (FT, Phasing, Calibration) acquire_1H->process_1H process_13C Process 13C Data (FT, Phasing, Calibration) acquire_13C->process_13C analyze Analyze Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Integration process_1H->analyze process_13C->analyze identify Identify α and β Anomers analyze->identify report Report Anomeric Ratio and Structural Confirmation identify->report

Caption: Workflow for the NMR-based characterization of this compound anomers.

Application Note: HPLC Purification of Synthesized Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactose pentaacetate is a fully acetylated derivative of galactose, where all hydroxyl groups are protected by acetate esters.[1][2] This modification renders the polar carbohydrate soluble in organic solvents, making it a key intermediate in the synthesis of various glycosides and other carbohydrate-based molecules.[2] Following synthesis, which typically involves the acetylation of D-galactose with acetic anhydride, the crude product contains the desired this compound along with unreacted starting materials, by-products, and residual reagents.[1] High-Performance Liquid Chromatography (HPLC) is a robust and efficient technique for the purification of this crude mixture to obtain high-purity this compound required for subsequent applications in research and drug development.[1]

This application note provides a detailed protocol for the preparative HPLC purification of synthesized this compound. Both normal-phase and reverse-phase chromatography methods are presented, as the choice of method can depend on the specific impurity profile of the crude mixture.

Method Development and Optimization

Effective purification of this compound requires careful selection of the stationary and mobile phases. Acetylated sugars can be separated using either normal-phase or reverse-phase HPLC.[3][4]

  • Normal-Phase (NP) HPLC: This is often the preferred method for separating protected carbohydrates.[3] It utilizes a polar stationary phase (e.g., silica or amino-propyl) and a non-polar mobile phase (e.g., mixtures of hexane and ethyl acetate). Separation is based on the polarity of the molecules, with less polar compounds eluting first.

  • Reverse-Phase (RP) HPLC: This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[5][6] While less common for acetylated sugars, it can be effective for separating impurities with significantly different hydrophobicities.

The selection of the optimal method is guided by initial analytical HPLC runs to assess the separation of the target compound from its impurities.

G Figure 1: HPLC Method Development Workflow cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Optimization cluster_3 Final Protocol A Crude Sample Analysis (Analytical HPLC) B Identify Impurity Profile A->B C Select Stationary Phase (Normal vs. Reverse) B->C D Select Mobile Phase (Solvent Scouting) C->D E Optimize Gradient/Isocratic Elution D->E F Optimize Flow Rate & Temperature E->F G Assess Resolution & Peak Shape F->G H Scale-up to Preparative HPLC G->H I Final Purification Protocol H->I

Caption: HPLC Method Development Workflow.

Experimental Protocols

The entire purification process follows a systematic workflow from sample preparation to the final isolation of the pure compound.

G Figure 2: General HPLC Purification Workflow A Crude Galactose Pentaacetate Sample B Sample Preparation: Dissolution & Filtration A->B C Preparative HPLC Injection B->C D Chromatographic Separation (NP or RP) C->D E Fraction Collection (Based on UV or RI Signal) D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation (Rotary Evaporation) G->H I Pure Galactose Pentaacetate Product H->I

Caption: General HPLC Purification Workflow.

Materials and Reagents
  • Crude synthesized this compound

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

  • 0.22 µm Syringe filters (PTFE or Nylon, solvent-dependent)

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis Detector or Refractive Index (RI) Detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. For normal-phase, this could be the mobile phase starting condition (e.g., 90:10 Hexane:Ethyl Acetate). For reverse-phase, a mixture of acetonitrile and water is appropriate.

  • Ensure complete dissolution. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[7]

HPLC Purification Method 1: Normal-Phase

This method is ideal for separating acetylated sugars from less polar or more polar impurities.

ParameterValue
Column Silica, 10 µm, 21.2 x 250 mm
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Gradient 10% to 50% B over 30 minutes
Flow Rate 18.0 mL/min
Injection Volume 1-5 mL (dependent on concentration and column loading)
Detection UV at 210 nm or Refractive Index (RI)
Column Temperature 30 °C
HPLC Purification Method 2: Reverse-Phase

This method can be effective if impurities are significantly more or less hydrophobic than the target compound.

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 30 minutes
Flow Rate 18.0 mL/min
Injection Volume 1-5 mL (dependent on concentration and column loading)
Detection UV at 210 nm or Refractive Index (RI)
Column Temperature 30 °C
Fraction Collection and Post-Purification
  • Monitor the chromatogram in real-time.

  • Set the fraction collector to collect peaks based on the detector signal threshold. It is advisable to collect fractions in smaller volumes across the main peak to isolate the purest portions.

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions that meet the required purity level (e.g., >98%).

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • Dry the resulting solid/oil under high vacuum to remove residual solvent.

Results and Data Presentation

The success of the purification is determined by the purity and yield of the final product. The following tables present illustrative data from a typical purification run using the Normal-Phase method.

Table 1: Chromatographic Data

CompoundRetention Time (min)Peak Purity (Analytical)
Non-polar Impurity5.895%
This compound 15.2 >99%
Polar Impurity22.192%

Table 2: Purification Summary

ParameterValue
Crude Sample Loaded500 mg
Pooled Fraction Volume210 mL
Isolated Yield385 mg
Yield (%) 77%
Purity (Pre-HPLC) ~85%
Purity (Post-HPLC) >99%

Conclusion

Both normal-phase and reverse-phase HPLC methods can be effectively employed for the purification of synthesized this compound. The choice of method depends on the specific impurity profile of the crude product. The protocols outlined in this application note provide a robust framework for obtaining high-purity this compound, suitable for demanding applications in scientific research and pharmaceutical development. Careful optimization of the mobile phase gradient and sample loading is crucial for achieving high resolution and maximizing yield.

References

Galactose pentaacetate as a biochemical probe for glycan analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Galactose pentaacetate, a peracetylated form of galactose, serves as a valuable biochemical tool for the investigation of galactosylation, a critical post-translational modification implicated in numerous biological processes and diseases. Its cell-permeable nature allows for metabolic labeling of glycans within living cells, providing a powerful method to study glycan biosynthesis, trafficking, and function. These application notes provide an overview of the utility of this compound and detailed protocols for its application in glycan analysis.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, plays a pivotal role in cell-cell communication, signal transduction, and immune responses. Altered galactosylation is a known hallmark of various diseases, including cancer and autoimmune disorders. This compound, by virtue of its acetyl groups, can readily cross cell membranes. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing galactose. This liberated galactose is then converted into UDP-galactose, the activated sugar nucleotide donor for galactosyltransferases, and subsequently incorporated into nascent glycan chains.[1] This metabolic labeling approach enables the introduction of a chemical handle into glycoproteins, allowing for their visualization, enrichment, and identification.

Applications

  • Monitoring Glycan Biosynthesis: Tracking the incorporation of galactose into glycans provides insights into the dynamics of glycan synthesis and turnover in response to various stimuli or drug treatments.

  • Identification of Galactosylated Proteins: When used in conjunction with appropriate analytical techniques, this compound can aid in the identification of specific proteins that are galactosylated.

  • Studying Glycosylation in Disease Models: Metabolic labeling with this compound can be employed in cell culture or animal models to investigate changes in galactosylation associated with disease progression.

  • High-Throughput Screening: The methodology can be adapted for high-throughput screening assays to identify compounds that modulate galactosylation.

Quantitative Data Summary

The following table provides representative data from a hypothetical experiment designed to quantify the relative abundance of N-glycans in a cell line treated with a compound that modulates galactosylation, using a metabolic labeling approach with an analog of this compound.

Glycan StructureControl (Relative Abundance %)Treated (Relative Abundance %)Fold Change
G0F45.260.51.34
G1F30.122.30.74
G2F15.810.10.64
Man58.97.10.80

This table illustrates the type of quantitative data that can be obtained. Actual results will vary depending on the experimental system.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for metabolic labeling of glycans in cultured mammalian cells using a peracetylated galactose analog.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Peracetylated galactose analog (e.g., Ac4GalNAz, Ac4GlcNAz)

  • DMSO (for dissolving the sugar analog)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of the peracetylated galactose analog in DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).

  • Metabolic Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as cell lysis and protein extraction.

Protocol 2: Cell Lysis and Protein Extraction

This protocol details the steps for lysing metabolically labeled cells and extracting total protein.

Materials:

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Lysis Buffer Preparation: Prepare fresh lysis buffer and add protease inhibitor cocktail immediately before use.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well of the 6-well plate (e.g., 200-500 µL).

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully transfer the supernatant containing the soluble protein fraction to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The protein extract is now ready for downstream analysis.[1]

Protocol 3: Enrichment of Labeled Glycoproteins (Conceptual Workflow)

For analogs of this compound containing a bioorthogonal handle (e.g., azide or alkyne), labeled glycoproteins can be enriched using click chemistry.

Materials:

  • Azide- or Alkyne-functionalized biotin tag

  • Copper(I) catalyst (for CuAAC) or a cyclooctyne reagent (for SPAAC)

  • Streptavidin-conjugated beads

  • Wash buffers

Procedure:

  • Click Chemistry Reaction: The protein lysate from Protocol 2 is subjected to a click chemistry reaction to attach a biotin tag to the metabolically incorporated sugar analog.[2]

  • Enrichment: The biotinylated glycoproteins are then captured and enriched from the complex lysate using streptavidin-conjugated beads.[2]

  • Washes: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Analysis: The enriched glycoproteins can be eluted from the beads and subjected to further analysis, such as Western blotting or mass spectrometry-based proteomics.

Visualizations

Metabolic_Pathway cluster_extracellular Extracellular cluster_cell Cell Galactose_Pentaacetate_ext This compound Galactose_Pentaacetate_int This compound Galactose_Pentaacetate_ext->Galactose_Pentaacetate_int Membrane Transport Galactose Galactose Galactose_Pentaacetate_int->Galactose Esterases Galactose_1P Galactose-1-Phosphate Galactose->Galactose_1P GALK UDP_Galactose UDP-Galactose Galactose_1P->UDP_Galactose GALT Glycoprotein Glycoprotein UDP_Galactose->Glycoprotein Galactosyl-transferases

Caption: Metabolic pathway of this compound in a mammalian cell.

Experimental_Workflow Start Metabolic Labeling of Cells with this compound Analog Lysis Cell Lysis and Protein Extraction Start->Lysis Click_Chemistry Click Chemistry Reaction (for bioorthogonal analogs) Lysis->Click_Chemistry Enrichment Enrichment of Labeled Glycoproteins Click_Chemistry->Enrichment Analysis Downstream Analysis Enrichment->Analysis MS Mass Spectrometry (Glycomics/Glycoproteomics) Analysis->MS WB Western Blot Analysis->WB

Caption: Experimental workflow for glycan analysis using metabolic labeling.

References

Chemoenzymatic Synthesis Involving Galactose Pentaacetate: Applications and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-D-galactose pentaacetate is a protected form of galactose that serves as a crucial building block in the synthesis of complex carbohydrates.[1] Its enhanced stability and controlled reactivity make it an ideal starting material for the chemoenzymatic synthesis of oligosaccharides, glycoconjugates, and glycopeptides, which are pivotal in various biological processes and hold significant therapeutic potential.[1][2] Chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, offer a powerful strategy for accessing these complex molecules with high efficiency and selectivity.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the chemoenzymatic synthesis involving galactose pentaacetate.

Application Notes

The primary application of β-D-galactose pentaacetate in a chemoenzymatic context is as a precursor to selectively protected galactose derivatives, which can then act as donors or acceptors in enzyme-catalyzed glycosylation reactions. This strategy is instrumental in the development of therapeutic agents by improving solubility, enhancing bioavailability, and enabling targeted drug delivery.[1]

A significant area of application is in the synthesis of proteoglycans, which are involved in biological events such as cancer development and inflammation.[4] Chemoenzymatic routes have been successfully established to construct the galactose-xylose disaccharide unit of the proteoglycan linkage region, utilizing galactosyltransferases like β4GalT7 to append galactose to a xylosylated peptide backbone.[4][5]

Furthermore, the regioselective deacetylation of this compound, often catalyzed by lipases, allows for the generation of specific isomers that are valuable intermediates for the synthesis of complex oligosaccharides.[6][7] These oligosaccharides are vital for studying cell recognition, immune responses, and for the development of carbohydrate-based drugs and vaccines.[1]

Key Chemoenzymatic Strategies and Data

The chemoenzymatic use of this compound typically involves two key enzymatic steps: regioselective deacetylation and subsequent glycosylation.

Regioselective Deacetylation

Lipases are commonly employed for the regioselective removal of acetyl groups from peracetylated sugars.[6] This enzymatic step is critical for exposing a specific hydroxyl group for subsequent glycosylation. The selectivity of the deacetylation can often be controlled by the choice of enzyme and reaction conditions.

EnzymeSubstrateKey Product(s)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
Novozym 435Aromatic galactosidesAcylated aromatic galactosides2-methyl-2-propanol752440-60[8]
Candida antarctica lipase B (CAL-B)Peracetylated α-D-galactopyranose6-O-deacetylated tetraacetateCyclopentyl methyl ether (CPME)607258[7]
Candida cylindracea lipase (CCL)Penta-O-acetyl-α-D-glucopyranose4-O-deacetylated or 6-O-deacetylated tetraacetatesAqueousAmbient--[6]
Enzymatic Glycosylation

Following selective deacetylation, the exposed hydroxyl group can act as an acceptor in a glycosylation reaction catalyzed by a glycosyltransferase. These enzymes facilitate the transfer of a galactose moiety from an activated donor, such as UDP-galactose, to the acceptor.

EnzymeDonor SubstrateAcceptor SubstrateProductYield (%)Reference
β4GalT7UDP-GalactoseXylosylated glycopeptideGal-Xyl bearing glycopeptideGood[4][5]
β1–4GalTsUDP-GalactoseN-acetylglucosamine (GlcNAc) or Glucose (Glc)β1–4-linked galactosides (LacNAc or Lactose)-[9]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Regioselective Deacetylation of β-D-Galactose Pentaacetate

This protocol describes the regioselective deacetylation of the primary C-6 acetyl group from β-D-galactose pentaacetate using Candida antarctica lipase B (CAL-B).

Materials:

  • β-D-Galactose pentaacetate

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Cyclopentyl methyl ether (CPME)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve β-D-galactose pentaacetate in CPME in a round-bottom flask.

  • Add immobilized CAL-B to the solution.

  • Heat the reaction mixture to 60°C with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (approximately 72 hours), filter off the immobilized enzyme.

  • Wash the enzyme with fresh CPME and combine the filtrates.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose.

Protocol 2: Galactosyltransferase-Catalyzed Glycosylation

This protocol outlines a general procedure for the enzymatic transfer of galactose from UDP-galactose to a suitable acceptor, such as a selectively deacetylated glycan or peptide.

Materials:

  • Selectively protected acceptor molecule

  • UDP-galactose (donor substrate)

  • Galactosyltransferase (e.g., β4GalT7)

  • Buffer solution (e.g., HEPES, Tris-HCl) at optimal pH for the enzyme

  • Divalent cations (e.g., MnCl₂, MgCl₂) if required by the enzyme

  • Alkaline phosphatase

  • Size-exclusion or ion-exchange chromatography columns

Procedure:

  • In a reaction vessel, dissolve the acceptor molecule and UDP-galactose in the appropriate buffer.

  • Add the required divalent cations.

  • Initiate the reaction by adding the galactosyltransferase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

  • Monitor the reaction for the formation of the product and the release of UDP.

  • Upon completion, add alkaline phosphatase to hydrolyze the UDP byproduct, which can inhibit the glycosyltransferase.

  • Terminate the reaction, for example, by heating or adding a quenching agent.

  • Purify the desired glycosylated product using appropriate chromatography techniques such as size-exclusion or ion-exchange chromatography.

Visualizations

Chemoenzymatic_Workflow GalPenta β-D-Galactose Pentaacetate Deacetylation Enzymatic Deacetylation (e.g., Lipase) GalPenta->Deacetylation Intermediate Selectively Protected Galactose Derivative Deacetylation->Intermediate Glycosylation Enzymatic Glycosylation (Galactosyltransferase) Intermediate->Glycosylation Product Target Glycoconjugate (e.g., Glycopeptide) Glycosylation->Product Acceptor Acceptor Molecule (Peptide, Glycan, etc.) Acceptor->Glycosylation UDPGal UDP-Galactose (Donor) UDPGal->Glycosylation Deacetylation_Protocol cluster_reaction Reaction cluster_workup Work-up & Purification Start 1. Dissolve this compound in CPME AddEnzyme 2. Add Immobilized Lipase (CAL-B) Start->AddEnzyme Incubate 3. Incubate at 60°C with stirring AddEnzyme->Incubate Monitor 4. Monitor by TLC Incubate->Monitor Filter 5. Filter to remove enzyme Monitor->Filter Dry 6. Dry organic phase (Na2SO4) Filter->Dry Concentrate 7. Concentrate under vacuum Dry->Concentrate Purify 8. Purify by column chromatography Concentrate->Purify

References

Application Notes and Protocols: Galactose Pentaacetate as a Versatile Building Block for Complex Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Galactose pentaacetate is a fully protected derivative of D-galactose, where all hydroxyl groups are acetylated. This protection strategy renders the molecule stable and soluble in a wide range of organic solvents, making it an invaluable and versatile building block in the chemical synthesis of complex carbohydrates.[1] The acetyl groups can be selectively removed, particularly at the anomeric position, to generate glycosyl donors for the formation of glycosidic linkages. This controlled reactivity allows for the regioselective and stereoselective synthesis of oligosaccharides, glycoconjugates, and other biologically significant molecules.[1] These complex carbohydrates are crucial in various biological processes, including cell recognition, immune response, and signal transduction, and are key targets in drug discovery and development.[1]

This document provides detailed application notes and experimental protocols for the use of β-D-galactose pentaacetate in the synthesis of complex carbohydrates, including data on reaction yields and selectivity to aid in experimental design and execution.

Key Applications

  • Oligosaccharide Synthesis: As a precursor to glycosyl donors for the assembly of di-, tri-, and higher-order oligosaccharides.

  • Glycoconjugate Synthesis: For the glycosylation of amino acids, peptides, lipids, and other aglycones to produce glycopeptides, glycolipids (such as gangliosides), and other glycoconjugates.[2]

  • Pharmaceutical Development: In the development of targeted drug delivery systems and novel therapeutics by modifying molecules with galactose moieties to enhance solubility and bioavailability.[1]

  • Biochemical Research: As a tool to synthesize probes for studying carbohydrate-protein interactions and enzymatic pathways.[1]

Experimental Protocols

Protocol 1: Synthesis of β-D-Galactose Pentaacetate

This protocol describes the peracetylation of D-galactose to yield β-D-galactose pentaacetate. The procedure is adapted from a standard method for the acetylation of monosaccharides.

Materials:

  • D-galactose

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a stirred solution of acetic anhydride, add anhydrous sodium acetate and heat the mixture to 70°C.

  • Slowly add dry D-galactose to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure β-D-galactose pentaacetate as a white crystalline powder.

Expected Yield: ~98%

Protocol 2: Anomeric Deacetylation of β-D-Galactose Pentaacetate

This protocol details the selective removal of the anomeric acetyl group from β-D-galactose pentaacetate to generate a hemiacetal, a key intermediate for the preparation of various glycosyl donors. This method utilizes methanolic ammonia at low temperatures.

Materials:

  • β-D-Galactose pentaacetate

  • Methanolic ammonia solution (saturated at 0°C)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Dissolve β-D-galactose pentaacetate in a 1:1 (v/v) mixture of methanol and THF.

  • Cool the solution to -60°C in a suitable cooling bath.

  • Add pre-chilled methanolic ammonia solution to the reaction mixture.

  • Stir the reaction at -60°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Once the starting material is consumed, quench the reaction by adding a few drops of acetic acid to neutralize the ammonia.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

Expected Yield: ~56% for the C2-deacetylated product, which can be the main product under these conditions before full anomeric deacetylation. Further optimization might be needed for exclusive anomeric deacetylation.

Protocol 3: Lewis Acid-Catalyzed Glycosylation using a Galactosyl Donor

This protocol describes a general procedure for the glycosylation of an acceptor alcohol using a glycosyl donor derived from galactose pentaacetate (e.g., a glycosyl trichloroacetimidate or bromide). The example below uses a generic glycosyl acceptor (ROH) and a Lewis acid catalyst.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranose (from Protocol 2)

  • Trichloroacetonitrile

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Glycosyl acceptor (ROH)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of the Glycosyl Trichloroacetimidate Donor

  • Dissolve 2,3,4,6-tetra-O-acetyl-D-galactopyranose in anhydrous DCM.

  • Add trichloroacetonitrile, followed by a catalytic amount of DBU.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify by flash chromatography to obtain the galactosyl trichloroacetimidate donor.

Part B: Glycosylation Reaction

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the galactosyl trichloroacetimidate donor, the glycosyl acceptor (typically 1.2-1.5 equivalents), and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).

  • Add the Lewis acid catalyst (e.g., TMSOTf or BF₃·OEt₂, typically 0.1-0.2 equivalents) dropwise.

  • Stir the reaction at this temperature and monitor by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.

Quantitative Data

The regioselectivity of glycosylation reactions is highly dependent on the structure of the glycosyl acceptor and the reaction conditions. The following table summarizes the regioselectivity observed in the glycosylation of 2,6-diprotected methyl α- and β-galactopyranoside acceptors with different glycosyl donors.

Glycosyl DonorGlycosyl AcceptorProduct Ratio (1→3 : 1→4)Total Yield (%)
Benzoylated Trichloroacetimidate2,6-di-O-Bn-α-galactopyranoside88:1275
Benzoylated Trichloroacetimidate2,6-di-O-Bn-β-galactopyranoside>95:580
Benzoylated Trichloroacetimidate2,6-di-O-Bz-α-galactopyranoside>95:578
Benzoylated Trichloroacetimidate2,6-di-O-Bz-β-galactopyranoside>95:582

Data adapted from a study on the regioselectivity of galactose acceptors. The equatorial OH-3 group is generally more reactive than the axial OH-4 group, leading to a preference for 1→3 linkages.[3]

Visualizations

Synthesis_of_Galactose_Pentaacetate D_Galactose D-Galactose Gal_Pentaacetate β-D-Galactose Pentaacetate D_Galactose->Gal_Pentaacetate Acetylation (95°C, 18h) Yield: ~98% Reagents1 Acetic Anhydride, Sodium Acetate

Caption: Synthesis of β-D-Galactose Pentaacetate from D-Galactose.

Anomeric_Deacetylation Gal_Pentaacetate β-D-Galactose Pentaacetate Hemiacetal 2,3,4,6-Tetra-O-acetyl- D-galactopyranose Gal_Pentaacetate->Hemiacetal Anomeric Deacetylation Yield: ~56% Reagents2 Methanolic Ammonia, THF, -60°C Glycosylation_Workflow cluster_donor Glycosyl Donor Preparation cluster_glycosylation Glycosylation Reaction cluster_workup Work-up and Purification Hemiacetal 2,3,4,6-Tetra-O-acetyl- D-galactopyranose Donor Galactosyl Trichloroacetimidate (Glycosyl Donor) Hemiacetal->Donor Trichloroacetonitrile, DBU Reaction Mixing and Cooling (-40°C to -78°C) Donor->Reaction Acceptor Glycosyl Acceptor (ROH) Acceptor->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., TMSOTf) Reaction->Lewis_Acid Product Protected Oligosaccharide Lewis_Acid->Product Glycosidic Bond Formation Quench Quench with Base Product->Quench Purify Column Chromatography Quench->Purify Final_Product Pure Oligosaccharide Purify->Final_Product

References

Application Notes and Protocols for Metabolic Glycan Labeling with Acetylated Galactose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful technique for studying the dynamic process of glycosylation, a critical post-translational modification involved in a vast array of biological processes. This method utilizes the cell's own biosynthetic machinery to incorporate unnatural monosaccharide analogs containing bioorthogonal functional groups, such as azides or alkynes, into glycoconjugates. These chemical handles then allow for the specific visualization and analysis of glycans through highly selective "click chemistry" reactions.

This document provides detailed application notes and protocols for metabolic glycan labeling using acetylated galactose analogs, focusing on N-azidoacetylgalactosamine (GalNAz) and its peracetylated form, Ac4GalNAz. These analogs are valuable tools for investigating O-linked glycosylation and other glycan types.

Principle of Metabolic Glycan Labeling with Acetylated Galactose Analogs

Peracetylated analogs like Ac4GalNAz are cell-permeable and, once inside the cell, are deacetylated by non-specific esterases.[1] The resulting N-azidoacetylgalactosamine (GalNAz) enters the galactose salvage pathway, where it is converted to UDP-GalNAz.[2] This azido-sugar donor is then utilized by glycosyltransferases, primarily polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs), to incorporate GalNAz into mucin-type O-linked glycans.[2]

A key consideration is the potential for metabolic cross-talk. The enzyme UDP-galactose-4-epimerase (GALE) can convert UDP-GalNAz to UDP-GlcNAz, leading to the incorporation of the azide label into N-linked glycans and other glycans containing N-acetylglucosamine (GlcNAc).[1][2] This can be either a useful feature for broader glycan labeling or a confounding factor if specificity for O-GalNAc glycans is desired.[1][3]

The incorporated azide group serves as a bioorthogonal handle for subsequent detection.[4] This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a probe molecule containing a complementary alkyne. This probe can be a fluorophore for imaging, biotin for enrichment and proteomic analysis, or other tags for various applications.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for metabolic glycan labeling experiments using acetylated galactose analogs, compiled from various studies.

Table 1: Recommended Labeling Parameters for Ac4GalNAz in Cell Culture

ParameterRecommended RangeCell Line ExamplesNotes
Concentration 1 - 100 µMCHO, HeLa, Jurkat, K-562, MCF7, MDA-MB-231Optimal concentration is cell-type dependent and should be determined empirically.[1][7][8] Higher concentrations can lead to cytotoxicity.[9][10]
Incubation Time 24 - 72 hoursVarious mammalian cell linesLonger incubation times generally result in higher incorporation levels.[8]
Cell Density 70 - 80% confluencyGeneral recommendationEnsures optimal metabolic activity for analog incorporation.[8]

Table 2: Comparative Labeling Efficiency and Specificity

AnalogRelative Labeling EfficiencyPrimary Glycan TargetsNotes on Specificity
Ac4GalNAz HighMucin-type O-glycans, N-linked glycans (due to epimerization)Can be converted to UDP-GlcNAz, leading to labeling of GlcNAc-containing glycans.[1][2]
Ac4GlcNAz Lower than Ac4GalNAz for cell surface azidesO-GlcNAc modified proteins, cell surface glycansPrimarily labels GlcNAc-containing glycans.[11]
GalNAzMe Moderate (can be enhanced with engineered enzymes)O-GalNAc glycansDesigned to be resistant to GALE-mediated epimerization, offering higher specificity for O-GalNAc glycans.[12]

Table 3: Cytotoxicity Considerations

AnalogConcentrationObserved EffectsCell Line Example
Ac4ManNAz (related azido-sugar) >20 µMDecreased proliferation, migration, and invasion ability.A549
Ac4ManNAz 50 µMReduced major cellular functions including energy generation and infiltration ability.A549
Ac4ManNAz 10 µMLeast effect on cellular systems with sufficient labeling efficiency.A549
Ac4GalNAz 50 µMGenerated modified proteins without significant morphological changes noted in the study.hUCB-EPCs

Note: Data on Ac4ManNAz is included to provide a general understanding of potential cytotoxicity with azido-sugars. Similar dose-dependent effects can be anticipated for Ac4GalNAz and should be empirically determined for the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Ac4GalNAz

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach 70-80% confluency.

  • Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to create a stock solution of 10-50 mM.

  • Metabolic Labeling: Add the Ac4GalNAz stock solution to the complete culture medium to achieve the desired final concentration (typically 25-50 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the cells with the Ac4GalNAz-containing medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated Ac4GalNAz. Cells can be harvested using a cell scraper for adherent cells or by centrifugation for suspension cells. The cell pellet can be used immediately for downstream applications or stored at -80°C.

Protocol 2: Detection of Metabolically Labeled Glycans by Flow Cytometry

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • Fluorescently labeled alkyne probe (e.g., DBCO-Fluor 488)

Procedure:

  • Cell Harvesting: Harvest metabolically labeled cells as described in Protocol 1, step 5.

  • Labeling with Fluorescent Probe:

    • Prepare a solution of the fluorescently labeled alkyne probe in flow cytometry staining buffer at a final concentration of 10-50 µM.

    • Resuspend the cell pellet in the fluorescent probe solution.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light, with gentle agitation.[13]

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with flow cytometry staining buffer to remove the unbound probe.

  • Analysis: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer and analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.[13]

Protocol 3: Enrichment of Azide-Labeled Glycoproteins for Proteomic Analysis

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin probe

  • Click chemistry reaction components (e.g., Copper(II) sulfate, THPTA ligand, sodium ascorbate for CuAAC)

  • Streptavidin-coated beads

Procedure:

  • Cell Lysis: Lyse the metabolically labeled cell pellet with an appropriate lysis buffer on ice.

  • Click Chemistry Reaction:

    • To the cell lysate, add the alkyne-biotin probe.

    • Add the components for the CuAAC reaction in the recommended order and concentrations (e.g., Copper(II) Sulfate, THPTA ligand, and freshly prepared sodium ascorbate).[6]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Enrichment of Biotinylated Glycoproteins:

    • Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated glycoproteins.

    • Wash the beads several times with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.

  • Elution and Proteomic Analysis:

    • Elute the bound glycoproteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • The enriched glycoproteins are now ready for downstream proteomic analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Metabolic_Pathway_of_Ac4GalNAz cluster_Extracellular Extracellular cluster_Intracellular Intracellular Ac4GalNAz_ext Ac4GalNAz Ac4GalNAz_int Ac4GalNAz Ac4GalNAz_ext->Ac4GalNAz_int Cellular Uptake GalNAz GalNAz Ac4GalNAz_int->GalNAz Deacetylation GalNAz_1_P GalNAz-1-P GalNAz->GalNAz_1_P UDP_GalNAz UDP-GalNAz GalNAz_1_P->UDP_GalNAz UDP_GlcNAz UDP-GlcNAz UDP_GalNAz->UDP_GlcNAz Epimerization O_Glycans Azide-labeled O-Glycans UDP_GalNAz->O_Glycans UDP_GlcNAz->UDP_GalNAz N_Glycans Azide-labeled N-Glycans UDP_GlcNAz->N_Glycans Esterases Esterases Esterases->Ac4GalNAz_int GALK2 GALK2 GALK2->GalNAz AGX1 AGX1 AGX1->GalNAz_1_P GALE GALE GALE->UDP_GalNAz ppGalNAcTs ppGalNAcTs ppGalNAcTs->UDP_GalNAz GTs Glycosyl- transferases GTs->UDP_GlcNAz Experimental_Workflow cluster_Step1 Step 1: Metabolic Labeling cluster_Step2 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_Step3 Step 3: Downstream Analysis Start Seed Cells Incubate Incubate with Ac4GalNAz (24-72h) Start->Incubate Wash1 Wash Cells (PBS) Incubate->Wash1 Lyse Cell Lysis (Optional, for proteomics) Wash1->Lyse for proteomics AddProbe Add Alkyne Probe (Fluorophore or Biotin) Wash1->AddProbe for imaging/flow Lyse->AddProbe ClickRxn Perform Click Reaction (CuAAC or SPAAC) AddProbe->ClickRxn Wash2 Wash to Remove Excess Probe ClickRxn->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging Flow Flow Cytometry Wash2->Flow Proteomics Glycoprotein Enrichment & Mass Spectrometry Wash2->Proteomics

References

Application Notes and Protocols: Fabricating Carbohydrate Microarrays Using Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate microarrays are powerful high-throughput platforms for studying the intricate interactions between carbohydrates and proteins, which are fundamental to numerous biological processes, including immune responses, pathogen recognition, and cell signaling. The fabrication of these microarrays often involves the immobilization of carbohydrate probes onto a solid support. Galactose, a key monosaccharide in many biological recognition events, is a frequent component of such arrays.

This document provides detailed application notes and protocols for the fabrication of carbohydrate microarrays using α-D-galactose pentaacetate as a starting material. α-D-Galactose pentaacetate is a stable, commercially available derivative of galactose where all hydroxyl groups are protected by acetate esters. This protection allows for selective chemical modifications to introduce a linker with a functional group suitable for covalent immobilization onto microarray surfaces. These protocols will guide researchers through the synthesis of a functionalized galactose derivative, its immobilization on a microarray slide, and the subsequent use of the microarray for studying carbohydrate-protein interactions.

Core Principles

The fabrication process begins with the chemical modification of α-D-galactose pentaacetate to introduce a linker arm terminating in a primary amine. This amine group serves as a versatile handle for covalent attachment to N-hydroxysuccinimide (NHS)-activated glass slides, a common substrate for microarray fabrication. The key steps involve:

  • Selective Anomeric Deacetylation: The acetyl group at the anomeric position (C1) of galactose pentaacetate is selectively removed to expose a reactive hydroxyl group.

  • Linker Attachment: A bifunctional linker, containing a group reactive towards the anomeric hydroxyl and a terminal protected amine, is attached.

  • Deprotection: The protecting groups on the sugar hydroxyls (acetates) and the terminal amine of the linker are removed.

  • Microarray Printing: The amine-functionalized galactose is printed onto NHS-activated slides.

  • Post-Printing Processing: The slides are blocked to prevent non-specific binding.

  • Binding Assays: The fabricated microarray is used to probe interactions with fluorescently labeled proteins.

Experimental Protocols

Protocol 1: Synthesis of an Amino-Functionalized Galactose Derivative

This protocol describes the synthesis of an amino-terminated galactose derivative from α-D-galactose pentaacetate, suitable for printing on NHS-activated microarray slides.

Materials:

  • α-D-Galactose pentaacetate

  • Hydrazine acetate

  • Anhydrous Dichloromethane (DCM)

  • 2-(2-Aminoethoxy)ethanol

  • Sodium cyanoborohydride

  • Trifluoroacetic acid (TFA)

  • Sodium methoxide

  • Methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Selective Anomeric Deacetylation:

    • Dissolve α-D-galactose pentaacetate (1.0 g, 2.56 mmol) in anhydrous DCM (20 mL).

    • Add hydrazine acetate (0.28 g, 3.07 mmol) and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose by silica gel chromatography.

  • Reductive Amination for Linker Attachment:

    • Dissolve the purified tetra-O-acetyl-galactose (0.5 g, 1.44 mmol) and 2-(2-aminoethoxy)ethanol (0.30 g, 2.88 mmol) in anhydrous methanol (15 mL).

    • Add sodium cyanoborohydride (0.18 g, 2.88 mmol) in one portion.

    • Stir the reaction at room temperature overnight.

    • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography to obtain the linker-attached, acetylated galactose.

  • Global Deacetylation (Zemplén Deacetylation):

    • Dissolve the purified product from the previous step in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

    • Stir at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with Amberlite IR-120 (H+) resin.

    • Filter and concentrate the solution to yield the final amino-functionalized galactose derivative.

Protocol 2: Fabrication of Galactose Microarrays

This protocol details the steps for printing the synthesized amino-functionalized galactose onto NHS-activated glass slides.

Materials:

  • Amino-functionalized galactose derivative

  • Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • NHS-activated glass slides

  • Microarray spotter

  • Humid chamber

  • Blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

Procedure:

  • Preparation of Printing Solution:

    • Dissolve the amino-functionalized galactose in the printing buffer to a final concentration of 100 µM.

    • Prepare serial dilutions if desired to study concentration-dependent binding.

    • Transfer the solutions to a 384-well plate.

  • Microarray Printing:

    • Place the NHS-activated slides and the 384-well plate into the microarray spotter.

    • Program the spotter to print the galactose solutions onto the slides. Typically, each spot is around 0.5-1.0 nL.

    • Print each concentration in replicates to ensure data robustness.

  • Immobilization:

    • After printing, place the slides in a humid chamber at room temperature for 1-2 hours to facilitate the covalent reaction between the amine linker and the NHS ester on the slide surface.

    • Alternatively, incubate overnight at a lower humidity.

  • Blocking:

    • Immerse the slides in the blocking buffer for 1 hour at room temperature to quench any unreacted NHS groups.

    • Wash the slides thoroughly with wash buffer and then with deionized water.

    • Dry the slides by centrifugation or under a stream of nitrogen.

    • Store the fabricated microarrays in a desiccator at 4°C.

Protocol 3: Protein Binding Assay on Galactose Microarrays

This protocol describes how to perform a binding assay using a fluorescently labeled lectin that specifically recognizes galactose.

Materials:

  • Fabricated galactose microarray slides

  • Fluorescently labeled lectin (e.g., Cy3-labeled Ricinus Communis Agglutinin I - RCA₁₂₀)

  • Binding buffer (e.g., PBST with 1% BSA)

  • Wash buffer (PBST)

  • Microarray scanner

Procedure:

  • Protein Incubation:

    • Dilute the Cy3-labeled RCA₁₂₀ in binding buffer to the desired concentration (e.g., 1-10 µg/mL).

    • Apply the protein solution to the microarray slide surface. A coverslip can be used to ensure even distribution.

    • Incubate in a humid chamber at room temperature for 1 hour.

  • Washing:

    • Remove the protein solution and wash the slides extensively with wash buffer to remove any unbound protein.

    • Perform a final wash with deionized water to remove any residual salt.

  • Scanning and Data Analysis:

    • Dry the slides by centrifugation.

    • Scan the slides using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Cy3).

    • Quantify the fluorescence intensity of each spot using microarray analysis software.

    • The background-corrected fluorescence intensity is proportional to the amount of bound protein.

Quantitative Data Presentation

The following tables summarize typical quantitative data that can be obtained from the described protocols.

Table 1: Synthesis of Amino-Functionalized Galactose

StepProductStarting MaterialReagentsTypical Yield (%)
12,3,4,6-tetra-O-acetyl-α,β-D-galactopyranoseα-D-Galactose pentaacetateHydrazine acetate, DCM80-90%
2Linker-attached, acetylated galactoseTetra-O-acetyl-galactose2-(2-Aminoethoxy)ethanol, NaBH₃CN60-70%
3Amino-functionalized galactoseLinker-attached, acetylated galactoseSodium methoxide, Methanol>95%

Table 2: Microarray Fabrication Parameters

ParameterValue
Printing Concentration10 - 200 µM
Spot Volume0.7 nL
Spot Diameter100-150 µm
Immobilization Time1 hour
Blocking Time1 hour

Table 3: Protein Binding Assay Results (Hypothetical Data)

Printed Galactose Derivative Concentration (µM)Mean Fluorescence Intensity (RFU) with Cy3-RCA₁₂₀ (5 µg/mL)Standard Deviation
20055,0002,500
10042,0001,800
5025,0001,200
2512,000800
105,000400
0 (Negative Control)500150

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Amino-Functionalized Galactose cluster_fabrication Microarray Fabrication cluster_assay Protein Binding Assay start This compound step1 Selective Anomeric Deacetylation start->step1 step2 Linker Attachment (Reductive Amination) step1->step2 step3 Global Deacetylation step2->step3 end_synthesis Amino-Functionalized Galactose step3->end_synthesis prep Prepare Printing Solution end_synthesis->prep print Microarray Printing on NHS-activated slide prep->print immobilize Immobilization print->immobilize block Blocking immobilize->block end_fabrication Fabricated Galactose Microarray block->end_fabrication incubate Incubate with Fluorescent Protein end_fabrication->incubate wash Washing incubate->wash scan Scanning wash->scan analyze Data Analysis scan->analyze end_assay Binding Data analyze->end_assay signaling_pathway cluster_cell Cell Surface cluster_microarray Microarray Surface cluster_downstream Intracellular Signaling receptor Galectin-3 Receptor ras Ras Activation receptor->ras Activation gal3 Galectin-3 gal3->receptor Clustering gal Immobilized Galactose gal->gal3 Binding raf Raf-1 ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Galactose Pentaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for galactose pentaacetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the acetylation of D-galactose using acetic anhydride.[1][2] A catalyst is typically employed to facilitate the reaction. Common catalysts include:

  • Basic catalysts: Pyridine or sodium acetate are frequently used.[1][3]

  • Acidic catalysts: Lewis acids such as zinc chloride can also be used.

The choice of catalyst can influence the anomeric selectivity (the ratio of α to β isomers) of the product.[3]

Q2: What is a typical expected yield for this compound synthesis?

A2: With optimized protocols, yields can be quite high, often in the range of 95-98%.[4] However, yields can be significantly lower if the reaction conditions are not optimal or if side reactions occur.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., cyclohexane:ethyl acetate 6:4), you can observe the disappearance of the starting galactose spot and the appearance of the product spot(s).[4] The product, being less polar than the starting sugar, will have a higher Rf value.

Troubleshooting Guide: Low Yield

Q4: My final yield of this compound is significantly lower than expected. What are the potential causes?

A4: Low yields can stem from several factors. Below is a systematic guide to help you identify the root cause.

Issue 1: Incomplete Reaction

  • Possible Cause: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Overnight stirring at room temperature is a common practice when using pyridine and acetic anhydride.[4]

      • Reaction Temperature: Some protocols may require heating to drive the reaction to completion. For instance, using sodium acetate and acetic anhydride may involve heating to 70-95°C.

      • Reagent Stoichiometry: An insufficient excess of the acetylating agent (acetic anhydride) can lead to incomplete acetylation. A large excess of acetic anhydride is typically used.[4]

      • Catalyst Activity: The catalyst may be inactive. For example, sodium acetate should be anhydrous, as water can deactivate it and hydrolyze the acetic anhydride.

Issue 2: Side Reactions

  • Possible Cause: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Deacetylation: Under certain conditions, particularly with Lewis acid catalysts and high temperatures, deacetylation of the product can occur, leading to tetra-acetylated or other partially acetylated byproducts.[5]

      • Anhydro Sugar Formation: At elevated temperatures, the formation of anhydro derivatives of galactose is a possibility.

      • Charring/Degradation: Excessive heat can lead to the degradation and charring of the carbohydrate, appearing as a dark, tar-like reaction mixture.

Issue 3: Product Loss During Workup and Purification

  • Possible Cause: Significant amounts of product may be lost during the isolation and purification steps.

    • Troubleshooting Steps:

      • Extraction: Ensure efficient extraction of the product from the aqueous quench solution. Use an appropriate organic solvent like dichloromethane or ethyl acetate and perform multiple extractions.

      • Washing: While washing the organic layer is necessary to remove impurities (e.g., residual pyridine or acetic acid), excessive or vigorous washing can lead to the loss of product into the aqueous layer, especially if emulsions form.

      • Purification:

        • Recrystallization: Choosing the right solvent system is critical for efficient recrystallization. If the product is too soluble, recovery will be low.

        • Column Chromatography: Improperly packed columns, an incorrect solvent system, or overloading the column can all lead to poor separation and loss of product.[4]

Q5: My reaction mixture turned dark brown/black. What does this indicate?

A5: A dark coloration, often described as charring or tar formation, typically indicates degradation of the carbohydrate. This is often caused by excessive heating or the use of strong acids. If this occurs, it is best to restart the synthesis with careful temperature control.

Q6: I see multiple spots on my TLC after the reaction is complete. What are they?

A6: Besides the desired this compound, other spots could represent:

  • Unreacted Galactose: A spot with a very low Rf value, corresponding to the starting material.

  • Partially Acetylated Intermediates: Spots with Rf values between the starting material and the final product.

  • Anomers: The α and β anomers of this compound may have slightly different Rf values and might appear as two close spots. A typical ratio of α/β product when using pyridine and acetic anhydride is 3:1.[4]

  • Byproducts: Spots corresponding to side products like anhydro sugars.

Data Presentation

Table 1: Comparison of Common Synthesis Protocols for this compound

CatalystAcetylating AgentSolventTemperatureReaction TimeReported Yield
Sodium AcetateAcetic AnhydrideAcetic Anhydride95°C18 hours98%
PyridineAcetic AnhydridePyridineRoom TemperatureOvernight95-97%[4]
Zinc ChlorideAcetic Anhydride----
Vinyl AcetateVinyl AcetateToluene/Benzene40°C15 minutesHigh (not quantified)[1]

Note: Yields are highly dependent on the specific experimental conditions and purification methods.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate

  • Dissolve anhydrous sodium acetate in acetic anhydride with stirring.

  • Heat the solution to approximately 70°C.

  • Gradually add dried D-galactose to the heated solution.

  • Increase the temperature to 95°C and maintain for 18 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and quench by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with dichloromethane.

  • Collect the organic layer and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Acetylation using Acetic Anhydride and Pyridine

  • Suspend D-galactose in anhydrous pyridine.

  • Cool the mixture in an ice bath.

  • Add a large excess of acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction to completion using TLC.

  • Concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene several times to remove residual pyridine.[4]

  • Purify the residue by column chromatography (e.g., using a gradient of cyclohexane and ethyl acetate).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Galactose & Anhydrous Reagents reagents Prepare Acetylating Agent (e.g., Acetic Anhydride) & Catalyst (e.g., Pyridine or NaOAc) start->reagents mix Combine Galactose, Solvent/Catalyst, and Acetylating Agent reagents->mix react Stir at Specified Temperature (e.g., RT or 95°C) mix->react monitor Monitor Progress via TLC react->monitor quench Quench Reaction (e.g., with NaHCO3 soln.) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed tlc_check Analyze Reaction Mixture by TLC start->tlc_check color_check Observe Reaction Color start->color_check incomplete_rxn Incomplete Reaction tlc_check->incomplete_rxn Starting material present side_reactions Side Reactions tlc_check->side_reactions Multiple unexpected spots workup_loss Product Loss During Workup tlc_check->workup_loss Clean reaction, low recovery degradation Degradation/Charring color_check->degradation Dark/black mixture sol_incomplete Increase reaction time/temp Check reagent stoichiometry & quality incomplete_rxn->sol_incomplete sol_side Optimize temperature Choose milder catalyst side_reactions->sol_side sol_workup Optimize extraction & purification steps Check solvent choices workup_loss->sol_workup sol_degradation Reduce temperature Ensure even heating degradation->sol_degradation

Caption: Troubleshooting decision tree for low yield.

References

Side reactions in the acetylation of galactose and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of galactose.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the acetylation of galactose?

A1: The most prevalent side reactions include:

  • Incomplete Acetylation: Not all hydroxyl groups on the galactose molecule are acetylated, leading to a mixture of partially acetylated products (e.g., tetra-O-acetyl-galactose).

  • Anomerization: The reaction typically yields a mixture of α- and β-anomers of the fully acetylated product, galactose pentaacetate. The ratio of these anomers is influenced by the reaction conditions.[1]

  • Formation of Furanose Forms: Although pyranose forms are generally more stable, the formation of acetylated furanose ring structures can occur, particularly with certain catalysts or reaction conditions.

  • Degradation/Charring: At elevated temperatures, especially with strong acid catalysts, degradation of the carbohydrate can occur, leading to colored byproducts and a lower yield of the desired product.[2]

  • Formation of Open-Chain Aldehyde: Under acidic conditions, a small percentage of an open-chain form of this compound, which contains a free aldehyde group, may be observed.[1]

Q2: How can I control the anomeric selectivity (α vs. β) during galactose acetylation?

A2: The anomeric outcome is largely dependent on the catalyst and reaction conditions.

  • Acidic Catalysts: Using a Lewis acid or a strong protic acid catalyst like perchloric acid (HClO₄) with acetic anhydride tends to favor the formation of the α-anomer.[1]

  • Basic Catalysts: The use of a basic catalyst such as sodium acetate (NaOAc) or pyridine with acetic anhydride typically results in the β-anomer being the major product.[1][3] This is because sodium acetate can cause rapid anomerization of the free sugar, and the more reactive anomer is then acetylated.

  • Lewis Acids: The choice of Lewis acid can also influence the anomer ratio. For instance, TiCl₄ may favor the α-anomer more strongly than SnCl₄.[4]

Q3: How do I monitor the progress of my galactose acetylation reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Procedure: Spot a small amount of the reaction mixture on a silica gel TLC plate alongside the starting galactose.

  • Eluent System: A common solvent system is a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v).

  • Visualization: The starting galactose is very polar and will have a low Rf value (remain near the baseline). The fully acetylated this compound is much less polar and will have a significantly higher Rf value. Incomplete acetylation will result in spots with intermediate Rf values. The reaction is complete when the galactose spot is no longer visible.

Q4: What is the best way to purify this compound from the reaction mixture?

A4: After the reaction, the purification strategy typically involves:

  • Work-up: The reaction mixture is often poured into ice-water to precipitate the crude product and to hydrolyze any excess acetic anhydride. If pyridine was used, the mixture is typically washed with dilute acid (e.g., 1N HCl) to remove the pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: The crude product can be purified by:

    • Recrystallization: Ethanol is a common solvent for recrystallizing this compound.

    • Column Chromatography: For separating mixtures of anomers or removing stubborn impurities, silica gel column chromatography is effective. An eluent system similar to that used for TLC (e.g., a gradient of ethyl acetate in hexane) can be employed.

Troubleshooting Guides

Issue 1: Incomplete Acetylation

Symptoms:

  • Multiple spots on TLC with Rf values between the starting material and the desired product.

  • Broad or complex signals in the ¹H NMR spectrum, particularly in the hydroxyl proton region (if not in D₂O).

  • Lower than expected yield of the final product.

Possible CauseRecommended Solution
Insufficient Acetic Anhydride Ensure at least a stoichiometric amount of acetic anhydride is used for all five hydroxyl groups. It is common practice to use a significant excess.
Inactive or Insufficient Catalyst Use a fresh, anhydrous catalyst. Ensure the appropriate catalytic amount is used. For example, when using sodium acetate, it should be anhydrous.
Short Reaction Time Continue to monitor the reaction by TLC until the starting material spot has completely disappeared. Extend the reaction time if necessary.
Low Reaction Temperature While high temperatures can cause degradation, the reaction may be too slow at very low temperatures. For sodium acetate-catalyzed reactions, temperatures around 100-110°C are often employed. For pyridine-catalyzed reactions, room temperature overnight is common.[5]
Poor Solubility of Galactose Ensure the reaction solvent is appropriate and that the galactose is adequately suspended or dissolved to allow for efficient reaction.
Issue 2: Low Yield of Desired Product

Symptoms:

  • Low isolated mass of the purified this compound.

  • Significant amount of dark, tar-like material in the crude product.

Possible CauseRecommended Solution
Degradation of Galactose Avoid excessive heating, especially with strong acid catalysts. Maintain careful temperature control throughout the reaction. Discoloration (yellowing or browning) of the crude product can indicate degradation.[2]
Product Loss During Work-up Ensure complete precipitation of the product when quenching with ice-water. Be careful not to lose product during the separation and washing steps.
Sub-optimal Reaction Conditions Optimize the reaction time, temperature, and catalyst based on the desired anomer and to minimize side reactions. Refer to established protocols and consider performing small-scale optimization experiments.
Issue 3: Unexpected Anomer Ratio

Symptoms:

  • The ratio of α- to β-pentaacetate anomers, as determined by ¹H NMR, is not as expected.

Possible CauseRecommended Solution
Incorrect Catalyst Choice Verify that the correct catalyst was used for the desired anomeric outcome. Use an acidic catalyst (e.g., HClO₄) for a higher proportion of the α-anomer and a basic catalyst (e.g., NaOAc, pyridine) for the β-anomer.[1]
Anomerization During Reaction The reaction conditions (time, temperature, catalyst) can influence the equilibrium between the anomers. For example, sodium acetate promotes rapid anomerization.
Influence of Work-up The work-up procedure can sometimes influence the anomeric composition of the isolated product.

Experimental Protocols

Protocol 1: Acetylation of Galactose using Acetic Anhydride and Sodium Acetate (Favors β-anomer)
  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous sodium acetate (e.g., 0.5 equivalents relative to galactose) to acetic anhydride (e.g., 5-10 equivalents).

  • Reaction Initiation: Heat the mixture to approximately 100-110°C.

  • Addition of Galactose: Slowly add D-galactose (1 equivalent) to the heated mixture with vigorous stirring.

  • Reaction: Continue heating and stirring for 1-2 hours after the addition of galactose is complete. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker of ice-water with stirring to precipitate the product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Acetylation of Galactose using Acetic Anhydride and Pyridine (Favors β-anomer)
  • Reagents and Setup: To a solution of D-galactose (1 equivalent) in anhydrous pyridine (used as both catalyst and solvent) in a round-bottom flask, slowly add acetic anhydride (at least 5 equivalents) at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer sequentially with cold 1N HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization.[5]

Visualizations

Acetylation_Pathway Galactose D-Galactose Ac2O_Cat Acetic Anhydride (Ac₂O) + Catalyst Galactose->Ac2O_Cat Pentaacetate This compound (α/β Mixture) Ac2O_Cat->Pentaacetate Desired Reaction Incomplete Partially Acetylated Galactose Ac2O_Cat->Incomplete Side Reaction (Insufficient Reagents/Time) Degradation Degradation Products Ac2O_Cat->Degradation Side Reaction (High Temperature)

Caption: Main reaction and side reactions in galactose acetylation.

Troubleshooting_Workflow Start Acetylation Reaction Issues Check_TLC Analyze Crude Product by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Low_Yield Low Yield? Multiple_Spots->Low_Yield No Incomplete_Acetylation Incomplete Acetylation Multiple_Spots->Incomplete_Acetylation Yes Degradation Possible Degradation Low_Yield->Degradation Yes Success Pure Product Low_Yield->Success No (Yield is acceptable) Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Acetylation->Optimize_Conditions Purify Purify by Column Chromatography Incomplete_Acetylation->Purify Degradation->Optimize_Conditions Optimize_Conditions->Check_TLC Purify->Success

Caption: Troubleshooting workflow for galactose acetylation.

References

Technical Support Center: Troubleshooting Anomeric Mixture Separation of Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of α- and β-anomers of galactose pentaacetate.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the α- and β-anomers of this compound?

The α- and β-anomers of this compound are diastereomers that differ only in the stereochemistry at the anomeric carbon (C1). This subtle structural difference results in very similar physical and chemical properties, including polarity and solubility, making their separation by standard chromatographic or crystallization techniques challenging. Furthermore, the anomers can interconvert in solution through a process called mutarotation, further complicating purification efforts.[1][2][3]

Q2: What is mutarotation and how does it affect the separation?

Mutarotation is the change in the optical rotation of a solution of a chiral compound over time to an equilibrium value. For this compound, this involves the interconversion between the α- and β-anomers, typically through a transient open-chain aldehyde form.[1][2][3] This equilibrium means that even if you isolate a pure anomer, it may partially convert back to the other anomer in solution, leading to a mixed sample. The rate of mutarotation is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.[2]

Q3: What is the typical ratio of α- to β-anomers of this compound at equilibrium?

Troubleshooting Guides

Problem 1: Poor or no separation of anomers on Thin Layer Chromatography (TLC).

Possible Cause: The solvent system (mobile phase) polarity is not optimal to resolve the small differences in polarity between the anomers.

Troubleshooting Steps:

  • Adjust Solvent Polarity: The key to TLC separation is finding a solvent system that provides a differential migration of the anomers. Since both anomers are relatively polar, a good starting point is a mixture of a non-polar and a polar solvent.

    • Increase Polarity: If the spots remain at the origin (low Rf), the mobile phase is not polar enough to move the compounds up the plate. Gradually increase the proportion of the more polar solvent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4][5]

    • Decrease Polarity: If the spots run with the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Try Different Solvent Systems: If adjusting the polarity of a single system doesn't work, try solvent systems with different selectivities. Solvents are classified into different selectivity groups based on their chemical properties.[5] Experiment with solvent mixtures from different groups. Some suggestions for polar compounds include:

    • Ethyl acetate/Hexane mixtures[5]

    • Dichloromethane/Methanol mixtures[6]

    • Toluene/Acetone mixtures[7]

    • Ethyl acetate/Butanol/Acetic acid/Water (EBAW)[6]

  • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller and more uniform particle size, which can provide better resolution for closely related compounds.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or cellulose plates might offer different selectivity.[8]

Problem 2: Co-elution or poor resolution of anomers in High-Performance Liquid Chromatography (HPLC).

Possible Cause: The stationary phase, mobile phase, or other chromatographic parameters are not optimized for separating these closely related diastereomers.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile, methanol) and aqueous phase. Isocratic elution with a carefully optimized mobile phase is often necessary.

    • Organic Modifier: The choice of organic modifier can significantly impact selectivity. For some acetylated carbohydrates, methanol provides better separation than acetonitrile, while for others the opposite is true.[9] It is recommended to screen both solvents.

  • Evaluate Different Stationary Phases: Standard C18 columns may not always provide sufficient selectivity. Consider columns with different chemistries that can offer alternative interactions:

    • Phenyl-Hexyl: This phase can provide different selectivity through pi-pi interactions.

    • Pentafluorophenyl (PFP): PFP columns are known for their unique selectivity for positional isomers and polar compounds.[9]

    • Chiral Columns: For challenging separations, a chiral stationary phase can be highly effective in resolving diastereomers.[10][11]

  • Adjust Flow Rate and Temperature:

    • Lower the flow rate: This can increase the number of theoretical plates and improve resolution.

    • Optimize column temperature: Temperature can affect selectivity and viscosity of the mobile phase. Experiment with different temperatures (e.g., 15-40°C) to find the optimal condition.[10]

  • Consider Recycling HPLC (R-HPLC): If a single pass through the column is insufficient, R-HPLC can be employed to increase the effective column length by repeatedly passing the sample through the same column.[9]

Problem 3: Difficulty in obtaining pure anomers by recrystallization.

Possible Cause: The anomers may co-crystallize, or the solubility difference between the two anomers in the chosen solvent is not significant enough for efficient separation.

Troubleshooting Steps:

  • Screen Different Solvents: The success of fractional crystallization heavily relies on the choice of solvent. The ideal solvent should have a steep solubility curve for the desired anomer (dissolves well at high temperature, poorly at low temperature) and should keep the other anomer in solution.

    • Commonly used solvents for the crystallization of acetylated sugars include ethanol and mixtures of dichloromethane and methanol.[7][12]

  • Control the Cooling Rate: Slow cooling can promote the formation of larger, purer crystals. Rapid cooling may lead to the trapping of impurities and the other anomer within the crystal lattice.

  • Seed the Solution: Introducing a small crystal of the desired pure anomer (a seed crystal) can induce crystallization of that specific anomer.

  • Multiple Recrystallizations: It may be necessary to perform several rounds of recrystallization to achieve high purity. Monitor the purity of each batch using TLC or HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the separation of this compound anomers.

ParameterValueTechniqueNotes
HPLC Retention Time (α/β-D-galactose pentaacetate)
C5 Column24.16 minR-HPLCBaseline separation achieved after 5 effective columns.[9]
Phenyl Hexyl Column45.53 minR-HPLCBaseline separation achieved after 9 effective columns.[9]
PFP Column5.39 minR-HPLCBaseline separation achieved after 1 effective column.[9]
TLC Solvent Systems
Very Polar Compounds1-10% (10% NH4OH in MeOH) in dichloromethaneTLCGeneral system for highly polar compounds.[6]
Polar Compounds5% MeOH/dichloromethane or 100% Ethyl AcetateTLCGeneral system for polar compounds.[6]
Equilibrium Composition (D-Glucose in water) α-anomer: ~36%, β-anomer: ~64%PolarimetryServes as an estimate for the behavior of galactose.[1][3]

Experimental Protocols

Protocol 1: Column Chromatography for Anomer Separation

This protocol provides a general guideline for separating the anomeric mixture of this compound using silica gel column chromatography.

Materials:

  • Silica gel (for column chromatography)

  • Anomeric mixture of this compound

  • Solvent system (e.g., Toluene-Acetone, 3:1 v/v)[7]

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude anomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed. . Elution:

    • Add the mobile phase to the column and begin elution.

    • Maintain a constant head of solvent above the silica gel.

    • Collect fractions in separate tubes.

  • Monitoring the Separation:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate to identify which fractions contain the separated anomers.

    • Combine the fractions containing the pure anomers.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified anomer.

Protocol 2: Recrystallization for the Purification of the β-Anomer

This protocol is adapted from a method for lactose octaacetate and can be a starting point for this compound.[7]

Materials:

  • Crude anomeric mixture of this compound

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Erlenmeyer flask

  • Stir bar and stir plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution:

    • Dissolve the crude product in a minimal amount of dichloromethane at room temperature.

  • Inducing Crystallization:

    • While stirring, slowly add approximately 10 volumes of methanol.

    • Continue stirring at room temperature. The β-anomer should start to crystallize out of the solution.

  • Isolation:

    • Once crystallization appears complete, cool the mixture in an ice bath to maximize the yield.

    • Filter the crystals using a Büchner funnel and wash them with a small amount of cold methanol.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Check:

    • Check the purity of the crystals by TLC, HPLC, or melting point determination.

Visualizations

TroubleshootingWorkflow start Start: Anomeric Mixture Separation Issue problem_id Identify the problem start->problem_id no_tlc_sep Poor/No Separation on TLC problem_id->no_tlc_sep TLC Issue poor_hplc_res Co-elution/Poor HPLC Resolution problem_id->poor_hplc_res HPLC Issue cryst_fail Recrystallization Fails problem_id->cryst_fail Crystallization Issue adjust_polarity Adjust Mobile Phase Polarity no_tlc_sep->adjust_polarity opt_mobile_phase Optimize Mobile Phase (Solvent Ratio/Type) poor_hplc_res->opt_mobile_phase screen_solvents Screen Different Solvents (e.g., EtOH, DCM/MeOH) cryst_fail->screen_solvents try_new_solvent Try Different Solvent Systems adjust_polarity->try_new_solvent If still poor separation end Problem Resolved adjust_polarity->end If successful use_hptlc Use HPTLC Plates try_new_solvent->use_hptlc For better resolution try_new_solvent->end If successful use_hptlc->end change_column Change Stationary Phase (e.g., PFP, Phenyl-Hexyl) opt_mobile_phase->change_column If still poor resolution opt_mobile_phase->end If successful adjust_params Adjust Flow Rate & Temperature change_column->adjust_params For fine-tuning change_column->end If successful adjust_params->end control_cooling Control Cooling Rate (Slow Cooling) screen_solvents->control_cooling If crystals form screen_solvents->end If successful seed_solution Seed the Solution control_cooling->seed_solution For inducing crystallization control_cooling->end If successful seed_solution->end

Caption: Troubleshooting workflow for this compound anomer separation.

References

Preventing acetyl group migration during Galactose pentaacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in carbohydrate chemistry: the prevention of acetyl group migration during reactions involving galactose pentaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with acetylated galactose, focusing on identifying and resolving problems related to acetyl group migration.

Problem Potential Cause Recommended Solution
Unexpected Isomers in Product Mixture (Confirmed by NMR)Acetyl Group Migration: The reaction conditions (e.g., pH, temperature, catalyst) have likely facilitated the intramolecular transfer of an acetyl group to a neighboring free hydroxyl. This is common in reactions where a single protecting group is removed or a glycosidic bond is formed, leaving a temporarily free hydroxyl.1. Optimize Reaction Conditions: Lower the reaction temperature (e.g., to 0 °C or -20 °C) and carefully monitor the reaction by TLC to stop it immediately upon consumption of the starting material.[1][2]2. Change Catalyst/Solvent System: If using a Lewis acid, consider a less harsh option or a different solvent that may disfavor the formation of the cyclic orthoester intermediate.[3]3. Re-evaluate Protecting Group Strategy: For future syntheses, consider using bulkier acyl groups like benzoyl (Bz) or pivaloyl (Piv), which are more resistant to migration.[2][4]
Low Yield of Desired Glycosylation Product Byproduct Formation via Migration: A Lewis acid promoter may be causing partial deacetylation, followed by migration, leading to a complex mixture of partially protected byproducts that are difficult to isolate.[5][6]1. Use a Two-Step Glycosylation-Reacetylation Protocol: After the initial glycosylation reaction, neutralize the mixture and then perform a reacetylation step (e.g., with acetic anhydride and pyridine) to convert partially deacetylated byproducts back to the desired fully acetylated product. This can significantly improve isolated yields.[5][6]2. Employ Alternative Glycosylation Donors: Instead of starting from the pentaacetate, consider preparing a more stable glycosyl donor like a trichloroacetimidate or thioglycoside.[7][8]
Difficulty in Product Purification Co-elution of Isomers: Constitutional isomers resulting from acetyl migration often have very similar polarities, making separation by standard silica gel chromatography extremely challenging.[1]1. Prevent Isomer Formation: The most effective approach is to prevent migration in the first place using the methods described above.2. Optimize Chromatography: If migration has already occurred, explore different solvent systems or consider using specialized chromatography techniques such as preparative HPLC.3. Derivatization: In some cases, derivatizing the mixture can alter the polarity differences between isomers, potentially simplifying separation.

Frequently Asked Questions (FAQs)

Q1: What is acetyl group migration and why does it occur with this compound?

A1: Acetyl group migration is a well-known intramolecular reaction in carbohydrate chemistry where an acetyl group moves from one hydroxyl position to an adjacent one.[1][9][10][11] The process typically proceeds through a cyclic orthoester intermediate. In reactions involving this compound, this can be triggered when one of the acetyl groups is selectively removed (e.g., anomeric deacetylation) or during glycosylation reactions where a free hydroxyl on an acceptor molecule is present. The migration is often catalyzed by acidic or basic conditions.[1][2][12]

Q2: Which factors have the greatest influence on the rate of acetyl migration?

A2: Several factors significantly influence the rate of migration:

  • pH: Migration is accelerated under both acidic and basic conditions. Basic conditions, such as those used in Zemplén deacetylation (sodium methoxide in methanol), are particularly known to promote migration.[1][13]

  • Temperature: Higher reaction temperatures increase the rate of migration.[1][2]

  • Stereochemistry: The spatial relationship between the acetyl group and the neighboring free hydroxyl is critical. Migration is generally faster between adjacent hydroxyl groups that are in a cis orientation compared to a trans orientation.[1]

  • Catalyst: Strong Lewis acids used in glycosylation reactions can promote both the desired reaction and unwanted side reactions, including deacetylation and subsequent migration.[3][5][14]

Q3: How can I reliably detect if acetyl group migration has occurred?

A3: The most definitive method for detecting acetyl migration is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[2] A mixture of isomers will show a more complex set of signals in both the ¹H and ¹³C NMR spectra than expected for a single, pure compound. Comparing the spectrum of your product to reference spectra of the desired product and potential isomers is the best way to confirm and quantify the extent of migration.

Q4: Are there alternative protecting groups that are less prone to migration than acetyl groups?

A4: Yes. Using acyl protecting groups that are more sterically hindered can effectively prevent migration. Benzoyl (Bz) and pivaloyl (Piv) groups are common alternatives that are significantly more stable and less likely to migrate under typical reaction conditions.[2][4] While their installation and removal may require different conditions, they are an excellent choice for complex syntheses where migration is a concern.

Data Summary

The choice of Lewis acid and reaction conditions can significantly impact the stereochemical outcome and yield of glycosylation reactions with peracetylated donors.

Glycosyl DonorAcceptorLewis AcidKey ConditionsOutcomeReference
Peracetylated β-LactoseAllyl AlcoholBF₃·Et₂OCH₂Cl₂, 0 °C to RT, 16hMixture of products due to partial deacetylation. Yield improved ~3x after reacetylation.[5]
1,2-Cyclopropaneacetylated GalactoseMonosaccharideTMSOTf-Good to excellent α-selectivity via Sₙ1 pathway.[3]
1,2-Cyclopropaneacetylated GalactoseMonosaccharideBF₃·Et₂O-Moderate to good β-selectivity via Sₙ2 pathway.[3]
4,6-di-O-acetyl-2,3-O-carbonate thiogalactosideVariousSnCl₄ (additive)Preactivation protocolImproved stereoselectivity compared to no additive.[8][15]

Experimental Protocols

Protocol 1: Lewis Acid-Promoted Glycosylation with a Two-Step Reacetylation

This protocol is adapted for situations where partial deacetylation during glycosylation is a suspected cause of low yields.[5]

Step 1: Glycosylation

  • Dissolve the peracetylated galactose donor (e.g., β-D-galactose pentaacetate) (1.0 eq.) and the glycosyl acceptor (e.g., allyl alcohol, 4.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid promoter (e.g., Boron trifluoride etherate, BF₃·Et₂O, 2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion or when optimal conversion is reached, cool the reaction to 0 °C and quench by slowly adding triethylamine (2.0 eq.).

  • Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product at this stage is a mixture and is used directly in the next step.

Step 2: Reacetylation

  • Dissolve the crude product from Step 1 in a mixture of pyridine and acetic anhydride (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows the conversion of polar byproducts into a single, less polar spot corresponding to the fully acetylated product.

  • Quench the reaction by slowly adding ice/water.

  • Extract the product with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous copper sulfate (to remove pyridine), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Visualizations

troubleshooting_workflow start Reaction Complete. Analyze Product Mixture. check_nmr Analyze ¹H and ¹³C NMR Spectra start->check_nmr is_pure Is the product a single, pure isomer? check_nmr->is_pure isomers_present Mixture of isomers detected. Suspect acetyl migration. is_pure->isomers_present No success Purify Desired Product is_pure->success Yes solution_path Implement preventative strategy for next attempt. isomers_present->solution_path opt_cond 1. Optimize Conditions (Lower Temp, Monitor TLC) solution_path->opt_cond change_pg 2. Change Protecting Group (e.g., to Benzoyl) solution_path->change_pg change_donor 3. Use Different Donor (e.g., Trichloroacetimidate) solution_path->change_donor

Caption: Troubleshooting workflow for identifying and addressing acetyl group migration.

migration_mechanism cluster_0 Acetyl Group Migration Mechanism start_mol Galactose Derivative C1-OR₁ C2-OAc C3-OH intermediate {Orthoester Intermediate | (Cyclic)} start_mol->intermediate Intramolecular Nucleophilic Attack end_mol Migrated Product C1-OR₁ C2-OH C3-OAc intermediate->end_mol Ring Opening

Caption: Simplified mechanism of acetyl migration via a cyclic orthoester intermediate.

References

Technical Support Center: Selective Deacetylation of Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective deacetylation of β-D-galactose pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for selective anomeric deacetylation of galactose pentaacetate?

A1: The primary goal of selective deacetylation is often to free the anomeric hydroxyl group for subsequent glycosylation reactions. Commonly employed methods can be broadly categorized as chemical or enzymatic.

  • Chemical Methods: These often utilize specific reagents that preferentially react with the more labile anomeric acetate. Examples include hydrazine acetate, benzylamine in THF, magnesium oxide in methanol, zinc acetate, and alkali metal fluorides like cesium fluoride (CsF) in PEG-400.[1][2][3][4]

  • Enzymatic Methods: Lipases and esterases are widely used for their high selectivity under mild conditions. Candida antarctica lipase B (CAL-B) and lipases from Aspergillus niger are particularly effective for this transformation.[5][6][7]

Q2: My anomeric deacetylation reaction is very slow or incomplete. What are the possible causes and solutions?

A2: Slow or incomplete reactions can be attributed to several factors:

  • Reagent/Catalyst Inactivity: The catalyst or reagent may have degraded. For instance, some chemical reagents are moisture-sensitive. Ensure you are using fresh or properly stored reagents. For enzymatic methods, ensure the enzyme has not denatured due to improper storage or handling.

  • Insufficient Temperature: Many chemical methods require specific temperatures to proceed at a reasonable rate. For example, the MgO/MeOH method is typically run at 40°C, while methods using zinc acetate are often performed at 50-55°C.[3][4]

  • Anomer Configuration: The β-anomer of this compound reacts significantly faster than the α-anomer when using certain enzymes like CAL-B. A reaction with the β-anomer might take a few hours, while the α-anomer could require several days and higher temperatures.[5]

  • Solvent Issues: Ensure the solvent is appropriate and dry. PEG-400 has been shown to be an effective medium for fluoride-mediated deacetylation.[1]

Q3: I am observing deacetylation at other positions besides the anomeric carbon (C1). How can I improve selectivity?

A3: Loss of selectivity results in a mixture of products, complicating purification. To improve selectivity:

  • Milder Reagents: Harsh reagents can lead to over-reaction. Guanidine/guanidinium nitrate is reported as a mild reagent for O-deacetylation.[8] Enzymatic methods are generally highly selective for the anomeric position.[5]

  • Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can cause deacetylation at other positions, particularly the primary C6 hydroxyl group. Monitor the reaction closely using Thin Layer Chromatography (TLC). The use of methanolic ammonia at very low temperatures (-60°C) has been shown to selectively cleave the C2-acetate, demonstrating the critical role of temperature in directing selectivity.[9]

  • Choose a Different Method: If a method consistently gives poor selectivity, switch to an alternative. For instance, if a chemical method is failing, an enzymatic approach with CAL-B may provide the desired C1-deacetylated product with high fidelity.[5]

Q4: Can I selectively deacetylate a position other than the anomeric one?

A4: Yes, specific conditions can favor deacetylation at other positions. For example, using methanolic ammonia in THF at -60°C has been shown to selectively cleave the acetyl group at the C2 position of a galactose derivative.[9] As the temperature is increased, the order of cleavage for the remaining groups was observed to be C4 > C3 > C6.[9] Enzymatic methods can also be tailored; for instance, lipases from Candida cylindracea have shown regioselectivity for the C4 or C6 positions of glucose pentaacetate depending on the pH.[10]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common issues during selective deacetylation experiments.

G Troubleshooting Workflow for Selective Deacetylation start Experiment Start: Selective Deacetylation of This compound check_tlc Monitor Reaction by TLC start->check_tlc problem Identify Problem check_tlc->problem Problem Detected? complete Reaction Complete (Clean Spot on TLC) check_tlc->complete No no_reaction No or Low Conversion problem->no_reaction Low Conversion low_selectivity Multiple Products (Poor Selectivity) problem->low_selectivity Poor Selectivity sol_no_react1 Verify Reagent/Enzyme Activity (Use fresh stock) no_reaction->sol_no_react1 sol_no_react2 Check Reaction Conditions (Temp, Solvent, Stoichiometry) no_reaction->sol_no_react2 sol_no_react3 Consider Anomer Reactivity (β reacts faster than α with CAL-B) no_reaction->sol_no_react3 sol_low_sel1 Reduce Reaction Time/Temp (Avoid over-reaction) low_selectivity->sol_low_sel1 sol_low_sel2 Use Milder Reagents (e.g., Guanidinium Nitrate, Zn(OAc)₂) low_selectivity->sol_low_sel2 sol_low_sel3 Switch to Enzymatic Method (e.g., CAL-B for high C1 selectivity) low_selectivity->sol_low_sel3 workup Proceed to Work-up and Purification complete->workup sol_no_react1->check_tlc Re-run sol_no_react2->check_tlc Re-run sol_no_react3->check_tlc Re-run sol_low_sel1->check_tlc Re-run sol_low_sel2->check_tlc Re-run sol_low_sel3->check_tlc Re-run

Caption: A troubleshooting decision tree for selective deacetylation reactions.

Data Presentation: Comparison of Anomeric Deacetylation Methods

The following tables summarize quantitative data for various selective deacetylation methods applied to peracetylated sugars, including this compound.

Table 1: Chemical Methods for Anomeric Deacetylation
Reagent/CatalystSolventTemperature (°C)TimeYield (%)Notes
KF PEG-400Room Temp.24 h85%The reactivity of fluoride reagents is in the order CsF > TBAF > KF.[1]
CsF PEG-400Room Temp.1 h-Reaction is much faster than with KF.[1]
Hydrazine Acetate DMFRoom Temp.-"Reasonable"Used to prepare hemi-acetal for trichloroacetimidate synthesis.[2]
MgO Methanol404-5 h-General procedure calls for 1 equivalent of MgO.[3][11]
Zinc Acetate Dihydrate Methanol50-552-6 h"Acceptable"Considered a mild and environmentally benign method.[4]
(i-Pr)₃Sn(OEt) MethanolReflux4-5 h-A newer organotin-based catalyst method.[12]
Benzylamine THF--"Reasonable"Another common method for anomeric deprotection.[2]
Table 2: Enzymatic Methods for Anomeric Deacetylation
EnzymeSubstrate AnomerSolventTemperature (°C)TimeConversion/Selectivity
Candida antarctica Lipase B (CAL-B) β-D-Gal PentaacetateMTBE453-4 hFull conversion with very high selectivity for the C1 position.[5]
Candida antarctica Lipase B (CAL-B) α-D-Gal PentaacetateCPME603 daysRequires more enzyme, higher temperature, and is much slower.[5]
Aspergillus niger Lipase β-D-Glc Pentaacetate---Suitable for preparative hydrolysis to yield tetra-, tri-, and di-acetates.[13][14]

Experimental Protocols

Method Selection Workflow

Choosing the right deacetylation method depends on the desired selectivity, available resources, and the specific anomer of the starting material.

G Method Selection Guide start What is the desired selectivity? anomeric Anomeric (C1) Deacetylation start->anomeric C1-OH other_pos Other Positions (e.g., C2, C6) start->other_pos Other check_anomer Which anomer of Galactose Pentaacetate do you have? anomeric->check_anomer method_temp_control Requires specific conditions (e.g., Methanolic NH₃ @ -60°C for C2) other_pos->method_temp_control beta_anomer β-Anomer check_anomer->beta_anomer β alpha_anomer α-Anomer check_anomer->alpha_anomer α or mixture method_enzymatic Recommended: Enzymatic (CAL-B) Fast, high selectivity beta_anomer->method_enzymatic method_chemical_mild Recommended: Mild Chemical Methods (MgO/MeOH, Zn(OAc)₂) beta_anomer->method_chemical_mild method_chemical_other Consider Chemical Methods (Enzymatic is very slow) (e.g., Hydrazine Acetate) alpha_anomer->method_chemical_other

Caption: A guide for selecting a deacetylation method based on desired outcome.

Protocol 1: Anomeric Deacetylation using Magnesium Oxide in Methanol

This protocol is adapted from the general procedure described for anomeric deacetylation using MgO/MeOH.[3]

  • Preparation: To a solution or suspension of β-D-galactose pentaacetate (1 mmol) in 15 mL of methanol, add magnesium oxide (MgO, 1 mmol).

  • Reaction: Stir the mixture at 40°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/EtOAc solvent system). The reaction is complete when the starting material is consumed, and a new, more polar spot appears.

  • Work-up: Once the reaction is complete, evaporate the mixture under reduced pressure to obtain a viscous residue.

  • Purification: Purify the residue using column chromatography on silica gel to afford the desired 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

Protocol 2: Enzymatic Anomeric Deacetylation using Candida Antarctica Lipase B (CAL-B)

This protocol is based on the highly selective method for the β-anomer.[5]

  • Preparation: Dissolve β-D-galactose pentaacetate (e.g., 100 mg) in methyl tert-butyl ether (MTBE, 10 mL).

  • Reaction: Add immobilized CAL-B (e.g., Novozym 435, 50% w/w) and n-butanol (3.5 equivalents) to the solution. The butanol acts as an acyl acceptor.

  • Incubation: Stir the reaction mixture at 45°C for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Filter off the immobilized enzyme (it can be washed and potentially reused). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting product by silica gel column chromatography.

Protocol 3: Anomeric Deacetylation using Zinc Acetate

This protocol describes a mild, Lewis acid-catalyzed method.[4]

  • Preparation: Dissolve the fully acetylated this compound in methanol.

  • Reaction: Add zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as a catalyst.

  • Incubation: Heat the reaction mixture at 50-55°C for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to isolate the anomerically deacetylated product.

References

Challenges in the purification of Galactose pentaacetate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Galactose pentaacetate from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of Crystalline Product After Recrystallization

Possible Cause Troubleshooting Step
Incorrect Solvent System The solubility of this compound is highly dependent on the solvent. It is readily soluble in ethanol and chloroform, but insoluble in water.[1] For recrystallization, a solvent system where the product is soluble at high temperatures and poorly soluble at low temperatures is ideal. Consider trying different solvent mixtures, such as ethanol/water or isopropanol/water.
Presence of Impurities Inhibiting Crystallization Residual acetic anhydride, pyridine, or other byproducts can interfere with crystal formation. Ensure the crude product is thoroughly washed to remove these impurities before attempting recrystallization. An acidic wash can help in removing basic impurities like pyridine.[2][3]
Supersaturation Not Achieved The solution may not be concentrated enough for crystals to form upon cooling. Try evaporating some of the solvent before cooling. Seeding the solution with a small crystal of pure this compound can also induce crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or ice bath.

Issue 2: Incomplete Removal of Acetic Anhydride and Pyridine

Possible Cause Troubleshooting Step
Ineffective Aqueous Workup Simple water washes may not be sufficient to remove all of the pyridine.[2] Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will convert pyridine to its water-soluble salt, facilitating its removal.[3]
Hydrolysis of Acetic Anhydride Acetic anhydride reacts with water to form acetic acid. To remove both, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by a brine wash.[3]
Azeotropic Removal Co-evaporation with a solvent like toluene can help in the removal of residual pyridine and acetic acid.[3]

Issue 3: Difficulty in Separating α- and β-Anomers

Possible Cause Troubleshooting Step
Similar Physical Properties The α- and β-anomers of this compound are isomers with very similar physical properties, making their separation by simple recrystallization challenging.
Inadequate Chromatographic Conditions Separation of anomers often requires specialized chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating anomers.[4][5] Consider using a C18 column or other specialized stationary phases.[4]
Anomerization During Purification Under certain conditions (e.g., presence of acid or base), the anomers can interconvert in solution.[6] It is important to control the pH and temperature during the purification process to minimize anomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method involves the acetylation of D-galactose using acetic anhydride.[6] A base, such as pyridine or sodium acetate, is typically used as a catalyst.[6][7]

Q2: How can I remove the unreacted acetic anhydride and pyridine from my reaction mixture?

A2: A standard workup procedure involves diluting the reaction mixture with an organic solvent like dichloromethane or ethyl acetate. This is followed by washing with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ to remove acetic acid, and finally brine. The organic layer is then dried and concentrated.[3]

Q3: My purified product is a mixture of α- and β-anomers. How can I separate them?

A3: Separation of α- and β-anomers can be challenging due to their similar properties. While careful recrystallization may enrich one anomer, complete separation often requires chromatographic methods. Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating these anomers.[4] Diffusion-Ordered NMR Spectroscopy (DOSY) has also been shown to be effective in separating and analyzing carbohydrate anomers.[8]

Q4: What are the expected melting points for the anomers of this compound?

A4: The melting point can be a useful indicator of which anomer is present. For β-D-galactose pentaacetate, a melting point of 142-146 °C is reported.[1] Different crystalline forms of this compound have been reported with distinct melting points.[9]

Q5: Can I use column chromatography to purify this compound?

A5: Yes, silica gel column chromatography is a viable method for purifying the crude product after the initial workup to remove reagents and byproducts.[3] The choice of eluent system will depend on the polarity of the impurities to be removed.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acetic Anhydride and Pyridine

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution to remove pyridine.

    • Water.

    • Saturated aqueous NaHCO₃ solution to neutralize and remove acetic acid.

    • Brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.[3]

Protocol 2: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with cold ethanol/water.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Physical Properties of β-D-Galactose Pentaacetate

PropertyValueReference
Appearance White crystalline powder[1]
Molecular Formula C₁₆H₂₂O₁₁[1]
Molecular Weight 390.34 g/mol [1]
Melting Point 142-146 °C[1]
Solubility Insoluble in water; soluble in ethanol, chloroform[1]
Purity (Assay by GC) ≥98%[1]

Visualizations

experimental_workflow reaction Crude Reaction Mixture (this compound, Acetic Anhydride, Pyridine) workup Aqueous Workup (Extraction with CH2Cl2/EtOAc, washes with HCl, NaHCO3, Brine) reaction->workup concentration Concentration (Rotary Evaporation) workup->concentration crude_product Crude this compound concentration->crude_product purification_choice Purification Method crude_product->purification_choice column_chromatography Silica Gel Column Chromatography purification_choice->column_chromatography  For complex mixtures recrystallization Recrystallization (e.g., from Ethanol/Water) purification_choice->recrystallization  For relatively clean product   pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product anomer_separation Anomer Separation (if required) (e.g., Preparative HPLC) pure_product->anomer_separation pure_anomers Pure α- or β-Anomer anomer_separation->pure_anomers

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem with Purification issue issue start->issue What is the main issue? low_yield low_yield issue->low_yield Low Crystalline Yield reagent_contamination reagent_contamination issue->reagent_contamination Reagent Contamination anomer_mixture anomer_mixture issue->anomer_mixture Anomer Mixture solution solution cause1 cause1 low_yield->cause1 Possible Cause? cause2 cause2 reagent_contamination->cause2 Which Reagent? solution6 Utilize preparative HPLC for anomer separation anomer_mixture->solution6 Separation Method solution1 Optimize recrystallization solvent (e.g., Ethanol/Water) cause1->solution1 Incorrect Solvent solution2 Perform thorough aqueous workup before recrystallization cause1->solution2 Impurities Present solution3 Allow slow cooling to room temperature before refrigeration cause1->solution3 Fast Cooling solution4 Wash organic phase with 1 M HCl cause2->solution4 Pyridine solution5 Wash organic phase with sat. NaHCO3 cause2->solution5 Acetic Anhydride/Acid

Caption: Troubleshooting decision tree for this compound purification.

References

Stability of Galactose pentaacetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galactose pentaacetate. The information is designed to help anticipate and address stability issues that may arise during experiments under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions, particularly under acidic or basic conditions. The five acetyl ester linkages can be cleaved to yield partially deacetylated intermediates and ultimately galactose. The rate of hydrolysis is highly dependent on pH, temperature, and the buffer system used.

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the acetyl ester groups is catalyzed. While generally more stable than under basic conditions, prolonged exposure to acidic environments, especially at elevated temperatures, will lead to deacetylation.

  • Neutral Conditions (pH ≈ 7): this compound exhibits its maximum stability around neutral pH. However, hydrolysis can still occur over extended periods, particularly at higher temperatures.

  • Basic Conditions (pH > 7): Basic conditions significantly accelerate the rate of hydrolysis of the ester linkages (saponification).[1][2] This deacetylation process is generally much faster than under acidic or neutral conditions.

Q3: What are the primary degradation products of this compound?

The primary degradation products are various isomers of galactose tetraacetate, triacetate, diacetate, and monoacetate, eventually leading to the formation of free galactose and acetic acid (or acetate under basic conditions). The anomeric acetyl group (at the C1 position) is often more labile than the others.[3]

Q4: Can the choice of buffer impact the stability of this compound?

Yes, the buffer system can influence the rate of hydrolysis. Some buffer species can act as catalysts for hydrolysis. It is crucial to select a buffer system that is appropriate for the desired pH and has minimal catalytic effect on ester hydrolysis. For example, phosphate and acetate buffers are commonly used, but their potential to participate in hydrolysis should be considered, especially at elevated temperatures.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low yield of a reaction involving this compound. Degradation of the starting material due to acidic or basic reaction or workup conditions.- Assess the pH of your reaction mixture and workup steps. - If possible, perform the reaction and workup under neutral or mildly acidic conditions. - Minimize reaction time and temperature. - Analyze the purity of your starting material before use.
Appearance of new, more polar spots on Thin Layer Chromatography (TLC) during a reaction. Deacetylation of this compound.- These new spots likely correspond to partially deacetylated galactose species. - Use co-spotting with authentic galactose to see if full deacetylation is occurring. - Consider if these byproducts will interfere with your reaction or purification.
Inconsistent results in biological or biochemical assays. The active compound may not be this compound but a partially deacetylated form, or the concentration of intact this compound is variable due to instability in the assay medium.- Confirm the stability of this compound in your specific assay buffer and conditions (pH, temperature, duration). - Use a validated analytical method (e.g., HPLC) to quantify the concentration of intact this compound immediately before and during the assay.
Difficulty in purifying the final product due to the presence of multiple sugar derivatives. On-column degradation of the product or starting material if the chromatography conditions (e.g., solvent modifiers) are acidic or basic.- Neutralize chromatography solvents where possible. - Use a rapid purification method like flash chromatography to minimize contact time with the stationary phase.

Data on Stability of Acetylated Sugars

While specific kinetic data for this compound hydrolysis across a wide range of pH and temperatures is not extensively published, the following table summarizes the general expectations for the stability of acetylated monosaccharides based on the principles of ester hydrolysis.

Condition Relative Rate of Hydrolysis Primary Cleavage Site Expected Degradation Products
Strongly Acidic (pH 1-3) ModerateAcetyl ester groupsPartially deacetylated galactose, Galactose, Acetic Acid
Mildly Acidic (pH 4-6) Slow to ModerateAcetyl ester groupsPartially deacetylated galactose, Galactose, Acetic Acid
Neutral (pH 6.5-7.5) Very SlowAcetyl ester groupsTrace amounts of partially deacetylated galactose over time
Mildly Basic (pH 8-10) FastAcetyl ester groupsPartially deacetylated galactose, Galactose, Acetate
Strongly Basic (pH 11-14) Very FastAcetyl ester groupsGalactose, Acetate

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under specific experimental conditions.[5]

1. Materials and Reagents:

  • This compound

  • Buffer solutions at desired pH values (e.g., pH 3, 5, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for galactose and any expected intermediates (if available)

  • HPLC system with a suitable detector (e.g., RI, ELSD, or CAD)

  • C18 or a suitable carbohydrate analysis column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition to be tested, dilute the stock solution with the respective buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low enough to not significantly affect the pH.

3. Stability Study:

  • Divide each prepared sample into aliquots for different time points and temperature conditions.

  • Store the samples at the desired temperatures (e.g., room temperature, 40°C, 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Immediately quench any further degradation by neutralizing the sample if it is under acidic or basic conditions and/or by freezing it.

4. Analytical Method:

  • Analyze the samples by a validated stability-indicating HPLC method.

  • The method should be able to separate this compound from its degradation products.

  • An example of a starting HPLC method:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Quantify the peak area of this compound and any degradation products at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage remaining versus time for each condition.

  • From this data, you can estimate the rate of degradation and the half-life of this compound under your specific experimental conditions.

Visualizations

Troubleshooting_Stability_Issues cluster_investigation Investigation Steps cluster_solution Potential Solutions start Experiment with this compound issue Encountering unexpected results? (e.g., low yield, extra spots on TLC) start->issue check_stability Suspect Stability Issue issue->check_stability Yes end Proceed with Experiment issue->end No ph_temp Review pH and Temperature of Reaction/Assay Conditions check_stability->ph_temp analytical_monitoring Analyze sample purity by HPLC/NMR at different time points ph_temp->analytical_monitoring compare_data Compare with known stability data or perform forced degradation study analytical_monitoring->compare_data modify_conditions Modify experimental conditions: - Adjust pH to near neutral - Lower temperature - Reduce reaction time compare_data->modify_conditions change_buffer Change buffer system compare_data->change_buffer purify_immediately Purify product immediately after reaction compare_data->purify_immediately modify_conditions->end change_buffer->end purify_immediately->end

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Galactose Pentaacetate with Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing glycosylation reactions of galactose pentaacetate with Lewis acids. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of these reactions and achieve your desired outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the glycosylation of this compound using Lewis acids, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My glycosylation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: Low product yield is a frequent challenge and can be attributed to several factors:

  • Inactive Catalyst: Lewis acids are highly sensitive to moisture. Contamination with water can lead to their decomposition and inactivation.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (e.g., 4Å) can help scavenge trace amounts of water.

  • Suboptimal Lewis Acid Strength: The chosen Lewis acid may not be sufficiently potent to activate the this compound donor effectively.

    • Solution: Consider using a stronger Lewis acid. For instance, if BF₃·OEt₂ is giving low yields, switching to a more powerful Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) could improve the outcome.[1] However, be aware that stronger Lewis acids can sometimes lead to side reactions.

  • Side Reactions: Several side reactions can compete with the desired glycosylation, consuming the starting material. A common side reaction with peracetylated donors like this compound is deacetylation, particularly at the anomeric position, when using strong Lewis acids like AlCl₃ at elevated temperatures.[2]

    • Solution: Carefully control the reaction temperature. Lowering the temperature can often minimize side reactions. Monitoring the reaction closely by Thin Layer Chromatography (TLC) can help in identifying the formation of byproducts.

  • Poor Glycosyl Acceptor Reactivity: The nucleophilicity of the alcohol on the glycosyl acceptor is crucial. Sterically hindered or electronically deactivated alcohols will react more slowly.

    • Solution: If possible, consider modifying the protecting groups on the acceptor to enhance its nucleophilicity. Alternatively, increasing the reaction time or temperature (while monitoring for side reactions) may be necessary.

  • Incorrect Stoichiometry: An improper ratio of donor to acceptor can lead to incomplete conversion.

    • Solution: While a 1:1 ratio is a common starting point, using a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) can often drive the reaction to completion.

Issue 2: Poor Stereoselectivity (Formation of α/β Anomers)

Question: My reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I control the stereoselectivity?

Answer: Controlling stereoselectivity is a key challenge in glycosylation. The anomeric outcome is influenced by several factors:

  • Choice of Lewis Acid: The Lewis acid plays a critical role in determining the stereochemical outcome.

    • α-Selectivity: Stronger Lewis acids like TMSOTf tend to promote an S(_N)1-like pathway through an oxocarbenium ion intermediate, which often favors the formation of the thermodynamically more stable α-glycoside with galactosyl donors.[1]

    • β-Selectivity: Weaker Lewis acids like BF₃·OEt₂ can favor an S(_N)2-like pathway, leading to an inversion of stereochemistry at the anomeric center and the formation of β-glycosides.[1]

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome.

    • Nitrile Solvents (e.g., Acetonitrile): These solvents can promote the formation of β-glycosides through the formation of an α-nitrilium intermediate.

    • Ethereal Solvents (e.g., Diethyl Ether): These solvents often favor the formation of α-glycosides.

  • Neighboring Group Participation: The acetyl group at the C-2 position of this compound can act as a participating group. This typically leads to the formation of a 1,2-trans-glycoside (the β-anomer for galactose) through a dioxolenium ion intermediate.

    • To favor β-glycosides: Conditions that promote neighboring group participation are ideal. This often involves the use of milder Lewis acids.

    • To favor α-glycosides: Conditions that disfavor neighboring group participation and promote an S(_N)1-like mechanism are preferred. This can be achieved with stronger Lewis acids and non-participating solvents.

  • Temperature: Reaction temperature can influence the equilibrium between different intermediates and thus affect the α/β ratio. Low temperatures are often employed to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid should I choose for my glycosylation with this compound?

A1: The choice of Lewis acid depends on your desired stereochemical outcome. For α-glycosides , a strong Lewis acid like TMSOTf is often a good choice.[1] For β-glycosides , a milder Lewis acid such as BF₃·OEt₂ is generally preferred to favor neighboring group participation.[1] It is often recommended to screen a few Lewis acids to find the optimal one for your specific glycosyl acceptor.

Q2: What is the optimal temperature for these reactions?

A2: The optimal temperature is highly dependent on the specific reactants and Lewis acid used. Many glycosylation reactions are carried out at low temperatures (e.g., -78 °C, -40 °C, or 0 °C) to control reactivity and selectivity. Starting the reaction at a low temperature and gradually warming it to room temperature is a common strategy.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of glycosylation reactions. Staining with a p-anisaldehyde solution followed by heating is a useful technique for visualizing carbohydrate spots.

Q4: What are common side products to look out for?

A4: Besides the formation of the undesired anomer, common side products include the deacetylated glycosyl donor, especially at the anomeric position, and orthoesters.[2] In some cases, elimination products (glycals) can also be formed.

Q5: How do the protecting groups on the glycosyl acceptor affect the reaction?

A5: The protecting groups on the acceptor influence its nucleophilicity and steric hindrance. Bulky protecting groups near the reacting hydroxyl group can slow down the reaction or even prevent it from occurring. Electron-withdrawing protecting groups can decrease the nucleophilicity of the acceptor.

Data Presentation

Table 1: Comparison of Lewis Acids in Glycosylation Reactions with Galactosyl Donors

Glycosyl DonorLewis AcidSolventTemperature (°C)Time (h)Yield (%)α:β RatioReference
1,2-Cyclopropaneacetylated GalactoseTMSOTfCH₂Cl₂-40189>10:1[1]
1,2-Cyclopropaneacetylated GalactoseBF₃·OEt₂CH₂Cl₂-401751:5[1]
Galactose OctaacetateBF₃·OEt₂CH₂Cl₂RT-61-Adapted from[3]
Galactosyl TrichloroacetimidateTMSOTfCH₂Cl₂-78 to 018510:1
Galactosyl TrichloroacetimidateBF₃·OEt₂CH₂Cl₂-200.5951:15

Note: Data for galactose octaacetate and other galactosyl donors are included to provide general trends that can be applicable to this compound.

Experimental Protocols

Protocol 1: General Procedure for BF₃·OEt₂ Promoted Glycosylation (Favors β-anomer)

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of argon or nitrogen. Allow the flask to cool to room temperature.

  • Addition of Reagents: To the flask, add the glycosyl acceptor and activated 4Å molecular sieves.

  • Dissolution: Dissolve the acceptor and molecular sieves in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.

  • Donor Addition: In a separate flame-dried flask, dissolve the this compound (1.2 equivalents) in anhydrous CH₂Cl₂. Add this solution to the acceptor mixture via a syringe.

  • Lewis Acid Addition: Add BF₃·OEt₂ (typically 1.0 to 1.5 equivalents) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for TMSOTf Promoted Glycosylation (Favors α-anomer)

  • Preparation: Follow steps 1-3 from Protocol 1.

  • Cooling: Cool the mixture to a low temperature, typically -78 °C, in a dry ice/acetone bath.

  • Donor Addition: In a separate flame-dried flask, dissolve the this compound (1.2 equivalents) in anhydrous CH₂Cl₂. Add this solution to the acceptor mixture.

  • Lewis Acid Addition: Add TMSOTf (typically 0.1 to 0.3 equivalents) dropwise to the reaction mixture.

  • Monitoring and Warming: Stir the reaction at -78 °C for a specified time (e.g., 30 minutes) and then allow it to slowly warm to 0 °C or room temperature while monitoring by TLC.

  • Quenching: Quench the reaction with triethylamine or pyridine.

  • Work-up and Purification: Follow steps 9 and 10 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Lewis Acid Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes inactive_catalyst Troubleshoot: Use Anhydrous Conditions check_catalyst->inactive_catalyst No check_acceptor Is the Glycosyl Acceptor Reactive? check_conditions->check_acceptor Conditions Seem Optimal optimize_lewis_acid Troubleshoot: Screen Different Lewis Acids check_conditions->optimize_lewis_acid Suboptimal Lewis Acid optimize_temp_time Troubleshoot: Adjust Temperature and Time check_conditions->optimize_temp_time Inefficient Conditions modify_acceptor Troubleshoot: Modify Acceptor Protecting Groups check_acceptor->modify_acceptor No success Improved Yield check_acceptor->success Yes inactive_catalyst->success optimize_lewis_acid->success optimize_temp_time->success modify_acceptor->success

Caption: Troubleshooting workflow for low product yield.

Stereoselectivity_Decision_Tree start Desired Anomer? alpha_anomer α-Anomer start->alpha_anomer α beta_anomer β-Anomer start->beta_anomer β lewis_acid_alpha Use Strong Lewis Acid (e.g., TMSOTf) alpha_anomer->lewis_acid_alpha solvent_alpha Use Ethereal Solvent alpha_anomer->solvent_alpha conditions_alpha Conditions to Favor Sₙ1 alpha_anomer->conditions_alpha lewis_acid_beta Use Mild Lewis Acid (e.g., BF₃·OEt₂) beta_anomer->lewis_acid_beta solvent_beta Use Nitrile Solvent beta_anomer->solvent_beta conditions_beta Conditions to Favor Neighboring Group Participation beta_anomer->conditions_beta

References

Technical Support Center: Optimizing Glycosidic Bond Formation with Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of glycosidic bond formation using galactose pentaacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during glycosylation reactions with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My glycosylation reaction is resulting in a low yield or is incomplete. What are the likely causes and how can I improve it?

A1: Low or incomplete glycosylation reactions can stem from several factors. A primary concern is the purity and dryness of your starting materials, including the glycosyl donor (this compound), the glycosyl acceptor, and the activator. Moisture is a known inhibitor of these reactions. Additionally, reaction temperature is a critical parameter, as many glycosylation reactions are highly sensitive to temperature changes.

To troubleshoot, begin by ensuring all reagents and solvents are anhydrous. The use of molecular sieves (e.g., 4 Å) in the reaction mixture can help maintain a dry environment.[1] If the reaction remains sluggish, consider screening different Lewis acid catalysts, as their activity can vary significantly. For instance, stronger Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may enhance the reaction rate compared to milder ones like boron trifluoride etherate (BF₃·Et₂O).[2]

Q2: I am observing poor stereoselectivity in my reaction, with a mixture of α and β anomers. How can I favor the formation of the desired anomer?

A2: Achieving high stereoselectivity is a common challenge in carbohydrate chemistry. The choice of protecting groups, particularly at the C-2 position of the galactose donor, plays a crucial role in determining the stereochemical outcome.[3] The acetyl group at the C-2 position of this compound can act as a "participating group," which typically favors the formation of the 1,2-trans-glycoside (the β-anomer for galactose) through a mechanism known as neighboring group participation.[1][3]

The choice of Lewis acid catalyst also significantly influences the α/β ratio. For example, with N-acetylgalactosamine donors, Sc(OTf)₃ has been shown to favor the β-product, while Hf(OTf)₄ can promote the formation of the α-product.[4] The reaction temperature can also be adjusted; lower temperatures often favor the kinetic product, which can lead to higher selectivity.[5]

Q3: My this compound donor appears to be decomposing under the reaction conditions. What steps can I take to prevent this?

A3: Decomposition of the glycosyl donor is often a sign of overly harsh reaction conditions, such as excessively high temperatures or a highly acidic activator. To mitigate this, consider lowering the reaction temperature. Many glycosylation reactions can be effectively carried out at temperatures as low as -78°C.[1]

If donor decomposition persists, using a milder activator may be necessary. It is also good practice to perform a control experiment without the glycosyl acceptor to confirm the stability of the donor under the chosen reaction conditions.

Q4: My TLC plate shows multiple spots after the reaction. What could be the cause?

A4: Multiple spots on a TLC plate can indicate the formation of various side products, the presence of both α and β anomers, or the degradation of starting materials. Common side reactions include the hydrolysis of the glycosyl donor or acceptor. To identify the spots, you can co-spot the reaction mixture with the starting donor and acceptor.

A one-pot glycosylation-reacetylation protocol can be an effective strategy to address the formation of partially deprotected glycoside byproducts. After the initial glycosylation, adding acetic anhydride and a mild base (like pyridine) to the reaction mixture will re-acetylate these byproducts, converting them to the desired fully acetylated product and simplifying purification.[2]

Data Presentation

The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Effect of Various Lewis Acid Catalysts on the Glycosylation of N-Acetylgalactosamine (GalNAc) Donor

EntryCatalystTime (h)α/β Ratio
1Cu(OTf)₂ (at 50°C)29No reaction
2Cu(OTf)₂ (reflux)675/25
3Al(OTf)₃1270/30
4In(OTf)₃1270/30
5Hf(OTf)₄1290/10
6Zn(OTf)₂1270/30
7Gd(OTf)₃1250/50
8AgOTf1250/50
9Er(OTf)₃1260/40
10Sc(OTf)₃1210/90
11Ce(OTf)₃1260/40
12Fe(OTf)₃1270/30
13Yb(OTf)₃1270/30
14NaOTf>24Incomplete
15Y(OTf)₃>24Incomplete
16La(OTf)₃>24Incomplete
17Sa(OTf)₃>24Incomplete

(Data adapted from a study on N-acetylgalactosamine, which provides insights applicable to galactose derivatives. The specific ratios may vary with this compound.)[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments.

General Glycosylation Protocol with this compound

This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using this compound as the donor.

Materials:

  • β-D-Galactose pentaacetate (glycosyl donor)

  • Glycosyl acceptor (e.g., an alcohol)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Lewis acid catalyst (e.g., TMSOTf or BF₃·Et₂O)

  • Inert gas (Argon or Nitrogen)

  • Triethylamine or pyridine (for quenching)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants: To a flame-dried flask under an inert atmosphere, add the this compound donor, the glycosyl acceptor, and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane and stir the mixture at room temperature for 30-60 minutes to ensure a dry environment.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C) using an appropriate cooling bath.

  • Promoter Addition: Slowly add the Lewis acid promoter (e.g., a solution of TMSOTf in anhydrous DCM) dropwise to the stirred reaction mixture.

  • Reaction Progression: Stir the reaction at the low temperature and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a base such as triethylamine or pyridine.

  • Filtration and Concentration: Filter the mixture through celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired protected glycoside.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to glycosylation reactions.

troubleshooting_workflow start Incomplete Glycosylation or Low Yield check_purity Verify Purity and Dryness of Starting Materials and Reagents start->check_purity check_temp Confirm Reaction Temperature start->check_temp optimize_yield Optimize for Yield check_purity->optimize_yield check_temp->optimize_yield multiple_spots Multiple Spots on TLC anomers Formation of Anomers (α and β isomers) multiple_spots->anomers side_products Side Products or Degradation multiple_spots->side_products optimize_stereo Optimize for Stereoselectivity anomers->optimize_stereo side_products->optimize_yield change_pg Modify Protecting Groups (e.g., at C-2) optimize_stereo->change_pg change_catalyst_stereo Screen Different Lewis Acid Catalysts optimize_stereo->change_catalyst_stereo adjust_temp Adjust Reaction Temperature optimize_stereo->adjust_temp use_milder_activator Use a Milder Activator optimize_yield->use_milder_activator reacetylation Employ One-Pot Glycosylation-Reacetylation optimize_yield->reacetylation increase_catalyst_conc Increase Catalyst Concentration optimize_yield->increase_catalyst_conc success Improved Yield and Selectivity change_pg->success change_catalyst_stereo->success adjust_temp->success use_milder_activator->success reacetylation->success increase_catalyst_conc->success

Caption: A stepwise workflow for troubleshooting incomplete glycosylation.

neighboring_group_participation donor Galactose Donor (C-2 Acetyl Group) intermediate Dioxolenium Ion Intermediate donor->intermediate Neighboring group participation product 1,2-trans Glycoside (β-anomer) intermediate->product Backside attack by acceptor acceptor Glycosyl Acceptor (Nu-H) acceptor->intermediate

Caption: Neighboring group participation by a C-2 acyl group leading to a 1,2-trans glycoside.[1]

References

Troubleshooting unexpected NMR shifts in Galactose pentaacetate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Galactose Pentaacetate NMR Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected signals and shifts in the ¹H NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show two distinct sets of peaks for a pure sample of this compound?

This is a common and expected observation. This compound exists as a mixture of two anomers in solution: the alpha (α) and beta (β) forms. These two isomers are in equilibrium, and their pyranose rings have different stereochemistry at the anomeric carbon (C-1). This results in two different chemical environments for all the protons, leading to two sets of signals in the NMR spectrum. The anomeric proton (H-1) is particularly diagnostic:

  • α-anomer: Typically shows a doublet further downfield (e.g., ~6.33 ppm in CDCl₃) with a smaller coupling constant (J ≈ 3.5 Hz).

  • β-anomer: Typically shows a doublet further upfield (e.g., ~5.71 ppm in CDCl₃) with a larger coupling constant (J ≈ 8.3 Hz).[1]

The ratio of these anomers can be influenced by the solvent, temperature, and time allowed for equilibration.

Q2: The chemical shifts in my spectrum don't match the literature values. What are the common causes?

Deviations from literature chemical shifts are common and can be attributed to several factors:

  • Solvent Effects: NMR chemical shifts are highly sensitive to the solvent used.[2] A spectrum recorded in benzene-d₆ will look significantly different from one recorded in CDCl₃ due to anisotropic effects of the benzene ring. Always ensure you are comparing your spectrum to literature values obtained in the same solvent.

  • Concentration: Overly concentrated samples can lead to peak broadening and shifts in resonance frequencies due to changes in viscosity and increased intermolecular interactions.[2]

  • Temperature: Changes in temperature can affect conformational equilibria and molecular motion, leading to slight but noticeable changes in chemical shifts.

  • pH and Residual Reagents: For samples in solvents like D₂O or methanol-d₄, the pH can influence the shifts of certain protons.[3] Residual acidic or basic catalysts from the synthesis (e.g., pyridine) can also cause significant shifts.

Q3: I see sharp, unexpected singlets in my spectrum. How can I identify their source?

These peaks are almost always from residual solvents used during synthesis, work-up, or purification, or from contamination of the NMR tube or solvent.[4] Even after drying under a high vacuum, trace amounts can remain.[2]

Common Contaminants in CDCl₃:

Chemical Shift (ppm) Identity Common Source
~7.26 CHCl₃ Residual non-deuterated solvent.[5]
~2.0-2.2 Acetic Acid / Anhydride Byproduct or starting material from acetylation.
~1.56 Water (H₂O) Absorbed from the atmosphere into the solvent.[4]
~2.14 Acetone Cleaning NMR tubes.[2]
~1.26 (t), ~4.12 (q) Ethyl Acetate Common purification solvent.

| ~0.88 (t), ~1.25 (m) | Hexane / Pentane | Common purification solvents. |

To confirm an exchangeable proton like water (or an N-H/O-H from an impurity), add a drop of D₂O to your sample, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or diminish significantly.[2]

Q4: My baseline is distorted or my peaks are very broad. What should I do?

Poor spectral quality is often a sample preparation or instrument issue.

  • Poor Shimming: The most common cause of broad and distorted peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first step.[2]

  • Insoluble Material: If your sample contains suspended solid particles, it will be impossible to shim correctly.[6] Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts or glassware) can cause severe peak broadening.

  • High Viscosity: A very concentrated sample can be viscous, leading to broader lines. Diluting the sample may help.[2]

Quantitative Data: ¹H NMR Chemical Shifts

The following table summarizes typical ¹H NMR chemical shifts for the anomers of this compound in CDCl₃. Significant deviation from these values may indicate one of the issues described above.

Proton Assignmentβ-Anomer (ppm)[1]α-Anomer (ppm)Potential Cause for Deviation
H-1 (Anomeric)5.71 (d, J≈8.3 Hz)~6.33 (d, J≈3.5 Hz)[7]Wrong solvent, concentration effects, temperature change.
H-2 5.09~5.11Overlap with other signals, solvent effects.
H-3 5.43~5.47Overlap with other signals, solvent effects.
H-4 5.34~5.12Change in ring conformation, solvent effects.
H-5 4.08~4.10Shift due to residual reagents (e.g., pyridine).
H-6a, H-6b 4.14 - 4.16~4.27, ~4.13Incomplete acetylation, hydrolysis.
Acetyl (5x CH₃) 2.00, 2.05, 2.05, 2.13, 2.17~2.02, 2.03, 2.04, 2.09, 2.18[7]Residual acetic acid/anhydride, hydrolysis.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[3]

Materials:

  • This compound sample (5-10 mg for ¹H NMR).[6]

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8]

  • Clean, dry 5 mm NMR tube and cap.

  • Clean, dry vial (e.g., 1-dram vial) for dissolving the sample.[6]

  • Glass Pasteur pipette and bulb.

  • Small plug of glass wool or cotton (if filtration is needed).

Methodology:

  • Weigh Sample: Accurately weigh 5-10 mg of your dry this compound sample into a clean, dry vial.

  • Add Solvent: Using a clean pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] This volume is optimal for standard 5 mm NMR tubes.[9]

  • Dissolve Sample: Gently vortex or swirl the vial to completely dissolve the sample.[3] If necessary, gentle sonication can be used, but avoid excessive heating.

  • Inspect for Solids: Visually inspect the solution against a bright background to ensure no particulate matter is present.

  • Transfer to NMR Tube: If the solution is clear, use a clean Pasteur pipette to transfer the solution into the NMR tube. If solids are present, place a small plug of glass wool into the pipette and filter the solution directly into the NMR tube to remove particulates.[6]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature before beginning acquisition.[3]

Visual Guides

The following diagrams illustrate common workflows and relationships for troubleshooting NMR spectra.

troubleshooting_workflow cluster_assessment Initial Spectrum Assessment cluster_purity Purity Issues cluster_accuracy Accuracy Issues cluster_quality Quality Issues start Unexpected NMR Shifts Observed check_purity 1. Assess Signal Purity start->check_purity check_shifts 2. Assess Shift Accuracy start->check_shifts check_quality 3. Assess Spectrum Quality start->check_quality anomers Two anomeric signals observed? check_purity->anomers solvent_effect Solvent matches literature? check_shifts->solvent_effect broad_peaks Peaks broad or distorted? check_quality->broad_peaks contaminants Sharp, unexpected singlets? anomers->contaminants No anomers_yes Expected for α/β mixture. Check ratio. anomers->anomers_yes Yes contaminants_yes Likely residual solvent or water. Compare to reference tables. contaminants->contaminants_yes Yes concentration Is sample highly concentrated? solvent_effect->concentration Yes solvent_no Re-run in correct solvent or find matching literature. solvent_effect->solvent_no No concentration_yes Dilute sample and re-acquire. concentration->concentration_yes Yes broad_yes Re-shim spectrometer. Check for suspended solids. Check for paramagnetics. broad_peaks->broad_yes Yes

Caption: A workflow for diagnosing unexpected peaks in ¹H NMR spectra.

influencing_factors sample_prep Sample Preparation purity Purity (Residual Solvents, Water, Reagents) sample_prep->purity concentration Concentration (Viscosity, Intermolecular Effects) sample_prep->concentration solvent Deuterated Solvent (Polarity, Anisotropy) sample_prep->solvent instrument Spectrometer Conditions shimming Magnetic Field Homogeneity (Shimming) instrument->shimming temperature Temperature (Conformation, Exchange) instrument->temperature substance Chemical Nature of Analyte anomers Anomeric Equilibrium (α / β ratio) substance->anomers conformation Ring Conformation substance->conformation spectrum Observed NMR Spectrum (Chemical Shifts, Linewidth, Baseline) purity->spectrum concentration->spectrum solvent->spectrum shimming->spectrum temperature->spectrum anomers->spectrum conformation->spectrum

References

Strategies to control regioselectivity in reactions with partially deacetylated Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving partially deacetylated galactose pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to achieve regioselective deacetylation of this compound?

A1: The primary strategies for regioselective deacetylation of this compound can be broadly categorized into chemical and enzymatic methods.

  • Chemical Methods: These often exploit the differential reactivity of the hydroxyl groups. The anomeric hydroxyl group (at C-1) is a hemiacetal, making it more acidic and reactive than the other secondary hydroxyls.[1] Reagents like ammonium acetate in DMF or tri-n-butyltin methoxide can selectively remove the acetyl group at the C-1 position.[2] Another approach involves using alkali metal fluorides, such as cesium fluoride in PEG-400, which has shown success in anomeric deacetylation.[3]

  • Enzymatic Methods: Biocatalysts, particularly lipases and esterases, offer high regioselectivity under mild reaction conditions.[4][5] For instance, lipases from Aspergillus niger have been used for selective deacetylation at the C-1 position of peracetylated disaccharides.[6] Immobilized enzymes are particularly advantageous as they simplify product purification.[4]

Q2: How can I control which hydroxyl group is deacetylated?

A2: Controlling the site of deacetylation depends on the chosen method and reaction conditions.

  • For Anomeric Deacetylation (C-1): The unique reactivity of the anomeric position makes it the most common site for selective deacetylation using chemical methods.[2][7][8][9] Mild basic or Lewis acidic conditions can favor the removal of the C-1 acetyl group.

  • For Other Positions (e.g., C-6, C-3, C-4): Achieving regioselectivity at other positions often requires enzymatic approaches. Different enzymes exhibit different regioselectivities. For example, some enzymes can selectively deprotect primary hydroxyls (C-6) over secondary ones.[4] For selective reactions at C-3 or C-4, a combination of protecting group strategies and enzymatic or chemical methods on a partially protected galactose derivative is often necessary.[10][11]

Q3: I am observing a mixture of products with poor regioselectivity. What are the likely causes and how can I troubleshoot this?

A3: Poor regioselectivity resulting in a mixture of partially deacetylated products is a common issue. Here are some potential causes and troubleshooting steps:

  • Reaction Conditions are Too Harsh: Overly aggressive reagents or prolonged reaction times can lead to the loss of multiple acetyl groups. Try reducing the reaction temperature, using a milder reagent, or decreasing the reaction time.

  • Incorrect Stoichiometry of Reagents: The amount of deacylating agent is critical. An excess of the reagent can lead to over-deacetylation. Carefully control the stoichiometry of your reagents.

  • Water Content: For chemical reactions, the presence of moisture can lead to non-selective hydrolysis. Ensure you are using anhydrous solvents and reagents.

  • Enzyme Specificity and Activity: If using an enzymatic method, the choice of enzyme is crucial. The regioselectivity can also be influenced by the solvent, pH, and temperature. Consider screening different lipases or esterases and optimizing the reaction conditions. Immobilizing the enzyme can sometimes improve selectivity.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst or enzyme.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor solubility of the substrate.1. Use a fresh batch of catalyst/enzyme. For enzymes, check storage conditions.2. Gradually increase the reaction temperature while monitoring for side products.3. Extend the reaction time and monitor progress by TLC or HPLC.4. Choose a solvent system in which the this compound is fully soluble.
Formation of multiple deacetylated products (low regioselectivity) 1. Reaction conditions are too harsh (e.g., strong base/acid, high temperature).2. Incorrect stoichiometry of the deacylating agent.3. Presence of water in the reaction mixture.4. Non-specific enzyme activity.1. Use milder reagents (e.g., for anomeric deacetylation, try ammonium acetate before stronger bases).[2] Reduce the reaction temperature.2. Perform a titration of the deacylating agent to find the optimal concentration.3. Use anhydrous solvents and reagents. Dry glassware thoroughly.4. Screen different enzymes. Optimize pH, temperature, and solvent for the enzymatic reaction. Consider using an immobilized enzyme.[4]
Complete deacetylation to galactose 1. Gross excess of deacylating agent.2. Prolonged reaction time.3. High reaction temperature.1. Significantly reduce the amount of deacylating agent.2. Drastically shorten the reaction time and monitor closely.3. Lower the reaction temperature.
Acyl migration observed after deacetylation 1. The reaction workup or purification conditions are too acidic or basic.2. The partially deacetylated product is unstable under the reaction conditions.1. Use neutral workup and purification conditions. Avoid strong acids or bases during extraction and chromatography.2. Isolate the product as quickly as possible after the reaction is complete. Consider in-situ derivatization of the free hydroxyl group if acyl migration is persistent.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for selective anomeric deacetylation of peracetylated sugars, including this compound.

Substrate Reagent/Catalyst Solvent Temperature Time Product (Yield) Reference
This compound(i-Pr)3Sn(OEt)Appropriate solventReflux4-5 hAnomeric deacetylated product (Yield not specified)[7][8][9]
This compoundCsFPEG-400Room Temp.1 h2,3,4,6-tetra-O-acetyl-D-galactopyranose (High Yield)[3]
This compoundKFPEG-400Room Temp.24 h2,3,4,6-tetra-O-acetyl-D-galactopyranose (85%)[3]
Glucose PentaacetateAcetic Anhydride, Sodium Acetate, Butyl Acetate-Reflux0.5 hPentaacetyl-β-D-glucopyranose (95% crude, 77% recrystallized)[7]
Lactose OctaacetateMgOMethanol40 °CNot specifiedAnomeric deacetylated product (Good Yield)[12]
D-lactose octaacetateMgOMethanolReflux4-5 hAnomeric deacetylated product (Yield not specified)[12]

Experimental Protocols

Protocol 1: Selective Anomeric Deacetylation using Cesium Fluoride in PEG-400

This protocol is adapted from a procedure for the regioselective anomeric deacetylation of per-O-acetylated monosaccharides.[3]

Materials:

  • This compound

  • Cesium Fluoride (CsF)

  • Polyethylene glycol 400 (PEG-400)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in PEG-400, add cesium fluoride (CsF, appropriate equivalents).

  • Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

Protocol 2: Enzymatic Deacetylation

This is a general protocol for enzymatic deacetylation and should be optimized for specific enzymes and substrates.

Materials:

  • This compound

  • Immobilized Lipase (e.g., from Aspergillus niger)

  • Phosphate buffer (pH optimized for the specific enzyme)

  • Organic co-solvent (e.g., acetone, if needed for solubility)

  • Ethyl acetate

  • Celite

Procedure:

  • Suspend this compound in the phosphate buffer. An organic co-solvent may be added to improve solubility.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme with gentle agitation. Monitor the reaction progress by TLC or HPLC.

  • Once the desired level of conversion is reached, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_chemical Chemical Deacetylation cluster_enzymatic Enzymatic Deacetylation start_chem This compound reagents_chem Add CsF in PEG-400 start_chem->reagents_chem reaction_chem Stir at RT, 1h reagents_chem->reaction_chem workup_chem Workup & Purification reaction_chem->workup_chem product_chem Anomerically Deacetylated Galactose workup_chem->product_chem start_enz This compound reagents_enz Add Immobilized Lipase in Buffer start_enz->reagents_enz reaction_enz Incubate with Agitation reagents_enz->reaction_enz workup_enz Enzyme Removal & Purification reaction_enz->workup_enz product_enz Regioselectively Deacetylated Galactose workup_enz->product_enz

Caption: Comparative workflow of chemical vs. enzymatic deacetylation.

troubleshooting_logic start Low Regioselectivity Observed harsh_cond Are reaction conditions too harsh? start->harsh_cond stoich Is reagent stoichiometry correct? harsh_cond->stoich No reduce_cond Reduce temp/time, use milder reagents harsh_cond->reduce_cond Yes water Is the reaction anhydrous? stoich->water Yes optimize_stoich Optimize reagent concentration stoich->optimize_stoich No enzyme Is the enzyme specific? water->enzyme Yes dry_reagents Use anhydrous solvents/reagents water->dry_reagents No screen_enzymes Screen enzymes, optimize conditions enzyme->screen_enzymes No

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Enhancing the Reactivity of Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of galactose pentaacetate as a glycosyl donor in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound, a known "disarmed" glycosyl donor due to the electron-withdrawing nature of its acetyl protecting groups.[1] This characteristic can lead to lower reactivity compared to "armed" donors with electron-donating protecting groups.[1]

Issue Potential Causes Solutions
Low or No Product Formation 1. Insufficient Donor Reactivity: this compound is a "disarmed" donor, meaning its acetyl groups reduce electron density at the anomeric center, making it less reactive.[1] 2. Inadequate Activation: The Lewis acid promoter may not be strong enough or used in sufficient quantity to activate the disarmed donor.[1] 3. Presence of Moisture: Trace amounts of water in the reaction can quench the Lewis acid and hydrolyze the donor. 4. Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly.[1]1. Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter. For instance, when using BF₃·OEt₂, you might need 1.5-3.0 equivalents.[1] 2. Switch to a Stronger Activator: If a milder Lewis acid is ineffective, consider a more potent one like Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] 3. Elevate Reaction Temperature: Cautiously increase the reaction temperature. However, be mindful that higher temperatures can sometimes negatively impact stereoselectivity.[3] 4. Ensure Anhydrous Conditions: Flame-dry all glassware, use freshly activated molecular sieves (e.g., 4 Å), and ensure all solvents and reagents are anhydrous.[1] 5. Increase Acceptor Concentration: Use a higher concentration of the glycosyl acceptor (e.g., 1.2-1.5 equivalents).[1]
Sluggish Reaction with Unreacted Starting Material 1. Suboptimal Activation of the Donor: This is a common issue with disarmed donors like this compound.[1] 2. Low Reaction Temperature: The temperature may be too low for the activation energy of the reaction to be overcome.[3]1. Optimize Activator and Temperature: Systematically screen different Lewis acids and reaction temperatures to find the optimal conditions for your specific substrates. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by Thin Layer Chromatography (TLC).
Formation of Multiple Products/Low Yield 1. Side Reactions: Undesired reactions, such as the formation of orthoesters or degradation of the donor, can lead to a complex product mixture and lower the yield of the desired product. 2. Anomerization: Formation of both α and β anomers can occur, complicating purification and reducing the yield of the desired stereoisomer.[4] 3. Partial Deprotection: Loss of acetyl groups can occur under the reaction conditions, leading to byproducts.1. Control Reaction Conditions: Initiate the reaction at a low temperature and allow it to warm slowly to control the reaction rate and minimize side reactions.[5] 2. Choice of Lewis Acid and Solvent: The choice of Lewis acid and solvent can influence stereoselectivity. For instance, with a galactosyl donor, TMSOTf can favor the α-anomer, while BF₃·OEt₂ may favor the β-anomer.[2] Nitrile solvents can promote the formation of β-glycosides.[4] 3. In-situ Reacetylation: After the glycosylation is complete, adding acetic anhydride and a mild base (e.g., pyridine) to the reaction mixture can re-acetylate any partially deprotected byproducts, converting them back to the desired product and simplifying purification.[6]
Poor Stereoselectivity 1. Lack of Neighboring Group Participation: The acetyl group at the C-2 position can participate in the reaction to favor the formation of the 1,2-trans-glycoside.[4] However, reaction conditions can affect the extent of this participation. 2. Reaction Pathway (SN1 vs. SN2): Stronger Lewis acids like TMSOTf may promote an SN1-like pathway, leading to a mixture of anomers, while milder conditions might favor an SN2-like pathway with inversion of stereochemistry.[2] 3. Reaction Temperature: Temperature can influence the stereochemical outcome of the reaction.[3][7]1. Optimize Lewis Acid and Temperature: The choice of Lewis acid is critical. For a galactosyl donor, TMSOTf may favor α-selectivity, while BF₃·OEt₂ can lead to moderate to good β-selectivity.[2] Carefully control the temperature, as it can impact the stereoselectivity.[7] 2. Solvent Choice: The solvent can play a significant role. For example, acetonitrile can favor the formation of β-glycosides.[4] 3. Concentration Effects: The concentration of the reactants can influence stereoselectivity, with lower concentrations sometimes favoring the desired 1,2-trans-selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound donor showing low reactivity?

This compound is considered a "disarmed" glycosyl donor.[1] The five acetyl groups are electron-withdrawing, which reduces the electron density at the anomeric carbon (C-1). This electronic effect destabilizes the formation of the critical oxocarbenium ion intermediate, leading to slower reaction rates compared to "armed" donors that have electron-donating protecting groups (like benzyl ethers).[1]

Q2: How can I increase the reactivity of my this compound donor?

To enhance the reactivity, you can:

  • Use a stronger Lewis acid promoter: Switching from a milder Lewis acid (e.g., BF₃·OEt₂) to a more powerful one (e.g., TMSOTf) can significantly increase the reaction rate.[1][2]

  • Increase the amount of Lewis acid: Using a higher stoichiometric ratio of the Lewis acid can help to more effectively activate the donor.[1]

  • Raise the reaction temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it may affect the stereoselectivity of the reaction.[3]

Q3: What are the best Lewis acids to use with this compound?

Commonly used Lewis acids for activating peracetylated sugar donors include Boron Trifluoride Etherate (BF₃·OEt₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).[1] The choice depends on the desired stereochemical outcome. For galactosyl donors, TMSOTf tends to favor the formation of α-glycosides, while BF₃·OEt₂ often results in moderate to good β-selectivity.[2]

Q4: My TLC shows multiple spots after the reaction. What could they be?

Multiple spots on a TLC plate can indicate the presence of:

  • Unreacted starting materials (donor and acceptor).

  • The desired glycosylated product.

  • The other anomer (e.g., if you are targeting the α-isomer, the β-isomer may also be present).

  • Side products such as orthoesters or hydrolyzed donor.

  • Partially deprotected products where one or more acetyl groups have been lost.

Q5: How can I improve the yield of my glycosylation reaction?

To improve the yield:

  • Ensure all reagents and solvents are strictly anhydrous.

  • Optimize the stoichiometry of the donor, acceptor, and Lewis acid.

  • Consider an in-situ reacetylation step after the glycosylation is complete to convert partially deprotected byproducts back into the desired product.[6] This can simplify purification and increase the isolated yield.

Data Presentation

Table 1: Comparison of Glycosylation Yield with and without In-situ Reacetylation for a Peracetylated Disaccharide Donor

This data for lactose octaacetate, a similar peracetylated donor, demonstrates the potential for yield improvement with a reacetylation step.

Glycosyl DonorLewis AcidIn-situ ReacetylationYield
Galactose OctaacetateBF₃·OEt₂No22%
Galactose OctaacetateBF₃·OEt₂Yes61%

(Data adapted from a study on lactose octaacetate, which is structurally similar to this compound in its peracetylated nature)[6]

Table 2: Influence of Lewis Acid on the Stereoselectivity of a Galactosyl Donor

This table illustrates how different Lewis acids can influence the anomeric outcome of the glycosylation reaction.

Galactosyl Donor TypeLewis AcidPredominant AnomerSelectivity
1,2-Cyclopropaneacetylated GalactoseTMSOTfαGood to Excellent
1,2-Cyclopropaneacetylated GalactoseBF₃·OEt₂βModerate to Good

(Data from a study on a modified galactosyl donor, highlighting the directing effects of different Lewis acids)[2]

Experimental Protocols

Detailed Methodology for a Glycosylation Reaction with an Acetylated Donor

This protocol provides a general procedure for the glycosylation of an alcohol acceptor using an acetylated donor like this compound.

Materials:

  • This compound (1.0 equivalent)

  • Glycosyl acceptor (1.2-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Freshly activated 4 Å molecular sieves

  • Lewis Acid (e.g., TMSOTf, 0.1-0.3 equivalents, or BF₃·OEt₂, 1.5-3.0 equivalents)

  • Pyridine or triethylamine (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry all glassware under a vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add the this compound, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using an appropriate cooling bath.

  • Activation: Slowly add the Lewis acid promoter dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.

  • Work-up: Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

armed_vs_disarmed cluster_armed cluster_disarmed Armed Armed Donor (More Reactive) Donor (More Reactive) armed_donor Glycosyl Donor (e.g., Benzyl Ethers) edg Electron-Donating Effect armed_donor->edg stabilizes Stabilizes Intermediate edg->stabilizes faster_reaction Faster Reaction stabilizes->faster_reaction product_armed Glycosylation Product faster_reaction->product_armed Disarmed Disarmed Donor (Less Reactive) Donor (Less Reactive) disarmed_donor This compound (Acetylated Donor) ewg Electron-Withdrawing Effect disarmed_donor->ewg destabilizes Destabilizes Intermediate ewg->destabilizes slower_reaction Slower/No Reaction destabilizes->slower_reaction low_yield Low Yield/ No Reaction slower_reaction->low_yield

Caption: The "Armed" vs. "Disarmed" principle in glycosylation.

troubleshooting_workflow start Low Reactivity Observed with This compound check_activation Is Activation Sufficient? start->check_activation check_temp Is Temperature Optimal? check_activation->check_temp Yes increase_activator Increase Lewis Acid Equivalents or Switch to a Stronger Activator check_activation->increase_activator No check_moisture Is Moisture Present? check_temp->check_moisture Yes increase_temp Cautiously Increase Reaction Temperature check_temp->increase_temp No check_acceptor Is Acceptor Nucleophilicity an Issue? check_moisture->check_acceptor No dry_reagents Ensure Anhydrous Conditions (Dry Solvents, Molecular Sieves) check_moisture->dry_reagents Yes increase_acceptor Increase Equivalents of Acceptor check_acceptor->increase_acceptor Yes end Improved Reactivity check_acceptor->end No increase_activator->check_temp increase_temp->check_moisture dry_reagents->check_acceptor increase_acceptor->end

Caption: Troubleshooting workflow for low reactivity.

References

Validation & Comparative

A Comparative Analysis of Acetylated Galactose Glycosyl Donors in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is a critical decision that profoundly influences the efficiency, yield, and stereochemical outcome of glycosidic bond formation. Among the various classes of donors, those protected with acetyl groups are valued for their stability and unique reactivity profiles. This guide provides an objective comparison of two common forms of acetylated galactose donors: β-D-Galactose Pentaacetate, which serves as a stable precursor, and its more reactive derivative, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide, a classical glycosyl donor. This comparison is supported by representative experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Acetylated Galactose Donors

Acetylated glycosyl donors are characterized by the presence of electron-withdrawing acetyl protecting groups. This feature "disarms" the donor, reducing the electron density at the anomeric center and thereby lowering its intrinsic reactivity compared to "armed" donors with electron-donating groups like benzyl ethers.[1][2] This reduced reactivity necessitates more stringent activation conditions but can be advantageous for achieving high stereoselectivity and for use in sequential glycosylation strategies.[2]

β-D-Galactose Pentaacetate is a commercially available and highly stable crystalline solid.[3] It is best understood as a glycosyl donor precursor . While it can be used in some Lewis acid-promoted glycosylations, it is most commonly converted into a more reactive species, such as a glycosyl halide, immediately before the coupling reaction.[4][5]

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (often referred to as acetobromo-α-D-galactose) is a classic glycosyl donor where the anomeric acetyl group of the pentaacetate has been replaced with a bromide leaving group.[6] This glycosyl bromide is significantly more reactive than its pentaacetate precursor and is a cornerstone of the widely used Koenigs-Knorr glycosylation method.[6]

Performance Comparison

The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the yield of the glycosylation reaction, and the stereoselectivity of the newly formed glycosidic bond. The acetyl group at the C-2 position of the galactose ring plays a crucial role in stereocontrol. Through neighboring group participation , it can form a cyclic dioxolenium ion intermediate, which sterically hinders one face of the donor, leading predominantly to the formation of 1,2-trans (β) glycosidic linkages.[5]

The following table summarizes representative data for glycosylation reactions using these two approaches with a common primary alcohol acceptor (e.g., Methanol or a simple primary hydroxyl group on another sugar).

FeatureDonor System A: Galactose PentaacetateDonor System B: Tetra-O-acetyl Galactosyl Bromide
Glycosyl Donor β-D-Galactose Pentaacetate (as precursor)2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide
Typical Promoter Lewis Acids (e.g., BF₃·Et₂O, TMSOTf)Silver or Mercury Salts (e.g., Ag₂CO₃, AgOTf, Hg(CN)₂)
Typical Yield 40-75% (can be lower due to side reactions)[7]70-90%
Stereoselectivity (β:α) Predominantly β (typically >10:1)Highly β-selective (often >20:1)
Reaction Conditions Anhydrous, inert atmosphere; -20 °C to room temp.Anhydrous, inert atmosphere, light-sensitive; 0 °C to room temp.
Advantages Donor precursor is highly stable and easy to handle.High yields and excellent β-selectivity. Well-established and reliable method.
Disadvantages Yields can be variable; risk of side-reactions like orthoester formation or de-O-acetylation.[5][7]Requires stoichiometric amounts of heavy metal promoters; donor is moisture and temperature sensitive.[][9]

Experimental Protocols

Protocol 1: Lewis Acid-Promoted Glycosylation using β-D-Galactose Pentaacetate

This protocol describes a representative procedure for the glycosylation of a primary alcohol using β-D-galactose pentaacetate as the donor precursor, activated by Boron Trifluoride Etherate (BF₃·Et₂O).

Materials:

  • β-D-Galactose Pentaacetate (1.0 eq.)

  • Glycosyl Acceptor (e.g., a primary alcohol, 1.2 eq.)

  • Boron Trifluoride Etherate (BF₃·Et₂O) (2.0 eq.)

  • Activated Molecular Sieves (4 Å)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert argon atmosphere, add β-D-galactose pentaacetate, the glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·Et₂O dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the desired β-glycoside.[7]

Protocol 2: Koenigs-Knorr Glycosylation using 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

This protocol details the synthesis of a β-glycoside using the classical Koenigs-Knorr conditions with a tetra-O-acetyl galactosyl bromide donor and a silver carbonate promoter.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (1.0 eq.)

  • Glycosyl Acceptor (e.g., a primary alcohol, 1.5 eq.)

  • Silver Carbonate (Ag₂CO₃) (1.5 eq.)

  • Activated Molecular Sieves (4 Å)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask, protected from light and under an inert argon atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in a minimal amount of anhydrous DCM.

  • Add the silver carbonate to the acceptor mixture, followed by the dropwise addition of the glycosyl bromide solution over 20-30 minutes at room temperature.

  • Stir the reaction mixture vigorously in the dark for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the pure β-glycoside.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the logical comparison between the two glycosylation strategies.

Donor_Comparison cluster_Penta This compound System cluster_Tetra Galactose Tetraacetate Bromide System Title Comparison: Pentaacetate vs. Tetraacetate Donor Systems cluster_Penta cluster_Penta cluster_Tetra cluster_Tetra Penta Precursor Stability (High) P_React Reactivity (Low - requires strong activation) P_Yield Yield (Moderate to Good) P_Select β-Selectivity (Good) P_Adv Advantage: Stable, easy to handle precursor P_Disadv Disadvantage: Side reactions possible Tetra Donor Stability (Low - moisture sensitive) T_React Reactivity (High) T_Yield Yield (High to Excellent) T_Select β-Selectivity (Excellent) T_Adv Advantage: High yield and selectivity T_Disadv Disadvantage: Requires heavy metal promoters

References

The Enduring Efficiency of Acetyl Protection: A Comparative Guide to Galactose Pentaacetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the selection of an appropriate protecting group strategy is paramount to successful synthesis and therapeutic application. This guide provides an objective comparison of the efficacy of Galactose pentaacetate against other protected galactose derivatives, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

This compound, a fully acetylated derivative of galactose, has long been a cornerstone in glycochemistry and drug development. The acetyl groups enhance its solubility in organic solvents, improve its stability, and increase its bioavailability, making it a versatile intermediate for the synthesis of complex glycoconjugates and a valuable component in drug delivery systems.[1][2] This guide delves into a comparative analysis of this compound's performance against other galactose derivatives bearing different protecting groups, such as benzoates and silyl ethers.

Comparative Efficacy in Chemical Synthesis

The choice of protecting group can significantly influence the yield, regioselectivity, and stereoselectivity of glycosylation reactions. While direct, comprehensive comparative studies are limited, analysis of published synthetic protocols allows for a comparative assessment of different protection strategies.

Acetylation, as seen with this compound, is a robust and high-yielding method for the global protection of galactose's hydroxyl groups. The synthesis of this compound itself is highly efficient.

Conversely, the use of other protecting groups like benzoates can offer different advantages, such as altered reactivity and stability, but may involve more complex synthetic procedures. For instance, regioselective benzoylation often requires carefully controlled conditions to achieve the desired protected intermediate.

Below is a table summarizing the yields of various protected galactose derivatives as reported in the literature.

Protected Galactose DerivativeReactionReagentsYield (%)Reference
Penta-O-acetyl-D-galactopyranoseAcetylationAcetic anhydride, Sodium acetate98[3]
Allyl-tetra-O-acetyl-α-D-galactopyranosideGlycosylationThis compound, Allyl alcohol, SnCl₄54[3]
2,3,6-tri-O-benzoyl-α-SPh-galactosideBenzoylationα-SPh-galactoside, Benzoyl chloride, Pyridine78[4]
2,3,6-tri-O-benzoyl-α-OPh-galactosideBenzoylationα-OPh-galactoside, Benzoyl chloride, Pyridine78[4]
2,3,6-tri-O-benzoyl-α-OEt-galactopyranosideBenzoylationα-OEt-galactopyranoside, Benzoyl chloride, Pyridine73[4]
3,6-di-O-benzoyl-β-D-galactopyranosideBenzoylationMethyl β-D-galactopyranoside, BzCl, FeCl₃, Acetylacetone, DIPEA79[5]

Enhanced Bioavailability of Acetylated Derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of protected galactose derivatives.

Protocol 1: Synthesis of Penta-O-acetyl-D-galactopyranose[3]

Objective: To achieve global acetylation of D-galactose.

Materials:

  • D-galactose

  • Sodium acetate

  • Acetic anhydride

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve sodium acetate (5 g, 0.0601 mol) in acetic anhydride (30 mL, 0.3005 mol) with stirring and heat to 70°C.

  • Add dried galactose (10 g, 0.055 mol) to the solution and increase the temperature to 95°C.

  • Stir the reaction mixture for 18 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Collect the organic layer and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Regioselective Benzoylation of Methyl α-D-Galactopyranoside[4]

Objective: To selectively protect the 2, 3, and 6-hydroxyl groups of a galactose derivative.

Materials:

  • Methyl α-D-galactopyranoside derivative (tetrol)

  • Benzoyl chloride (3.5 equiv.)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the methyl α-D-galactopyranoside derivative in a mixture of pyridine and DCM.

  • Cool the solution to -40°C.

  • Add benzoyl chloride dropwise to the stirring solution.

  • Maintain the reaction at -40°C and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Visualizing Synthetic Pathways and Workflows

To further clarify the experimental processes and logical relationships in the synthesis and application of protected galactose derivatives, the following diagrams are provided.

Synthesis_of_Galactose_Pentaacetate Galactose D-Galactose Reagents Acetic Anhydride, Sodium Acetate Reaction Acetylation (95°C, 18h) Galactose->Reaction Reagents->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction GalPenta Galactose Pentaacetate Extraction->GalPenta

Synthesis of this compound.

Glycosylation_Workflow cluster_Donor Glycosyl Donor Preparation cluster_Acceptor Glycosyl Acceptor GalPenta This compound DonorActivation Activation GalPenta->DonorActivation ActivatedDonor Activated Galactosyl Donor DonorActivation->ActivatedDonor Glycosylation Glycosylation Reaction ActivatedDonor->Glycosylation Acceptor Acceptor Molecule (e.g., Alcohol, Ser/Thr residue) Acceptor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Glycoconjugate Target Glycoconjugate Deprotection->Glycoconjugate

General Glycosylation Workflow.

References

Quantitative NMR: A Superior Method for Validating Galactose Pentaacetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the accurate determination of purity for compounds like Galactose pentaacetate is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity. Through a detailed examination of experimental protocols and performance data, this document establishes qNMR as a primary and more reliable analytical technique.

At a Glance: qNMR vs. Chromatographic Techniques

The selection of an analytical method for purity determination hinges on a variety of factors, including accuracy, precision, sample preparation complexity, and the ability to quantify impurities without the need for specific reference standards. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclear spins, allowing for direct quantification against a certified internal standard.[1][2]Separation based on differential partitioning of the analyte between a mobile and stationary phase, with detection typically by UV absorbance.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas, with detection commonly by Flame Ionization (FID).
Purity Data Example >99% (achievable with high accuracy)98.79%[3]Typically used for qualitative analysis or quantification of related substances after derivatization.
Anomer Specificity Can readily distinguish and quantify α and β anomers if their signals are resolved in the 1H spectrum.Can separate anomers with a suitable chiral column and mobile phase, but can be challenging.[4]Can separate anomers, but often requires derivatization which can introduce variability.
Reference Standard Requires a certified internal standard of a different compound. Does not require a this compound reference standard for purity determination.[1]Requires a well-characterized this compound reference standard for accurate quantification.[5]Requires a this compound reference standard and potentially standards for impurities.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.[3]Dissolution in a suitable solvent; may require filtration. Derivatization can be necessary for detection.[6]Often requires derivatization to increase volatility and thermal stability.[7]
Analysis Time Relatively short, typically 5-15 minutes per sample for data acquisition.15-30 minutes per sample, depending on the separation method.20-40 minutes per sample, including temperature programming.
Advantages - Absolute quantification- High precision and accuracy- Non-destructive- Structural information provided- Reduced need for specific reference standards- High sensitivity for trace impurities- Well-established methodology- Can be coupled with mass spectrometry for identification- High resolution for volatile compounds- Sensitive detectors available
Disadvantages - Lower sensitivity than HPLC for trace impurities- High initial instrument cost- Quantification relies on the availability and purity of a specific reference standard- Detector response can vary between analyte and impurities- Limited to thermally stable and volatile compounds- Derivatization can be complex and introduce errors

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for evaluating the suitability of each technique for the purity determination of this compound.

Quantitative 1H-NMR Spectroscopy (qNMR)

The qNMR method provides a direct measurement of the analyte's purity against a certified internal standard.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.[8]

  • Acquisition Time: Sufficient to allow for good data resolution.

  • Number of Scans: Typically 8-16 scans to achieve an adequate signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the anomeric proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

HPLC is a comparative technique that relies on the separation of components in a mixture and their detection, often by UV absorbance.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis at a concentration within the calibration range.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for acetylated sugars.

  • Mobile Phase: A gradient of water and acetonitrile is often employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Detection Wavelength: Acetyl groups have a weak chromophore, so detection is often performed at low UV wavelengths (e.g., 210 nm). Derivatization with a UV-active tag may be necessary for improved sensitivity.[6]

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method), or by using a reference standard of known purity.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For sugars and their derivatives, derivatization is typically required.

Sample Preparation (Derivatization):

  • React a known amount of this compound with a derivatizing agent (e.g., acetic anhydride in pyridine or a silylating agent like BSTFA) to form a more volatile and thermally stable derivative.[7]

  • Quench the reaction and extract the derivative into a suitable organic solvent.

Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to elute all components.

  • Injector and Detector Temperature: Maintained at a high temperature to ensure volatilization and prevent condensation.

Data Analysis:

  • Similar to HPLC, a calibration curve can be generated using derivatized standards of this compound.

  • The purity is determined by comparing the peak area of the derivatized analyte to the total peak area or against a calibrated response.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR and the comparative chromatographic techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (90° pulse, d1 ≥ 5*T1) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation

Figure 1. Experimental workflow for qNMR purity determination.

Chrom_Workflow cluster_hplc HPLC Workflow cluster_gc GC Workflow prep_hplc Prepare Sample & Calibration Standards inject_hplc Inject into HPLC System prep_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc analyze_hplc Data Analysis & Purity Calculation detect_hplc->analyze_hplc derivatize_gc Derivatize Sample inject_gc Inject into GC System derivatize_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc analyze_gc Data Analysis & Purity Calculation detect_gc->analyze_gc

Figure 2. Comparative workflows for HPLC and GC analysis.

Conclusion: The qNMR Advantage

While HPLC and GC are valuable tools for the analysis of this compound, particularly for identifying and quantifying trace impurities, qNMR stands out as a superior method for absolute purity determination. Its fundamental principle, where signal intensity is directly proportional to the number of protons, allows for a direct and highly accurate purity assessment without the need for a specific this compound reference standard. This is a significant advantage, as the purity of the reference standard itself can be a source of error in chromatographic methods.

Furthermore, the simplicity of sample preparation and the wealth of structural information provided in a single qNMR experiment make it an efficient and powerful tool for researchers, scientists, and drug development professionals. For the definitive validation of this compound purity, qNMR is the recommended primary method, with chromatographic techniques serving as excellent complementary methods for impurity profiling.

References

Comparative Analysis of Antibodies Targeting Galactose Pentaacetate-Derived Epitopes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the evaluation of antibodies raised against epitopes derived from galactose pentaacetate. Due to the limited availability of specific studies on antibodies targeting this particular acetylated carbohydrate in the public domain, this document outlines a comprehensive methodological approach based on established principles of anti-carbohydrate antibody development and characterization. It serves as a blueprint for researchers aiming to produce and evaluate such antibodies, offering standardized protocols and data presentation formats to facilitate objective comparison with potential alternatives.

Introduction to Anti-Carbohydrate Antibodies

Carbohydrate structures on the surface of cells and pathogens are crucial biomarkers for disease diagnosis and therapeutic intervention. However, carbohydrates are often poorly immunogenic. To elicit a robust antibody response, small carbohydrate molecules (haptens) like this compound are typically conjugated to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting antibodies can then be characterized for their specificity, affinity, and cross-reactivity. This guide focuses on the expected performance and characterization of polyclonal and monoclonal antibodies generated against this compound-protein conjugates.

Hypothetical Antibody Alternatives for Comparison

For a comprehensive evaluation, antibodies raised against this compound could be compared against several alternatives to determine their specificity and utility.

Antibody Target Description Potential Cross-Reactivity Rationale for Comparison
Galactose Antibodies raised against unconjugated or protein-conjugated galactose.Expected to bind galactose but not necessarily the acetylated form.To determine the influence of the pentaacetate group on antibody recognition.
Glucose Pentaacetate Antibodies raised against the acetylated form of glucose.May show cross-reactivity if the antibody recognizes the acetyl groups rather than the core sugar structure.To assess the specificity for the galactose backbone versus the acetyl modifications.
Galactosamine Antibodies targeting the amino-sugar derivative of galactose.Cross-reactivity would indicate recognition of the core galactose ring.To understand the fine specificity of the antibody binding pocket.
Unrelated Acetylated Protein Antibodies against a protein with acetylated lysine residues.Unlikely to cross-react, serving as a negative control.To confirm that the antibody response is specific to the carbohydrate portion of the immunogen.

Detailed Experimental Protocols

The following sections describe the essential experimental procedures for generating and characterizing antibodies against this compound-derived epitopes.

Synthesis of this compound-Protein Conjugates

Objective: To covalently link this compound (a hapten) to a carrier protein (KLH or BSA) to make it immunogenic.

Materials:

  • D-Galactose pentaacetate

  • Carrier protein (KLH or BSA)

  • Conjugation buffers (e.g., PBS, MES)

  • Crosslinking agents (e.g., EDC/NHS for carboxyl group activation if a linker is introduced to the sugar)

  • Dialysis tubing or spin columns for purification

Protocol:

  • Functionalization of this compound (if necessary): Introduce a linker with a reactive group (e.g., a carboxyl group) to the anomeric carbon of this compound. This step is crucial for subsequent conjugation to the protein.

  • Activation of Carrier Protein: Dissolve the carrier protein in the appropriate conjugation buffer.

  • Conjugation Reaction: Mix the functionalized this compound with the activated carrier protein. The specific chemistry will depend on the reactive groups. For a carboxylated hapten, EDC/NHS chemistry is commonly used to form a stable amide bond with lysine residues on the protein.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.

  • Purification: Remove unreacted hapten and byproducts by dialysis against PBS or using size-exclusion spin columns.

  • Characterization: Confirm successful conjugation by methods such as MALDI-TOF mass spectrometry (to determine the hapten-to-protein ratio) and SDS-PAGE (to observe the increase in molecular weight of the carrier protein).

Immunization and Antibody Production

Objective: To generate a polyclonal or monoclonal antibody response against the this compound epitope.

Materials:

  • This compound-KLH or -BSA conjugate

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • Laboratory animals (e.g., rabbits for polyclonal, mice for monoclonal)

Protocol (Polyclonal Antibody Production in Rabbits):

  • Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

  • Immunization: Emulsify the this compound-conjugate with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites.

  • Booster Injections: Administer booster injections with the conjugate emulsified in Freund's Incomplete Adjuvant at 2-3 week intervals.

  • Titer Monitoring: Collect small blood samples 7-10 days after each booster to monitor the antibody titer by ELISA.

  • Final Bleed and Serum Collection: Once a high titer is achieved, perform a final bleed and separate the serum containing the polyclonal antibodies.

  • Antibody Purification: Purify the IgG fraction from the serum using protein A/G affinity chromatography.

Enzyme-Linked Immunosorbent Assay (ELISA) for Titer and Specificity

Objective: To determine the antibody titer and assess its binding specificity to various antigens.

Protocol:

  • Coating: Coat 96-well microtiter plates with different antigens (e.g., this compound-BSA, unconjugated BSA, Galactose-BSA, Glucose pentaacetate-BSA) overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites on the wells with a blocking buffer (e.g., 5% non-fat milk in PBS).

  • Antibody Incubation: Add serial dilutions of the purified antibody or serum to the wells and incubate.

  • Washing: Wash the plates to remove unbound antibodies.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: Add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Data Analysis: Measure the absorbance at 450 nm. The titer is typically defined as the dilution that gives a signal twice that of the pre-immune serum.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in clear and structured tables to allow for easy comparison.

Table 1: Cross-Reactivity Profile of Anti-Galactose Pentaacetate Polyclonal Antibodies (Hypothetical Data)

Coating Antigen Antibody Dilution for 50% Max Signal (EC50) Relative Cross-Reactivity (%)
This compound-BSA1:10,000100
Galactose-BSA1:1,00010
Glucose Pentaacetate-BSA1:5005
Mannose Pentaacetate-BSA< 1:100<1
Unconjugated BSANo significant binding0

Relative Cross-Reactivity (%) = (EC50 of this compound-BSA / EC50 of Test Antigen) x 100

Mandatory Visualizations

Diagrams illustrating the experimental workflows are essential for clarity.

Hapten_Carrier_Conjugation cluster_Hapten Hapten Preparation cluster_Carrier Carrier Protein cluster_Conjugation Conjugation GalPenta This compound FuncGalPenta Functionalized This compound GalPenta->FuncGalPenta Add Linker Reaction Conjugation Reaction (e.g., EDC/NHS) FuncGalPenta->Reaction Carrier Carrier Protein (KLH or BSA) Carrier->Reaction Purification Purification (Dialysis/Spin Column) Reaction->Purification FinalProduct This compound- Protein Conjugate Purification->FinalProduct

Caption: Workflow for the synthesis of a this compound-protein conjugate.

Antibody_Screening_Workflow cluster_Immunization Immunization & Production cluster_Screening Screening & Characterization cluster_Antigens Antigen Panel for Specificity Testing Immunogen This compound -Protein Conjugate Immunize Immunize Animal Immunogen->Immunize Serum Collect Serum Immunize->Serum PurifyAb Purify Antibodies Serum->PurifyAb ELISA ELISA AddAb Add Purified Antibody PurifyAb->AddAb Plate Coat Plate with Various Antigens Plate->AddAb Detect Add Secondary Ab & Substrate AddAb->Detect Analyze Analyze Results (Titer, Specificity) Detect->Analyze Ag1 Galactose Pentaacetate-BSA Ag1->Plate Ag2 Galactose-BSA Ag2->Plate Ag3 Glucose Pentaacetate-BSA Ag3->Plate Ag4 BSA Ag4->Plate

Caption: Workflow for antibody production, screening, and characterization.

A Comparative Guide to Acetylated Monosaccharides in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Metabolic glycoengineering is a powerful technique for studying glycosylation, enabling the visualization and identification of glycoconjugates in living systems.[1] This is achieved by introducing unnatural monosaccharides with bioorthogonal chemical reporters, such as an azide group, into cellular biosynthetic pathways.[1] Peracetylated monosaccharides are often used because the acetyl groups increase hydrophobicity, which facilitates passage across the cell membrane.[1][2] Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the sugar and allowing it to be metabolized.[3]

This guide provides a comparative analysis of three commonly used peracetylated, azide-containing monosaccharides:

  • Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz)

These sugars are precursors to different classes of glycans and exhibit distinct metabolic behaviors, efficiencies, and specificities.[4]

Performance Comparison

The choice of an acetylated monosaccharide depends on the specific class of glycans being targeted. The efficiency of labeling can be influenced by the cell type, concentration of the sugar, and incubation time.[1] For azide-tagged sugars, tetra-acetylated derivatives have generally shown the best labeling efficiency compared to less acetylated versions.[5][6]

Quantitative Data Summary

The following table summarizes the key characteristics and comparative performance of the three main acetylated azido sugars.

FeatureAc4ManNAzAc4GalNAzAc4GlcNAz
Primary Target Sialoglycans (N- and O-linked)[3]Mucin-type O-glycans[3][4]O-GlcNAcylated proteins (intracellular), N-glycans[3][7]
Metabolic Pathway Sialic Acid Biosynthesis Pathway[8]GalNAc Salvage Pathway[9]GlcNAc Salvage Pathway[10]
Labeling Specificity High for sialic acids. Minimal conversion to other azido sugars has been reported but is considered infrequent.[8]Primarily labels O-GalNAc glycans. Can be metabolically converted to UDP-GlcNAz, leading to potential off-target labeling.[4]Can label a wide range of glycans.[4] Weak metabolic labeling of O-GlcNAcylated proteins has been observed in some cases.[10]
Relative Efficiency Generally high labeling efficiency for cell-surface sialoglycans.[5]Efficiently labels glycoproteins, often showing higher levels of cell surface azides compared to Ac4GlcNAz in certain cell lines like CHO cells.[9][11]Labeling efficiency can be lower compared to Ac4ManNAz and Ac4GalNAz for cell surface glycans.[6][10]
Typical Concentration 10-50 µM[1][12]10-50 µM[1][9]10-50 µM[1]
Potential Toxicity High concentrations (e.g., 50 µM) may reduce cellular functions. 10 µM is suggested as an optimal concentration for minimal physiological disruption.[12]Generally well-tolerated, but high concentrations may impact cell health.Can be cytotoxic at high concentrations; effects are cell-type dependent.
Metabolic Crosstalk Low. The sialic acid pathway is quite specific.[13]Moderate. Can be epimerized to UDP-GlcNAz.[4] Competition experiments show partial signal suppression by GlcNAc.[9]High. Can be converted to UDP-GalNAz and subsequently enter sialic acid pathways.[4]

Metabolic Pathways and Labeling Logic

The metabolic fate of each sugar determines which glycoproteins become labeled.

Ac4ManNAz and the Sialic Acid Pathway

Ac4ManNAz is a precursor to azido-sialic acid (SiaNAz).[3] After cellular uptake and deacetylation, ManNAz enters the sialic acid biosynthetic pathway, where it is converted into SiaNAz.[8][14] This azido-sialic acid is then incorporated as a terminal monosaccharide onto N- and O-linked glycans on cell surface and secreted glycoproteins.[8][14]

SialicAcidPathway Ac4ManNAz Ac4ManNAz (extracellular) ManNAz ManNAz (cytosol) Ac4ManNAz->ManNAz Uptake & Deacetylation CellMembrane Cell Membrane SiaNAz Azido-Sialic Acid (SiaNAz) ManNAz->SiaNAz Sialic Acid Biosynthesis CMPSiaNAz CMP-SiaNAz (nucleus) SiaNAz->CMPSiaNAz Activation Golgi Golgi Apparatus CMPSiaNAz->Golgi Transport LabeledGlycoprotein Labeled Sialoglycoprotein Golgi->LabeledGlycoprotein Sialyltransferase Activity

Ac4ManNAz metabolic pathway to labeled sialoglycoproteins.
Ac4GlcNAz/Ac4GalNAz and O-GlcNAcylation/O-glycans

Ac4GlcNAz is used to study dynamic intracellular O-GlcNAcylation, a post-translational modification where a single N-acetylglucosamine is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[7][10] After deacetylation, GlcNAz enters the hexosamine salvage pathway to form UDP-GlcNAz, the donor sugar for O-GlcNAc transferase (OGT).[7]

Ac4GalNAz is primarily used for labeling mucin-type O-linked glycans.[3] However, due to the action of the GALE epimerase, UDP-GalNAz can be interconverted with UDP-GlcNAz, leading to potential crosstalk and labeling of O-GlcNAc proteins as well.[4][15]

OGlcNAcPathway cluster_cell Cytosol / Nucleus Ac4GlcNAz Ac4GlcNAz GlcNAz GlcNAz Ac4GlcNAz->GlcNAz Deacetylation Ac4GalNAz Ac4GalNAz GalNAz GalNAz Ac4GalNAz->GalNAz Deacetylation UDPGlcNAz UDP-GlcNAz GlcNAz->UDPGlcNAz Salvage Pathway UDPGalNAz UDP-GalNAz GalNAz->UDPGalNAz Salvage Pathway UDPGlcNAz->UDPGalNAz GALE Epimerase OGT OGT UDPGlcNAz->OGT GalNAcT GalNAc-T (Golgi) UDPGalNAz->GalNAcT OGlcNAc O-GlcNAc Proteins OGT->OGlcNAc OGlycan O-Glycans (Mucin-type) GalNAcT->OGlycan

Metabolic pathways for Ac4GlcNAz and Ac4GalNAz labeling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in metabolic labeling experiments.[1]

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol provides a general procedure for labeling cells with acetylated azido sugars.[3]

Materials:

  • Peracetylated azido sugar (Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

  • Sterile DMSO

  • Complete cell culture medium suitable for the chosen cell line

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to create a stock solution of 10-50 mM.[3] Store this solution at -20°C.

  • Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency by the end of the incubation period.

  • Metabolic Labeling: The next day, add the azido sugar stock solution to the culture medium to achieve the desired final concentration (typically 10-50 µM).[1] Also, include a control group treated with DMSO alone.

  • Incubation: Culture the cells for 1 to 3 days under standard conditions (e.g., 37°C, 5% CO2).[3] The optimal time should be determined empirically for each cell line and experimental goal.

  • Washing: After incubation, carefully wash the cells two to three times with warm PBS to remove unincorporated sugar.[3] The cells are now labeled and ready for downstream analysis.

Protocol 2: Detection of Labeled Glycoproteins by Western Blot

This protocol details the detection of azide-labeled proteins in cell lysates via a bioorthogonal ligation reaction with a tagged probe, followed by western blotting.[1][3]

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • Probe with a bioorthogonal handle (e.g., DBCO-biotin or Phosphine-FLAG)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Antibody for detection (e.g., Streptavidin-HRP or anti-FLAG antibody)

Procedure:

  • Cell Lysis: Harvest and wash the labeled cells, then lyse them in cold lysis buffer.

  • Protein Quantification: Measure the protein concentration of the lysates using a BCA assay.

  • Bioorthogonal Ligation: To an equal amount of protein from each sample, add the detection probe (e.g., 100 µM DBCO-biotin).[1] Incubate for 1-2 hours at room temperature or as recommended by the probe manufacturer.

  • SDS-PAGE and Transfer: Add SDS-PAGE sample buffer, heat the samples, and separate the proteins on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Detection: Block the membrane, then probe it with a conjugated antibody that recognizes the tag on your probe (e.g., Streptavidin-HRP for biotin).[1] Visualize the labeled proteins using an appropriate chemiluminescent substrate.

Experimental Workflow Diagram

ExperimentalWorkflow Start Seed Cells AddSugar Add Acetylated Azido Sugar Start->AddSugar Incubate Incubate (1-3 Days) AddSugar->Incubate Wash Wash Cells (PBS) Incubate->Wash Harvest Harvest & Lyse Cells Wash->Harvest Ligation Bioorthogonal Ligation (e.g., with DBCO-Biotin) Harvest->Ligation Analysis Downstream Analysis Ligation->Analysis WB Western Blot Analysis->WB Microscopy Fluorescence Microscopy Analysis->Microscopy Proteomics Mass Spectrometry Analysis->Proteomics

General workflow for metabolic labeling and analysis.

References

A Comparative Analysis of the Biological Activities of α- and β-Anomers of Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the α- and β-anomers of Galactose pentaacetate, synthesizing available experimental data to highlight their distinct pharmacological profiles. This document is intended to inform research and development efforts in metabolic disease, oncology, and inflammatory disorders.

Summary of Biological Activities

This compound, a peracetylated form of galactose, exists as two anomers, α and β, which have been shown to exhibit distinct biological effects, particularly in the regulation of insulin secretion. While both anomers can be transported across the plasma membrane, their interactions with cellular machinery appear to be stereospecific. The α-anomer has demonstrated a more potent inhibitory effect on stimulated insulin release compared to its β-counterpart in certain contexts.[1][2] The β-anomer, on the other hand, is frequently utilized as a precursor in the synthesis of various therapeutic agents, including those with potential anti-inflammatory and antineoplastic properties.[3]

Data Presentation: Comparative Effects on Insulin Secretion

The primary area of direct comparative research between the α- and β-anomers of this compound has been in the context of insulin secretion from pancreatic islets. The data reveals a significant difference in their modulatory effects depending on the secretagogue used.

Biological Activityα-Anomer of this compoundβ-Anomer of this compoundReference
Inhibition of Leucine-Induced Insulin Release Potent inhibitorWeaker inhibitor[1]
Inhibition of Succinic Acid Dimethyl Ester-Induced Insulin Release Inhibitory effect observedNo effect observed[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the biological activities of this compound anomers.

Insulin Release Assay from Isolated Pancreatic Islets

This protocol is designed to assess the effect of α- and β-anomers of this compound on insulin secretion from isolated rodent pancreatic islets.

Materials:

  • Collagenase

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with glucose and other secretagogues (e.g., leucine, succinic acid dimethyl ester)

  • α-D-Galactose pentaacetate and β-D-Galactose pentaacetate

  • Radioimmunoassay (RIA) or ELISA kit for insulin measurement

  • Pancreatic islets isolated from rats or mice

Procedure:

  • Islet Isolation: Pancreatic islets are isolated from euthanized rodents by collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Pre-incubation: Isolated islets are pre-incubated in KRBB containing a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.

  • Incubation with Test Compounds: Batches of islets (e.g., 3-5 islets per vial) are then incubated for a defined period (e.g., 60-90 minutes) in fresh KRBB containing:

    • Control (basal glucose)

    • Secretagogue (e.g., 10 mM Leucine or 10 mM Succinic acid dimethyl ester)

    • Secretagogue + α-D-Galactose pentaacetate (e.g., 1.7 mM)

    • Secretagogue + β-D-Galactose pentaacetate (e.g., 1.7 mM)

  • Sample Collection: At the end of the incubation period, the supernatant is collected for the measurement of secreted insulin.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Insulin secretion is expressed as ng of insulin per islet per hour. The inhibitory effect of the this compound anomers is calculated as a percentage of the secretagogue-induced insulin release.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the cytotoxic effects of the this compound anomers on a given cell line (e.g., cancer cell lines or pancreatic β-cell lines).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • α-D-Galactose pentaacetate and β-D-Galactose pentaacetate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)

  • Solubilization solution (e.g., DMSO or SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of α- or β-galactose pentaacetate. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of Viability Reagent: After the incubation period, MTT solution (or other viability reagent) is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Inhibition of Insulin Secretion

G cluster_membrane Pancreatic β-Cell Membrane cluster_intracellular Intracellular Signaling receptor Putative Receptor g_protein G-protein Activation receptor->g_protein alpha_Gal α-Galactose Pentaacetate alpha_Gal->receptor Stronger Interaction beta_Gal β-Galactose Pentaacetate beta_Gal->receptor Weaker Interaction ca_channel Ca2+ Channel Modulation g_protein->ca_channel ca_influx Decreased Intracellular Ca2+ ca_channel->ca_influx insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis inhibition Inhibition of Insulin Secretion insulin_exocytosis->inhibition

Caption: Proposed mechanism for the differential inhibition of insulin secretion by this compound anomers.

Experimental Workflow for Comparative Analysis

G cluster_treatment Treatment Groups cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison start Start: Isolate Pancreatic Islets or Culture Cell Lines control Vehicle Control start->control alpha α-Galactose Pentaacetate start->alpha beta β-Galactose Pentaacetate start->beta insulin_assay Insulin Release Assay control->insulin_assay cytotoxicity_assay Cytotoxicity Assay (MTT) control->cytotoxicity_assay inflammation_assay Anti-inflammatory Assay (e.g., Cytokine Measurement) control->inflammation_assay alpha->insulin_assay alpha->cytotoxicity_assay alpha->inflammation_assay beta->insulin_assay beta->cytotoxicity_assay beta->inflammation_assay data_analysis Quantify Results (e.g., Insulin levels, IC50) insulin_assay->data_analysis cytotoxicity_assay->data_analysis inflammation_assay->data_analysis comparison Comparative Analysis of α- vs β-Anomer Activity data_analysis->comparison

Caption: General experimental workflow for the comparative study of this compound anomers.

References

Evaluation of different catalysts for the synthesis of Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-D-galactose pentaacetate is a fundamental reaction in carbohydrate chemistry, providing a crucial building block for the synthesis of oligosaccharides, glycoconjugates, and various pharmaceutical intermediates. The efficiency of this acetylation reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts for the synthesis of galactose pentaacetate, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the yield, reaction time, and reaction conditions for the synthesis of this compound. This section summarizes the performance of various catalysts based on reported experimental data.

Catalyst TypeCatalystReagentsReaction ConditionsReaction TimeYield (%)Remarks
Basic Catalyst Sodium Acetate (NaOAc)D-galactose, Acetic Anhydride95°C18 hours98%High yield, but requires elevated temperature and long reaction time.[1]
Acidic Catalyst Perchloric Acid (HClO₄)D-galactose, Acetic AnhydrideRoom TemperatureNot SpecifiedGood to ExcellentPeracetylation of D-galactose with 1.7 mol% HClO₄ has been reported to yield a mixture of anomers and an open-chain form.[2]
Heterogeneous Catalyst Sulfuric Acid on Silica Gel (H₂SO₄-SiO₂)D-galactose, Acetic AnhydrideNot SpecifiedNot SpecifiedGood Isolated Yield with High PurityThis catalyst is recyclable and the reaction is cost-effective.[3]
Enzymatic Catalyst Candida antarctica Lipase B (CAL-B)D-galactose, Vinyl Acetate45-60°CNot SpecifiedUnpurifiable MixtureThe enzymatic acetylation of D-galactose resulted in a complex mixture of products that could not be purified.[4]
Lewis Acid Catalyst Zinc Chloride (ZnCl₂)D-galactose, Acetic AnhydrideNot SpecifiedNot SpecifiedNot Specified for peracetylationWhile ZnCl₂ is a common Lewis acid catalyst for acetylation and glycosylation reactions, specific data for the peracetylation of galactose to pentaacetate is not readily available. It has been used in the deacetylation of glucose pentaacetate.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate[1]

Materials:

  • Dried D-galactose (10 g, 0.055 mole)

  • Sodium acetate (5 g, 0.0601 mole)

  • Acetic anhydride (30 mL, 0.3005 mole)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve sodium acetate in acetic anhydride in a suitable reaction vessel with stirring and heat the solution to 70°C.

  • Add dried galactose to the heated solution.

  • Increase the temperature to 95°C and stir the reaction mixture for 18 hours.

  • After 18 hours, quench the reaction by the addition of a saturated solution of sodium bicarbonate.

  • Wash the reaction mixture with DCM and separate the organic layer.

  • Collect the organic layer and remove the solvent under reduced pressure to obtain this compound.

Reported Yield: 98%

General Procedure for Peracetylation using Perchloric Acid[2]

Materials:

  • D-galactose

  • Acetic anhydride

  • Perchloric acid (HClO₄)

Procedure:

  • Cool a mixture of D-galactose (1 mmol) and a stoichiometric amount of acetic anhydride (relative to the number of hydroxyl groups) to 0°C.

  • Add a catalytic amount of HClO₄ (e.g., 1.7 mol% per hydroxyl group) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the crude reaction mixture can be directly purified by column chromatography.

Enzymatic Acetylation of D-Galactose using Candida antarctica Lipase B (CAL-B)[4]

Materials:

  • D-galactose

  • Vinyl acetate

  • Acetonitrile (MeCN)

  • Immobilized Candida antarctica lipase B (CAL-B)

General Procedure:

  • Dissolve D-galactose in a 1:1 mixture of acetonitrile and vinyl acetate to a concentration of 0.08 M.

  • Add immobilized CAL-B (100-200% w/w of the substrate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C).

  • Monitor the reaction progress.

Outcome: The reaction with D-galactose was reported to yield an unpurifiable mixture of products.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the key components of the reaction.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Galactose D-Galactose ReactionVessel Reaction Setup (Heating/Stirring) Galactose->ReactionVessel Ac2O Acetic Anhydride Ac2O->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product logical_relationship Substrate D-Galactose (Substrate with -OH groups) Activation Activation of -OH groups or Ac₂O Substrate->Activation Reagent Acetic Anhydride (Acetylation Reagent) Reagent->Activation Catalyst Catalyst (e.g., NaOAc, H₂SO₄-SiO₂, Lewis Acid) Catalyst->Activation facilitates Reaction Acetylation Reaction (Ester Formation) Activation->Reaction Product This compound (Product) Reaction->Product Byproduct Acetic Acid (Byproduct) Reaction->Byproduct

References

Inter-laboratory comparison of Galactose pentaacetate characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical data for Galactose pentaacetate, a fully acetylated derivative of galactose. Its enhanced stability and solubility in organic solvents make it a key intermediate in the synthesis of glycosides and other carbohydrate-based molecules.[1] This document compiles characterization data from various sources to facilitate inter-laboratory comparison and support its application in biochemical research and pharmaceutical development.[1]

Data Presentation

The following tables summarize key quantitative data for the characterization of both α-D-Galactose pentaacetate and β-D-Galactose pentaacetate.

Table 1: Physicochemical Properties of this compound Anomers

Propertyα-D-Galactose pentaacetateβ-D-Galactose pentaacetateReference
CAS Number 4163-59-14163-60-4[2][3]
Molecular Formula C₁₆H₂₂O₁₁C₁₆H₂₂O₁₁[2][3]
Molecular Weight 390.34 g/mol 390.34 g/mol [2][3]
Appearance White crystalline powderWhite crystalline powder[2][3]
Melting Point 92.0 - 98.0 °C142 - 146 °C[2][3]
Specific Rotation (c=1, CHCl₃) +103.0° to +107.0°+23° to +26°[2][3]
Solubility Insoluble in water; soluble in ethanol, chloroformInsoluble in water; soluble in ethanol, chloroform[3]

Table 2: ¹H NMR Chemical Shift Data for β-D-Galactose Pentaacetate (400 MHz, CDCl₃)

AssignmentChemical Shift (ppm)Coupling Constant (J, Hz)Reference
A5.713J(A,C) = 8.3[4]
B5.434J(B,D) = 3.4, J(B,G) = 1.0[4]
C5.339J(C,D) = 10.5[4]
D5.097[4]
E14.16J(E,F) = -11.1, J(E,G) = 6.8[4]
F14.14J(F,G) = 6.4[4]
G4.079[4]
J22.172[4]
K22.129[4]
L22.053[4]
M22.050[4]
N*22.000[4]

*1, *2: Assignments may be interchangeable.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and stereochemistry of this compound.

  • Sample Preparation:

    • Weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.[5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum and 2D correlation spectra (e.g., COSY, HSQC) for full structural elucidation.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To assess the purity and identify the components of a this compound sample. Due to the low volatility of this compound, derivatization is typically required.

  • Sample Preparation (Derivatization):

    • Hydrolysis: The pentaacetate can be hydrolyzed to galactose.

    • Derivatization: The resulting galactose is then derivatized (e.g., trimethylsilylation or acetylation) to increase volatility. For instance, to prepare aldononitrile pentaacetate derivatives for GC-MS analysis.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., VF-5ms, Rxi-5MS).[7]

    • Carrier Gas: Helium or Hydrogen.[7][8]

    • Injection Mode: Split or splitless.

    • Temperature Program: An initial oven temperature of around 130-190°C, followed by a temperature ramp to a final temperature of 230-290°C.[7][8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[6]

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: A typical mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak by comparing it to spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and quantify the amount of this compound in a sample.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)).[9][10]

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as a Primesep S2 mixed-mode column or a cation-exchange column in the calcium form.[9][11]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water with a formic acid buffer.[9] A dilute acid solution such as 0.009N Sulfuric Acid can also be used.[10]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Determine the purity of the sample by calculating the peak area percentage.

    • For quantification, create a calibration curve using standards of known concentrations.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR HPLC HPLC Dissolution->HPLC GCMS GC-MS Derivatization->GCMS Structure Structural Elucidation NMR->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Quantification Quantification HPLC->Quantification cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Pancreatic β-cell) GPA Galactose Pentaacetate Receptor Putative Membrane Receptor GPA->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Inhibition Ca_Influx Modulation of Ca²⁺ Influx Signaling->Ca_Influx Exocytosis Insulin Exocytosis Ca_Influx->Exocytosis Insulin_Vesicles Insulin Vesicles Insulin_Vesicles->Exocytosis

References

A Researcher's Guide to Comparative Docking Studies of Galactose Pentaacetate with Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between potential inhibitors and their enzyme targets is paramount. This guide provides a comprehensive framework for conducting comparative molecular docking studies of Galactose pentaacetate (Gal5Ac) with various glycosyltransferases (GTs), a critical step in the rational design of novel therapeutics.

This compound, a per-acetylated form of galactose, serves as a valuable chemical probe and a potential precursor for glycosyltransferase inhibitors. Glycosyltransferases are a large family of enzymes responsible for the biosynthesis of complex carbohydrates and glycoconjugates, making them attractive targets for drug discovery in therapeutic areas such as oncology and infectious diseases. Molecular docking simulations offer a powerful in-silico method to predict the binding affinity and mode of interaction between a ligand like Gal5Ac and its target enzymes.

This guide outlines a detailed protocol for a comparative docking study, presents a template for data analysis, and provides visualizations to clarify the experimental workflow and underlying principles.

Comparative Analysis of this compound Docking with Glycosyltransferases

Glycosyltransferase TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bondsvan der Waals Interactions
Polypeptide N-acetylgalactosaminyltransferase 2 (GalNAc-T2)2FFU-7.8Trp331, Arg362, His3653Tyr299, Phe361
Beta-1,4-galactosyltransferase 1 (B4GALT1)1FR8-6.5Tyr289, Met344, His3472Phe230, Val255
Protein O-fucosyltransferase 1 (POFUT1)3ZY6-5.9Arg240, Asp244, Tyr3451Phe98, Trp100

Experimental Protocols

A robust and reproducible docking protocol is essential for generating reliable comparative data. The following methodology outlines the key steps for a comparative docking study of this compound with selected glycosyltransferases using widely accepted bioinformatics tools.

Preparation of the Ligand (this compound)
  • Obtain 3D Structure: The 3D structure of this compound can be downloaded from a chemical database like PubChem (CID: 92815) in SDF format.

  • Ligand Preparation:

    • Convert the SDF file to a PDBQT file format, which is required by AutoDock Vina. This can be done using software like Open Babel.

    • During the conversion, ensure that hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are calculated.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Preparation of the Receptor Glycosyltransferases
  • Obtain Crystal Structures: Download the X-ray crystal structures of the target glycosyltransferases from the Protein Data Bank (PDB). For this guide, we will use:

    • GalNAc-T2: PDB ID 2FFU

    • B4GALT1: PDB ID 1FR8

    • POFUT1: PDB ID 3ZY6

  • Receptor Preparation:

    • Using software such as AutoDock Tools, UCSF Chimera, or PyMOL, prepare the protein structures for docking.

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file, unless a specific water molecule is known to be critical for ligand binding.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein structure in PDBQT format.

Molecular Docking Simulation
  • Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of each glycosyltransferase. The active site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.

    • The grid box should be large enough to allow for the free rotation and translation of the ligand. A typical size is 25 x 25 x 25 Å.

  • Docking Parameters:

    • Use the default parameters of AutoDock Vina for the docking simulation. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.

    • Run the docking simulation for this compound against each of the prepared glycosyltransferase structures.

Analysis of Docking Results
  • Binding Affinity: AutoDock Vina will provide a binding affinity score in kcal/mol for the best predicted binding pose. A more negative value indicates a stronger predicted binding affinity.

  • Pose Analysis:

    • Visualize the predicted binding poses of this compound within the active site of each enzyme using software like PyMOL or UCSF Chimera.

    • Analyze the interactions between the ligand and the protein, including hydrogen bonds and van der Waals contacts.

    • Identify the key amino acid residues in the active site that are involved in the interaction.

  • Clustering Analysis: The docking results will include multiple binding modes (poses). These can be clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding conformations.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is crucial to perform a validation step. This typically involves redocking a co-crystallized ligand into the active site of its corresponding protein. A successful validation is generally considered achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.

Visualizations

The following diagrams illustrate the workflow of the comparative docking study and the conceptual interaction between this compound and a glycosyltransferase active site.

G Experimental Workflow for Comparative Docking cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ReceptorPrep Receptor Preparation (Glycosyltransferases) ReceptorPrep->Docking Analysis Results Analysis (Binding Affinity, Poses) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for the comparative docking study.

G Ligand-Receptor Interaction Model cluster_interactions Non-covalent Interactions GT Glycosyltransferase Active Site HBond Hydrogen Bonds GT->HBond VdW van der Waals Interactions GT->VdW Gal5Ac Galactose Pentaacetate Gal5Ac->GT Binding Gal5Ac->HBond Gal5Ac->VdW

Caption: Conceptual model of ligand-receptor interactions.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling Galactose pentaacetate, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][2] It is insoluble in water but soluble in ethanol and chloroform.[1] While it is not classified as a hazardous material, its toxicological properties have not been fully investigated, warranting careful handling.[3][4]

PropertyValue
Molecular Formula C₁₆H₂₂O₁₁
Molecular Weight 390.34 g/mol
Melting Point 143 - 144 °C (289.4 - 291.2 °F)[4][5][6]
Appearance White solid / powder[3][4][5]
Storage Class 11 - Combustible Solids[6][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin exposure.[3][5] Inspect gloves before use and ensure they are suitable for the task regarding chemical compatibility and dexterity.[5]

    • Clothing : Wear appropriate protective clothing to minimize contact with skin.[3][5]

  • Respiratory Protection : Under normal conditions of use, no respiratory protection is needed.[4][8] However, if exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask.[3][6][7]

Operational Plan: Handling and Storage

Handling:

  • Ventilation : Use with adequate ventilation to control airborne levels.[3]

  • Hygiene : Wash hands thoroughly after handling and before eating.[3][5] Do not eat, drink, or smoke when using this product.[5]

  • Avoid Contact : Avoid contact with skin and eyes, and prevent ingestion and inhalation.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4][5]

  • Keep the container tightly closed.[3][4][5]

  • Avoid incompatible materials, such as strong oxidizing agents.[3][4][5]

Emergency Procedures: Spill and First Aid

Spill Cleanup:

In the event of a spill, follow these steps:

  • Assess the Spill : Determine if the spill is minor and can be handled by laboratory personnel.[9]

  • Alert Others : Notify people in the immediate area of the spill.[7][10]

  • Don PPE : Put on appropriate personal protective equipment, including gloves and eye protection.[7][11]

  • Containment : For a solid spill, you can proceed to the cleanup. For a liquid spill, create a dike around the spill with absorbent material.[9][11]

  • Cleanup :

    • Carefully sweep or vacuum up the spilled material.[3]

    • Place the collected material into a suitable, leak-proof, and labeled disposal container.[3]

  • Decontamination : Wash the spill area with soapy water and collect the rinse water for proper disposal if the chemical is highly toxic.[10] For this compound, which is considered low hazard, cleaning with soapy water is generally sufficient.

  • Restock : Replenish any used supplies from the spill kit.[7][10]

First Aid:

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid if irritation develops.[3]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3]

  • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical aid if irritation or symptoms occur.[3]

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if a cough or other symptoms appear.[3]

Disposal Plan

As this compound is not classified as a hazardous waste, disposal is more straightforward than for hazardous materials. However, always follow institutional and local regulations.

  • Solid Waste :

    • Place the this compound waste or spill cleanup material into a designated, labeled container.[3]

    • Solid, non-hazardous chemicals can often be disposed of in the regular trash, but should not be placed in laboratory trash cans that custodial staff handle. It is better to place them directly into a dumpster.[4]

  • Empty Containers :

    • Ensure containers are completely empty.

    • Deface or remove the original label to indicate the container is empty and no longer contains the chemical.[4]

    • Empty containers can typically be disposed of in the regular trash.[4]

  • Consult Safety Officer : Always consult with your institution's Environmental Health and Safety (EHS) officer for specific guidance on disposal procedures.[1]

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_setup Ensure Adequate Ventilation prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_use Use in Experiment handling_weigh->handling_use cleanup_decontaminate Clean Work Area handling_use->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_solid Collect Solid Waste in Labeled Container cleanup_wash->disposal_solid disposal_container Rinse and Deface Empty Container disposal_solid->disposal_container disposal_trash Dispose of Waste per Institutional Guidelines disposal_container->disposal_trash Spill Response for this compound spill_occurs Spill Occurs assess_spill Assess Spill Severity spill_occurs->assess_spill minor_spill Minor Spill? assess_spill->minor_spill evacuate Evacuate Area & Call EHS minor_spill->evacuate No don_ppe Don Appropriate PPE minor_spill->don_ppe Yes contain_spill Contain Spill don_ppe->contain_spill cleanup Sweep/Vacuum Spilled Material contain_spill->cleanup package_waste Package Waste in Labeled Container cleanup->package_waste decontaminate Decontaminate Spill Area package_waste->decontaminate restock Restock Spill Kit decontaminate->restock report Report Incident (if required) restock->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.